4-Acetoxy Tamoxifen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPMDROJNZRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Acetoxy Tamoxifen: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy tamoxifen, and its more commonly used active metabolite 4-hydroxytamoxifen (4-OHT), are pivotal tools in biomedical research. As a potent selective estrogen receptor modulator (SERM), this compound offers researchers precise temporal and spatial control over gene expression in various experimental models. This in-depth technical guide provides a comprehensive overview of its applications, mechanisms, and detailed protocols for its use in a research setting.
Core Research Application: The Cre-LoxP System
The primary research use of this compound is the activation of the tamoxifen-inducible Cre-loxP system. This system allows for conditional gene knockout or expression in a time- and tissue-specific manner. The Cre recombinase is fused to a mutated estrogen receptor (ER) ligand-binding domain (Cre-ER™ or Cre-ERT2). In the absence of a ligand, the Cre-ER fusion protein is sequestered in the cytoplasm. The administration of this compound, which is readily hydrolyzed to 4-hydroxytamoxifen, or the direct use of 4-hydroxytamoxifen, leads to its binding to the ER domain. This binding event induces a conformational change in the fusion protein, allowing its translocation into the nucleus. Once in the nucleus, the Cre recombinase excises or inverts DNA sequences flanked by loxP sites, thereby activating or inactivating the target gene.
Mechanism of Action: Selective Estrogen Receptor Modulation
4-Hydroxytamoxifen, the active form of this compound, exerts its effects by competitively binding to estrogen receptors (ERα and ERβ)[1]. The outcome of this binding—agonism or antagonism—is tissue- and context-dependent. This dual activity is central to its application in both cancer research and conditional gene modification.
In breast tissue, 4-hydroxytamoxifen acts as an ER antagonist, blocking the proliferative effects of estrogen and making it a cornerstone in the treatment of ER-positive breast cancer. Conversely, in other tissues like the endometrium and bone, it can exhibit estrogenic (agonistic) effects. This tissue-specific activity is attributed to the differential expression of co-activator and co-repressor proteins that interact with the ER/ligand complex.
Quantitative Data Summary
The following tables summarize key quantitative data for 4-hydroxytamoxifen, the active metabolite of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ER Binding) | 3.3 nM | Estrogen Receptor | (Z)-4-Hydroxytamoxifen, Selleck Chemicals |
| IC50 (Cell Proliferation) | 0.5 nM | MCF-7 (Estrogen-stimulated) | 4-Hydroxytamoxifen (Afimoxifene), Selleck Chemicals |
| 27 µM | MCF-7 | Seeger, H., et al. (2004) | |
| 18 µM | MDA-MB-231 | Seeger, H., et al. (2004) | |
| EC50 (Cell Proliferation) | 0.00003 µM | MCF-7 ([3H]-estradiol antagonism) | 4-Hydroxytamoxifen (Afimoxifene), Selleck Chemicals |
Table 1: In Vitro Efficacy of 4-Hydroxytamoxifen
| Parameter | Value | Species/Strain | Reference |
| In Vivo Dose (Cre-LoxP) | 75 mg/kg body weight (Tamoxifen) | Mouse | Intraperitoneal Injection of Tamoxifen, JAX |
| 0.2 mg/gram body weight (Tamoxifen) | Mouse | ResearchGate Discussion | |
| 1 mg/kg body weight (4-OHT) | Rat | Nephew, K. P., et al. (2000) | |
| In Vitro Concentration (Cre-LoxP) | 1-10 µM (4-OHT) | Various | McHaffie, S. L., et al. (2016) |
| 0.02 mg/ml (4-OHT) | Various | ResearchGate Discussion |
Table 2: Dosing and Concentration for Cre-LoxP Induction
Experimental Protocols
In Vitro Cre-LoxP Induction
Objective: To induce Cre-mediated recombination in cultured cells expressing a Cre-ER fusion protein.
Materials:
-
Cells expressing Cre-ER
-
4-Hydroxytamoxifen (4-OHT)
-
Ethanol (100%, for stock solution)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Stock Solution Preparation:
-
Dissolve 4-OHT in 100% ethanol to create a 1-10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Treatment:
-
Plate Cre-ER expressing cells at the desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of 4-OHT (typically 1-10 µM). A vehicle control (ethanol) should be run in parallel.
-
The optimal concentration and duration of treatment should be determined empirically for each cell line. A common starting point is 1 µM for 24-72 hours.
-
-
Post-Treatment Analysis:
-
After the incubation period, remove the 4-OHT-containing medium and wash the cells with PBS.
-
Add fresh medium and continue to culture the cells.
-
Analyze for successful recombination using methods such as PCR for genomic DNA, Western blot for protein expression, or reporter gene assays (e.g., fluorescence).
-
In Vivo Cre-LoxP Induction in Mice
Objective: To induce Cre-mediated recombination in a specific tissue of a mouse model expressing a Cre-ER fusion protein.
Materials:
-
Cre-ER transgenic mice
-
Tamoxifen or 4-Hydroxytamoxifen (4-OHT)
-
Corn oil or sunflower oil
-
Ethanol (for tamoxifen dissolution)
-
Syringes and needles for intraperitoneal (IP) injection or oral gavage
Protocol:
-
Tamoxifen Solution Preparation:
-
Dissolve tamoxifen powder in a small volume of 100% ethanol.
-
Add corn oil to the desired final concentration (e.g., 20 mg/mL).
-
Shake or vortex until the tamoxifen is fully dissolved. This may require gentle heating (e.g., 37°C).
-
Store the solution protected from light at 4°C for the duration of the injections.
-
-
Administration:
-
Administer tamoxifen via intraperitoneal injection or oral gavage. A typical dose is 75-100 mg/kg body weight daily for 5 consecutive days.
-
The optimal dosing regimen can vary depending on the mouse strain, the target tissue, and the specific Cre-ER line.
-
-
Post-Administration Monitoring and Analysis:
-
Monitor the mice for any adverse effects during and after the treatment period.
-
Allow a waiting period (typically 7 days) after the final injection for tamoxifen to be cleared and for the recombination to occur.
-
Harvest tissues for analysis of recombination efficiency and phenotypic changes.
-
Visualizations
Caption: Workflow of 4-Hydroxytamoxifen-induced Cre-LoxP recombination.
Caption: 4-Hydroxytamoxifen's tissue-specific signaling pathway.
Conclusion
This compound and its active metabolite, 4-hydroxytamoxifen, are indispensable reagents in modern biological research. Their ability to activate the Cre-ER system provides an unparalleled level of control for studying gene function in vivo and in vitro. A thorough understanding of its mechanism of action as a SERM, coupled with optimized experimental protocols, is crucial for obtaining reliable and reproducible results. This guide serves as a foundational resource for researchers harnessing the power of this versatile compound in their scientific endeavors.
References
A Head-to-Head Battle for Cre Recombinase Control: 4-Acetoxy Tamoxifen vs. 4-Hydroxytamoxifen in Inducible Systems
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Cre-LoxP system stands as a cornerstone of modern genetic engineering, offering unparalleled spatiotemporal control over gene expression. At the heart of the inducible Cre system lies the precise activation of Cre recombinase, a process heavily reliant on the administration of small molecule inducers. Among these, tamoxifen and its derivatives have become the gold standard. This technical guide provides a comprehensive comparison of two key players in this arena: 4-acetoxy tamoxifen and its active metabolite, 4-hydroxytamoxifen. Understanding the nuances of their mechanisms, properties, and practical applications is paramount for designing robust and reproducible experiments.
Mechanism of Action: A Tale of a Prodrug and Its Active Metabolite
The inducible Cre system, most commonly the Cre-ERT2 variant, employs a fusion protein of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ER). This mutation renders the receptor insensitive to endogenous estrogens but highly responsive to synthetic ligands like tamoxifen and its derivatives.
4-Hydroxytamoxifen (4-OHT) is the direct effector molecule. Upon administration, it readily crosses the cell membrane and binds to the ligand-binding domain of the cytoplasmic Cre-ERT2 fusion protein. This binding event induces a conformational change in the protein, leading to its translocation into the nucleus. Once inside the nucleus, the active Cre recombinase excises or inverts DNA sequences flanked by loxP sites, thereby enabling gene knockout, knock-in, or reporter gene expression.
This compound , on the other hand, is a prodrug of 4-hydroxytamoxifen. The acetate group masks the hydroxyl group, rendering the molecule inactive in its initial form. Following administration, this compound undergoes hydrolysis by intracellular esterases, which cleave the acetate group to yield the active 4-hydroxytamoxifen. This in-situ conversion allows for a sustained release of the active compound, potentially offering a wider therapeutic window and more stable induction over time.
At a Glance: Physical and Chemical Properties
A clear understanding of the physicochemical properties of these inducers is crucial for their proper handling, storage, and application in experimental settings.
| Property | This compound | 4-Hydroxytamoxifen |
| Molecular Formula | C28H31NO2 | C26H29NO2 |
| Molecular Weight | 413.55 g/mol | 387.51 g/mol |
| Form | Solid | Solid |
| Solubility | Soluble in ethanol, DMSO | Soluble in ethanol, methanol, DMSO |
| Stability in Solution | Generally more stable | Prone to isomerization and degradation, especially in light and non-optimal storage conditions[1][2] |
| Storage | Store at -20°C, protected from light | Store at -20°C, protected from light; solutions should be freshly prepared |
In-Depth Comparison for Inducible Cre Systems: Potency, Stability, and In Vivo Considerations
The choice between this compound and 4-hydroxytamoxifen hinges on the specific requirements of the experiment, including the desired kinetics of induction, the experimental model, and practical considerations like cost and ease of use.
| Feature | This compound | 4-Hydroxytamoxifen |
| Potency | Indirectly potent; efficacy depends on conversion to 4-OHT. | Highly potent; directly binds to Cre-ERT2. It is approximately 100-fold more potent than tamoxifen in its antiestrogenic effects[3][4]. |
| Induction Kinetics | Delayed onset due to the need for hydrolysis. May provide a more sustained release of the active compound. | Rapid onset of action, allowing for precise temporal control of Cre-mediated recombination. |
| In Vivo Conversion | Hydrolyzed by ubiquitous intracellular esterases to 4-hydroxytamoxifen. The exact in vivo hydrolysis rate can vary between tissues and experimental conditions. | No conversion required; it is the active metabolite. |
| Stability | The acetate group offers protection, leading to greater stability in solution compared to 4-OHT. | Less stable in solution and can undergo isomerization, which may affect its activity. Solutions are best prepared fresh before use[1][2]. |
| Bioavailability | Potentially higher and more sustained due to its prodrug nature, though this is not extensively documented in direct comparative studies for Cre induction. | Oral bioavailability can be low and variable[5]. |
| Potential Side Effects | Similar to tamoxifen and 4-OHT, potential for off-target effects exists. | Can exhibit cellular toxicity at higher concentrations[6]. |
| Cost | Generally less expensive than 4-hydroxytamoxifen. | More expensive due to its higher purity and direct activity. |
Experimental Protocols: Preparation and Administration for In Vivo Cre Induction
Accurate and consistent preparation and administration of inducers are critical for successful and reproducible Cre-Lox experiments.
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous ethanol
-
Corn oil or sunflower oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
In a sterile microcentrifuge tube, dissolve this compound powder in a small volume of anhydrous ethanol to create a concentrated stock solution (e.g., 100 mg/mL). Gentle warming and vortexing may be required to fully dissolve the powder.
-
For intraperitoneal (IP) injection, dilute the ethanol stock solution with corn oil or sunflower oil to the desired final concentration (typically 10 mg/mL). Ensure the final ethanol concentration is below 10% to minimize toxicity.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Store the stock solution at -20°C, protected from light.
-
Preparation of 4-Hydroxytamoxifen Stock Solution
-
Materials:
-
4-Hydroxytamoxifen powder
-
Anhydrous ethanol
-
Corn oil or sunflower oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
Due to its lower stability, it is highly recommended to prepare 4-hydroxytamoxifen solutions fresh before each use[1][2].
-
Dissolve 4-hydroxytamoxifen powder in anhydrous ethanol to a concentration of 10 mg/mL.
-
For IP injection, this ethanol stock can be directly diluted in corn oil or sunflower oil to the final desired concentration (e.g., 1 mg/mL).
-
Vortex vigorously to ensure complete mixing.
-
In Vivo Administration in Mice
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective method for delivering both compounds. Oral gavage is another option, though bioavailability can be more variable.
-
Dosage: The optimal dose should be determined empirically for each specific Cre-driver line and experimental setup. A typical starting point for both compounds is in the range of 1-10 mg/kg of body weight, administered daily for 3-5 consecutive days.
-
Procedure for IP Injection:
-
Bring the prepared solution to room temperature.
-
Vortex the solution immediately before drawing it into the syringe to ensure a homogenous suspension.
-
Restrain the mouse appropriately.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the solution slowly and steadily.
-
Monitor the animal for any adverse reactions following the injection.
-
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Cre-ER activation by this compound and 4-hydroxytamoxifen.
Caption: A typical experimental workflow for comparing the efficacy of this compound and 4-hydroxytamoxifen.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 4-hydroxytamoxifen for inducible Cre-Lox systems is a critical decision that can significantly impact the outcome and interpretation of an experiment. 4-hydroxytamoxifen offers the advantage of direct, rapid, and potent activation of Cre recombinase, making it ideal for studies requiring precise temporal control. However, its lower stability and higher cost are important considerations. Conversely, this compound, as a more stable and cost-effective prodrug, provides a valuable alternative, particularly for long-term in vivo studies where sustained release of the active compound may be beneficial. Ultimately, the optimal choice depends on the specific experimental goals, the characteristics of the Cre-driver line, and the available resources. Careful consideration of the properties and protocols outlined in this guide will empower researchers to make informed decisions and achieve reliable and reproducible results in their genetic engineering endeavors.
References
- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct, Differential Effects of Tamoxifen, 4-Hydroxytamoxifen, and Raloxifene on Cardiac Myocyte Contractility and Calcium Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]
- 6. Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays | PLOS One [journals.plos.org]
The Role of 4-Acetoxy Tamoxifen in Gene Editing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4-acetoxy tamoxifen's function as a critical regulating agent in conditional gene editing. It details its mechanism of action, experimental applications, and protocols for its use, with a focus on the Cre-ERT2 system.
Introduction: The Need for Temporal Control in Gene Editing
Conditional gene editing systems are indispensable tools in modern biological research, allowing for precise spatial and temporal control over gene expression or knockout. The most widely used of these systems is the Cre-loxP technology. To achieve temporal control, the Cre recombinase is often fused to a mutated ligand-binding domain of the human estrogen receptor (ER T2). This fusion protein, Cre-ERT2, remains inactive in the cytoplasm until it binds to a specific synthetic ligand, which triggers its translocation into the nucleus to mediate recombination at loxP sites.
4-hydroxytamoxifen (4-OHT) is the active ligand for the ERT2 domain. However, for in vitro applications, its prodrug, this compound, is often utilized. This guide focuses on the role and application of this compound as a key facilitator of inducible gene editing.
Mechanism of Action: From Prodrug to Active Ligand
The central role of this compound is to serve as a cell-permeable prodrug that is converted into the active ligand, 4-hydroxytamoxifen (4-OHT), by intracellular enzymes. This process initiates the cascade of events leading to gene editing.
Activation Pathway:
-
Cellular Uptake: this compound, being more lipophilic and stable than 4-OHT, readily crosses the cell membrane.
-
Intracellular Conversion: Once inside the cell, ubiquitous intracellular esterases cleave the acetoxy group from the molecule. This hydrolysis reaction converts this compound into 4-hydroxytamoxifen (4-OHT).
-
Binding to Cre-ERT2: The newly formed 4-OHT binds with high affinity to the mutated estrogen receptor (ERT2) domain of the cytoplasmic Cre-ERT2 fusion protein.[1][2][3] This domain is specifically engineered to bind 4-OHT but not endogenous estrogens.[1]
-
Nuclear Translocation: The binding of 4-OHT induces a conformational change in the Cre-ERT2 protein, causing it to dissociate from cellular chaperones (like Hsp90) and translocate into the nucleus.[1][2]
-
Cre-mediated Recombination: Inside the nucleus, the Cre recombinase component of the fusion protein is now active and recognizes specific 34-bp DNA sequences known as loxP sites. It catalyzes the excision, inversion, or translocation of the DNA segment flanked by these loxP sites, thereby achieving the desired gene editing event.
Caption: Conversion of this compound and subsequent activation of Cre-ERT2.
Applications in Gene Editing
The primary application of this compound is in in vitro studies requiring temporal control of gene editing. It is widely used in cell culture experiments involving genetically engineered cell lines that express a Cre-ERT2 system.
-
Conditional Gene Knockout: Studying essential genes that would be lethal if knocked out during development.
-
Lineage Tracing: Activating reporter genes (e.g., GFP, LacZ) at specific time points to trace the fate of a cell population.
-
Disease Modeling: Inducing the expression of an oncogene or the deletion of a tumor suppressor gene in cultured cells to study cancer progression.
-
Drug Discovery: Developing cell-based assays where the expression of a drug target can be turned on or off.
While this compound is the compound of choice for in vitro work, in vivo studies in animal models typically use tamoxifen . Tamoxifen is administered orally or via injection and is converted by cytochrome P450 enzymes in the liver into its active metabolites, 4-OHT and endoxifen, which then circulate throughout the body to induce recombination in target tissues.[1][4]
Experimental Protocols and Data
In Vitro Gene Editing with this compound
This protocol outlines the general steps for inducing Cre-mediated recombination in cultured cells using this compound.
Materials:
-
(Z)-4-Acetoxy-Tamoxifen powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (100%)
-
Target cells expressing a Cre-ERT2 fusion protein
-
Standard cell culture reagents and vessels
Protocol:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in DMSO or ethanol. For example, to make a 1 mM stock, dissolve the appropriate amount of powder in the solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate the Cre-ERT2 expressing cells at an appropriate density to ensure they are in a logarithmic growth phase during treatment.
-
Allow cells to adhere and recover for 12-24 hours before treatment.
-
-
Induction:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. A common final concentration range is 0.5 - 2 µM.[5]
-
Gently mix the medium to ensure even distribution.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation:
-
Incubate the cells for a period ranging from 24 hours to 7 days, depending on the experimental goal and the efficiency of recombination required.[5]
-
For longer incubation periods (>48 hours), the medium containing this compound may need to be replenished every 2-3 days.
-
-
Post-Induction Analysis:
-
After the incubation period, wash the cells with PBS and replace the medium with fresh, inducer-free medium.
-
Allow 24-72 hours for the target gene product to be depleted (in case of knockout) or for a reporter to be expressed.
-
Harvest cells for downstream analysis (e.g., Western blot, PCR, functional assays).
-
Caption: A typical experimental workflow for in vitro gene editing.
Quantitative Data Summary
The optimal concentration and duration of treatment should be empirically determined for each cell line and experimental setup.
Table 1: Typical In Vitro Treatment Parameters for this compound/4-OHT
| Parameter | Typical Range | Notes | Reference(s) |
|---|---|---|---|
| Stock Solution | 1 - 10 mM | In DMSO or Ethanol. Store at -20°C. | - |
| Final Concentration | 0.5 - 2.0 µM | Higher concentrations (>5 µM) can cause cytotoxicity or growth arrest. | [5] |
| Treatment Duration | 24 hours - 7 days | Time required for sufficient recombination efficiency varies by cell type. | [5] |
| Induction Efficiency | Variable | Depends on promoter strength, Cre-ERT2 expression level, and cell type. |[1] |
Table 2: Typical In Vivo Treatment Parameters for Tamoxifen (for comparison)
| Parameter | Typical Range | Administration Route | Notes | Reference(s) |
|---|---|---|---|---|
| Dosage | 10 - 100 mg/kg/day | Intraperitoneal (IP) Injection | Tamoxifen is dissolved in a carrier oil like corn oil. | [6] |
| Dosage | 3 mg/day | Oral Gavage / Feeding | Can reduce stress compared to injections. | [1][7] |
| Treatment Duration | 4 - 7 consecutive days | A course of multiple doses is usually required for high recombination efficiency. |[1][6] |
Considerations and Off-Target Effects
While the this compound-inducible system is powerful, researchers must be aware of potential confounding factors and off-target effects.
-
Cytotoxicity: High concentrations of 4-OHT can be toxic to cells, leading to growth arrest or apoptosis.[5] It is crucial to perform a dose-response curve to find the optimal concentration that maximizes recombination while minimizing toxicity.
-
Leaky Expression: In the absence of the ligand, a small amount of Cre-ERT2 may spontaneously translocate to the nucleus, causing low levels of background recombination. This can be mitigated by using systems with lower basal activity, such as the ERT2-Cre-ERT2 fusion.
-
Estrogen Receptor Modulation: As a selective estrogen receptor modulator (SERM), 4-OHT can have biological effects independent of Cre activation by interacting with endogenous estrogen receptors. These effects can influence cell signaling and gene expression, necessitating proper vehicle-only controls (cells treated with the solvent, e.g., ethanol) and controls with Cre-negative cells treated with this compound.
-
Inconsistent Recombination: The efficiency of recombination can vary significantly between different tissues in vivo and even between different cell types in vitro.[1][2] This is often due to differences in drug metabolism, delivery, or the accessibility of the target locus.
Caption: Logical flow of the inducible Cre-ERT2 gene editing system.
Conclusion
This compound is an essential chemical switch for in vitro gene editing applications that require precise temporal control. By serving as a stable, cell-permeable prodrug for the active ligand 4-hydroxytamoxifen, it enables researchers to activate Cre-ERT2 recombinase on demand. Understanding its mechanism of action, optimizing experimental protocols, and implementing appropriate controls are critical for leveraging the full potential of this powerful technology while ensuring the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Item - In vitro Cre-ERT2 activation with tamoxifen in p53â/â lymphoma cells results in apoptosis. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Design, synthesis, and metabolite identification of Tamoxifen esterase-activatable prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compared Inhibitory Activities of Tamoxifen and Avenanthramide B on Liver Esterase and Correlation Based on the Superimposed Structure Between Porcine and Human Liver Esterase [mdpi.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Effects of tamoxifen on telomerase activity in breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of 4-Acetoxy Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and stability of 4-acetoxy tamoxifen. Due to the limited availability of in-depth data for this compound, this guide also includes detailed information on its closely related and primary active metabolite, 4-hydroxy tamoxifen (4-OHT), to serve as a valuable reference point for researchers.
Chemical Properties
This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). The addition of an acetoxy group modifies its chemical characteristics. The majority of commercially available data pertains to the (E)-isomer of this compound.
Table 1: Chemical Properties of (E)-4-Acetoxy Tamoxifen
| Property | Value | Source |
| CAS Number | 76117-70-9 | [1][2][] |
| Molecular Formula | C₂₈H₃₁NO₃ | [1][4] |
| Molecular Weight | 429.55 g/mol | [1][2][4] |
| Appearance | Pale Yellow Solid | [2][] |
| Melting Point | 98-100 °C | [2] |
| pKa (Predicted) | 8.68 ± 0.28 | [2] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [2] |
For comparative purposes, the properties of the more extensively studied 4-hydroxy tamoxifen are provided below.
Table 2: Chemical Properties of 4-Hydroxy Tamoxifen
| Property | Value | Source |
| CAS Number | 68392-35-8 (E/Z mixture) | [5][6] |
| Molecular Formula | C₂₆H₂₉NO₂ | [5][6] |
| Molecular Weight | 387.51 g/mol | [5] |
| Appearance | Crystalline solid | [6][7] |
| Melting Point | 150-153 °C | [8] |
| pKa (Predicted) | 10.32 ± 0.15 | [8] |
| Solubility | Ethanol: ~20 mg/mLDMSO: ~2 mg/mLDimethylformamide (DMF): ~20 mg/mLEthanol:PBS (pH 7.2) (1:2): ~0.3 mg/mL | [6][7] |
Stability and Storage
Storage Recommendations:
-
(E)-4-Acetoxy Tamoxifen: Should be stored in an amber vial at -20°C in a freezer.[2]
-
4-Hydroxy Tamoxifen: Recommended storage is at -20°C.[6][7] For long-term stability, it should be stored desiccated and protected from light at 2–8 °C, under which conditions it can remain active for up to 3 years.[5]
Light Sensitivity: Tamoxifen and its derivatives are known to be sensitive to UV light.[9] This can lead to isomerization and degradation. Therefore, it is crucial to protect this compound from light during storage and handling.
Potential Degradation Pathways: While specific degradation products of this compound are not documented, a primary pathway is likely the hydrolysis of the ester bond, yielding 4-hydroxy tamoxifen. This hydrolysis can be influenced by pH and temperature. The double bond in the stilbene core is also susceptible to isomerization (Z to E and vice-versa), which can be catalyzed by light and heat.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available. However, standard analytical methods used for tamoxifen and its metabolites can be adapted.
General Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC):
-
Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile.
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Incubation in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Exposure to dry heat.
-
Photodegradation: Exposure to UV light.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and diluted to an appropriate concentration for HPLC analysis.
-
HPLC Method: A reverse-phase HPLC method with a C18 column is typically employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detection: A UV detector is used to monitor the elution of the parent compound and any degradation products.
-
Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Signaling Pathways
Specific studies detailing the signaling pathways directly modulated by this compound are lacking. It is widely understood that this compound acts as a prodrug, which is likely hydrolyzed in vivo to 4-hydroxy tamoxifen, the primary active metabolite of tamoxifen. Therefore, the biological activity of this compound is expected to mirror that of 4-hydroxy tamoxifen.
4-Hydroxy tamoxifen exerts its effects primarily through competitive antagonism of the estrogen receptor (ER). It binds to ERα and ERβ, leading to the recruitment of corepressors instead of coactivators to the estrogen response element (ERE) on DNA, thereby inhibiting the transcription of estrogen-dependent genes. This action is central to its efficacy in hormone receptor-positive breast cancer.
Recent studies have also suggested that tamoxifen and its metabolites can influence other signaling pathways, including the PI3K/AKT/mTOR pathway, which is implicated in tamoxifen resistance.[10]
Below is a diagram illustrating the generally accepted signaling pathway for tamoxifen and its active metabolite, 4-hydroxy tamoxifen.
Caption: Proposed mechanism of action for this compound.
Disclaimer: This guide is intended for informational purposes for a technical audience. The information on this compound is limited, and much of the detailed data is provided for the related compound, 4-hydroxy tamoxifen. Researchers should independently verify information and conduct their own stability and activity studies for their specific applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (E)-4-Acetoxy Tamoxifen | 76117-70-9 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
4-Acetoxy Tamoxifen as a Prodrug for 4-Hydroxytamoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its therapeutic efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (4-OHT), which exhibits significantly higher affinity for the estrogen receptor than the parent drug. However, the conversion of tamoxifen to 4-OHT is dependent on the polymorphic cytochrome P450 enzyme, CYP2D6, leading to inter-individual variability in clinical outcomes. This has spurred the development of prodrug strategies to deliver 4-OHT directly, thereby bypassing CYP2D6 metabolism. This technical guide explores the concept of 4-acetoxy tamoxifen as a potential ester prodrug of 4-OHT. While specific literature on this compound is limited, this document provides a comprehensive overview based on the well-established pharmacology of 4-OHT and general principles of ester prodrug design. It details the theoretical conversion mechanism, relevant quantitative data for the active metabolite, and essential experimental protocols for the evaluation of such a prodrug.
Introduction: The Rationale for a 4-Hydroxytamoxifen Prodrug
Tamoxifen is a prodrug that requires metabolic activation to exert its antiestrogenic effects. The key metabolic pathways involve N-demethylation and 4-hydroxylation. The 4-hydroxylation pathway, primarily mediated by CYP2D6, produces 4-hydroxytamoxifen (4-OHT), a metabolite with approximately 100-fold greater affinity for the estrogen receptor than tamoxifen itself. Genetic polymorphisms in the CYP2D6 gene can lead to reduced or absent enzyme activity, resulting in lower plasma concentrations of 4-OHT and potentially diminished therapeutic benefit.
A prodrug approach, delivering 4-OHT directly, offers a promising strategy to overcome the limitations of tamoxifen therapy associated with CYP2D6 polymorphism. An ideal prodrug would be readily absorbed and then converted to 4-OHT in vivo, ensuring consistent therapeutic levels of the active metabolite across all patients, regardless of their CYP2D6 genotype. This compound, as an ester derivative of 4-OHT, represents a chemically plausible prodrug candidate that could be hydrolyzed by ubiquitous esterase enzymes to release the active 4-OHT.
The Prodrug Concept: this compound to 4-Hydroxytamoxifen
The central hypothesis for this compound as a prodrug is its conversion to 4-OHT via enzymatic hydrolysis. Ester prodrugs are a common and effective strategy to improve the physicochemical and pharmacokinetic properties of drugs. In this case, the acetyl group would mask the phenolic hydroxyl group of 4-OHT, potentially altering its solubility and membrane permeability.
Proposed Mechanism of Action
The proposed bioactivation of this compound is a one-step enzymatic process.
Caption: Proposed bioactivation of this compound.
Upon administration, this compound would be absorbed and distributed. In the bloodstream and various tissues, it would encounter esterase enzymes, which would catalyze the hydrolysis of the ester bond, releasing acetic acid and the active drug, 4-OHT. The liberated 4-OHT would then be free to bind to estrogen receptors in target tissues, such as breast cancer cells, and exert its antiestrogenic effects.
Quantitative Data: Pharmacokinetics and Potency of 4-Hydroxytamoxifen
Table 1: Comparative Pharmacokinetics of Tamoxifen and 4-Hydroxytamoxifen in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak (Tmax) (h) |
| Tamoxifen | 1 | 2.8 | 2 |
| 4-Hydroxytamoxifen | 1 | 3.6 | 2 |
| 4-OHT (from Tamoxifen) | 1 | 0.8 | 2 |
Data compiled from studies in mice and may not be directly extrapolated to humans.[1]
Table 2: Estrogen Receptor Binding Affinity and In Vitro Potency
| Compound | Relative Binding Affinity for ERα (Estradiol = 100) | IC50 in MCF-7 Cells (nM) |
| Tamoxifen | ~1-2 | ~790 |
| 4-Hydroxytamoxifen | ~100-200 | ~29 |
IC50 values represent the concentration required to inhibit cell growth by 50%.[2]
Experimental Protocols
The evaluation of this compound as a prodrug would require a series of well-defined experiments. The following sections detail the methodologies for key assays.
Synthesis of this compound
A potential synthesis route for this compound would involve the acetylation of 4-hydroxytamoxifen.
Protocol:
-
Dissolution: Dissolve 4-hydroxytamoxifen in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to deprotonate the phenolic hydroxyl group.
-
Acetylation: Add acetic anhydride or acetyl chloride dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., dilute HCl) and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In Vitro Conversion of this compound to 4-Hydroxytamoxifen
This assay is crucial to demonstrate the release of the active drug from the prodrug in a biologically relevant environment.
Protocol:
-
Prepare Incubation Medium: Use human plasma or a solution containing a commercially available esterase (e.g., porcine liver esterase) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add a known concentration of this compound to the incubation medium and incubate at 37 °C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching agent, such as a strong acid or an organic solvent like acetonitrile.
-
Sample Preparation: Precipitate proteins by centrifugation after the addition of acetonitrile. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the concentrations of both this compound and the released 4-hydroxytamoxifen.
-
Data Analysis: Plot the concentrations of both compounds over time to determine the rate of hydrolysis and the half-life of the prodrug.
Caption: Workflow for in vitro conversion assay.
Cell Proliferation Assay
This assay determines the cytotoxic or cytostatic effect of the prodrug, which is expected to be mediated by its conversion to 4-OHT.
Protocol:
-
Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate medium.
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, 4-hydroxytamoxifen (as a positive control), and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Estrogen Receptor Binding Assay
This competitive binding assay evaluates the ability of the active metabolite, 4-OHT, to bind to the estrogen receptor. The prodrug itself is expected to have low binding affinity.
Protocol:
-
Receptor Preparation: Prepare a source of estrogen receptors, either from isolated cell nuclei of ER-positive cells or using a commercially available recombinant human ERα.
-
Radioligand Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [3H]-estradiol).
-
Competitive Binding: In parallel incubations, add increasing concentrations of unlabeled competitor ligands: 4-hydroxytamoxifen and this compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration. Calculate the IC50 value for each competitor and determine the relative binding affinity (RBA).
Signaling Pathways of 4-Hydroxytamoxifen
Once released from the prodrug, 4-hydroxytamoxifen acts as a selective estrogen receptor modulator. Its primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor.
Caption: 4-Hydroxytamoxifen's mechanism of action.
In the presence of estradiol, the estrogen receptor binds to the estrogen response element (ERE) in the promoter region of target genes, leading to the transcription of genes that promote cell proliferation. 4-OHT binds to the ER and induces a conformational change that prevents the receptor from effectively binding to the ERE and recruiting co-activators, thereby blocking gene transcription and inhibiting cell growth.
Conclusion and Future Directions
The concept of this compound as a prodrug for 4-hydroxytamoxifen is scientifically sound and warrants further investigation. While direct evidence in the literature is scarce, the established principles of ester prodrugs and the well-characterized pharmacology of 4-OHT provide a strong foundation for its potential development. Future research should focus on the synthesis and in vitro characterization of this compound, including its stability, enzymatic hydrolysis kinetics, and cytotoxic activity in ER-positive breast cancer cell lines. Successful in vitro proof-of-concept would pave the way for in vivo pharmacokinetic and efficacy studies to validate its utility as a clinically viable alternative to tamoxifen, potentially offering a more consistent therapeutic outcome for all breast cancer patients.
References
A Technical Guide to the Discovery and Development of Tamoxifen Analogs for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of tamoxifen analogs. It is intended to serve as a technical resource for researchers and professionals involved in the field of oncology drug development, with a specific focus on selective estrogen receptor modulators (SERMs).
Introduction: The Rationale for Tamoxifen Analog Development
Tamoxifen, a non-steroidal triphenylethylene derivative, has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for several decades.[1][2] It functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific estrogenic or antiestrogenic effects.[3][4][5][6][7] In breast tissue, tamoxifen acts as an antagonist, competitively inhibiting estrogen binding to the estrogen receptor (ER), thereby halting the growth of ER-positive cancer cells.[4][8] Conversely, it displays agonist activity in other tissues like the endometrium and bone.[4][6]
Despite its success, the clinical utility of tamoxifen is hampered by several factors, including the development of drug resistance, adverse side effects such as an increased risk of endometrial cancer, and variations in patient response due to genetic polymorphisms in metabolizing enzymes like CYP2D6.[9][10][11][12][13][14] These limitations have spurred extensive research into the development of novel tamoxifen analogs with improved therapeutic profiles. The primary goals of these efforts are to enhance antiestrogenic activity, overcome resistance mechanisms, and minimize undesirable side effects.[11]
Strategies in Tamoxifen Analog Design and Synthesis
The development of novel tamoxifen analogs is largely guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications influence the biological activity of the molecule.[1][3] Key strategies in the design of new analogs include:
-
Modification of the Triphenylethylene Scaffold: Alterations to the core structure of tamoxifen can significantly impact its interaction with the estrogen receptor.
-
Side Chain Modification: The aminoethyl side chain is crucial for the antiestrogenic activity of tamoxifen.[3] Modifications to this chain can modulate receptor binding and pharmacological effects.[15][16]
-
Introduction of Novel Functional Groups: The incorporation of different chemical moieties, such as carbonyls or ferrocenyl groups, has been explored to create analogs with unique biological properties.[15][16][17]
-
Bioisosteric Replacement: This approach involves substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of improving the compound's pharmacological profile.[13][18]
The following diagram illustrates the general workflow for the discovery and development of tamoxifen analogs.
Caption: Workflow for Tamoxifen Analog Development.
Quantitative Analysis of Tamoxifen Analogs
The biological activity of newly synthesized tamoxifen analogs is quantified through various in vitro assays. The most critical parameters are their binding affinity for estrogen receptor subtypes (ERα and ERβ) and their antiproliferative effects on ER+ breast cancer cell lines, such as MCF-7.
| Compound | Target | IC50 (µM) | Relative Binding Affinity (RBA) | Reference |
| Tamoxifen | ERα/ERβ | - | 1.9 (ERα) | [10] |
| 4-Hydroxytamoxifen | ERα/ERβ | - | 100 (ERα) | [17] |
| Analog 3 | ERα | - | 80 times more than Tamoxifen | [9][10] |
| Analog 10 | Aromatase | 0.070 | - | [19][20] |
| Analog 11 | MCF-7 cells | 0.042 | - | [19][20] |
| Analog 12 | MCF-7 cells | 0.077 | 14.7 ± 2.4 nM (ER) | [19][20] |
Experimental Protocols
General Synthesis of Tamoxifen Analogs
A common method for synthesizing tamoxifen analogs is the McMurry reaction, which involves the reductive coupling of two ketone molecules.[19][20]
Example Protocol for McMurry Reaction:
-
Suspend Zinc powder (9.15 mmol) in dry THF (25 mL) and cool to 0°C under an argon atmosphere.
-
Add TiCl4 (1.94 mmol) to the suspension.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours.
-
After cooling, add a solution of ketoprofen amide (1.00 mmol) and a various ketone (2.90 mmol) in dry THF (100 mL) at 0°C with stirring.
-
Reflux the mixture in the dark for 3 hours.
-
After cooling, filter off the zinc dust and evaporate the THF.
-
Dissolve the residue and proceed with purification.[19]
Another approach involves an efficient triarylethylene synthetic protocol, which can be used to generate a variety of derivatives.[17]
Estrogen Receptor Binding Assay
This assay determines the ability of a compound to displace a radiolabeled estrogen, typically [3H]estradiol, from the estrogen receptor.
Protocol Outline:
-
Prepare purified preparations of ERα and ERβ.
-
Incubate the receptors with a constant concentration of [3H]estradiol and varying concentrations of the test compound.
-
After incubation, separate the receptor-bound and free radioligand.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]estradiol (IC50).
-
Determine the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to that of a standard (e.g., estradiol).
MCF-7 Cell Proliferation Assay
This assay is used to assess the antiestrogenic activity of tamoxifen analogs in an ER+ breast cancer cell line.
Protocol Outline:
-
Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum.
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with a phenol red-free medium containing charcoal-stripped serum to remove endogenous estrogens.
-
Treat the cells with varying concentrations of the tamoxifen analog in the presence of a fixed concentration of 17β-estradiol (to stimulate proliferation).
-
Incubate the cells for a defined period (e.g., 5-7 days).
-
Assess cell viability using a suitable method, such as the MTT assay or by direct cell counting.
-
Plot the cell viability against the concentration of the analog to determine the IC50 value.
Signaling Pathways and Mechanism of Action
Tamoxifen and its analogs exert their effects primarily through the modulation of the estrogen receptor signaling pathway.
Caption: Estrogen Receptor Signaling Pathway Modulation.
In the canonical pathway, estrogen binds to the ER, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation. Tamoxifen and its antagonist analogs competitively bind to the ER, preventing estrogen from binding. This leads to a conformational change in the receptor that favors the recruitment of co-repressors instead of co-activators, thereby inhibiting the transcription of estrogen-responsive genes and leading to cell cycle arrest and apoptosis.[8]
Some tamoxifen analogs have also been investigated for their ability to inhibit aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[19][20] This dual mechanism of action—ER antagonism and aromatase inhibition—is a promising strategy for developing more effective anticancer agents.
Structure-Activity Relationships (SAR)
The biological activity of tamoxifen analogs is highly dependent on their chemical structure.
Caption: Structure-Activity Relationships of Tamoxifen Analogs.
Key SAR findings include:
-
Aminoethyl Side Chain: The presence and nature of this side chain are critical for antiestrogenic activity.[3] For instance, replacing it with a bulky alkyl group can enhance antiestrogenic effects.[3]
-
Hydroxylation: The introduction of a hydroxyl group, particularly at the 4-position of the phenyl ring, significantly increases binding affinity for the ER. 4-hydroxytamoxifen is a major active metabolite of tamoxifen with much higher potency.[17]
-
Halogenation: The addition of a halogen, such as chlorine in toremifene or iodine in idoxifene, can alter the metabolic stability and estrogenic profile of the molecule.[11]
-
Core Structure: Modifications to the triphenylethylene core, as seen in lasofoxifene, can lead to compounds with antagonist activity in both the breast and uterus.[11]
Overcoming Tamoxifen Resistance
The development of resistance is a significant clinical challenge in tamoxifen therapy.[12][14][21][22][23] Mechanisms of resistance are complex and can involve altered ER signaling, upregulation of growth factor receptor pathways, and changes in the expression of co-regulatory proteins.[12][21][22] Research into novel tamoxifen analogs is actively exploring strategies to overcome resistance. This includes the development of compounds that:
-
Are less susceptible to metabolic deactivation.
-
Possess alternative or dual mechanisms of action.
-
Can effectively inhibit ER signaling in resistant tumors.
One approach has been the design of boron-based bioisosteres of 4-hydroxytamoxifen, which can be oxidized to the active form in vivo, potentially bypassing resistance mechanisms related to CYP2D6 deficiency.[13][24]
Conclusion and Future Directions
The discovery and development of tamoxifen analogs remain a vibrant area of research. By leveraging a deeper understanding of SAR and the molecular mechanisms of ER signaling and resistance, scientists are continually designing and synthesizing novel compounds with the potential for improved efficacy and safety profiles. Future research will likely focus on the development of next-generation SERMs and SERDs (Selective Estrogen Receptor Downregulators) with enhanced tissue selectivity, the exploration of combination therapies, and the identification of predictive biomarkers to guide personalized treatment strategies for patients with ER+ breast cancer.
References
- 1. Research progress on tamoxifen and its analogs associated with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-activity relationship of tamoxifen - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 4. swolverine.com [swolverine.com]
- 5. algorx [algorx.ai]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel flexible ester-containing analogs of tamoxifen and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Genetic and epigenetic contribution to tamoxifen resistance in breast cancer, concepts to drive therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tamoxifen resistance - and how to defeat it - Innovations Report [innovations-report.com]
- 15. Synthesis and structure-activity relationships of ferrocenyl tamoxifen derivatives with modified side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. tandfonline.com [tandfonline.com]
- 20. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medicineinnovates.com [medicineinnovates.com]
- 24. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tamoxifen-Inducible Cre-LoxP System
For Researchers, Scientists, and Drug Development Professionals
The tamoxifen-inducible Cre-LoxP system is a powerful and widely used tool for conditional gene editing, providing precise spatial and temporal control over gene expression in vivo. This guide offers a comprehensive overview of the system's core principles, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and drug development.
Core Principles of the Tamoxifen-Inducible Cre-LoxP System
The tamoxifen-inducible Cre-LoxP system relies on two key components: the Cre recombinase and LoxP sites. The temporal control is achieved by fusing the Cre recombinase to a mutated ligand-binding domain of the estrogen receptor (ER), creating a Cre-ER fusion protein.
1.1. Cre Recombinase and LoxP Sites
-
Cre Recombinase: A 38-kDa tyrosine recombinase enzyme derived from the P1 bacteriophage. It recognizes specific 34-base pair DNA sequences called LoxP sites and catalyzes a site-specific recombination event between them.
-
LoxP Sites (locus of crossover in P1): These sites consist of two 13-bp inverted palindromic repeats flanking an 8-bp asymmetric core spacer region. The orientation of the LoxP sites determines the outcome of the recombination event.[1]
-
Excision: When two LoxP sites are in the same orientation on the same chromosome, the intervening DNA sequence is excised.[1][2]
-
Inversion: When two LoxP sites are in opposite orientations on the same chromosome, the intervening DNA sequence is inverted.[1][2]
-
Translocation: When LoxP sites are on different chromosomes, Cre-mediated recombination can lead to translocation.
-
1.2. Tamoxifen-Inducible Control: The Cre-ER™ Fusion Protein
To achieve temporal control, the Cre recombinase is fused to a mutated form of the human estrogen receptor ligand-binding domain (ER™ or ERT2). This fusion protein, commonly CreERT2, is engineered to have a low affinity for endogenous estrogen but a high affinity for the synthetic estrogen antagonist, tamoxifen, and its active metabolite, 4-hydroxytamoxifen (4-OHT).[3]
In the absence of tamoxifen, the CreERT2 protein is sequestered in the cytoplasm through its interaction with heat shock proteins (HSPs), such as Hsp90.[4] This prevents its entry into the nucleus and interaction with the LoxP sites in the genome.
Upon administration, tamoxifen is metabolized in the liver to its active form, 4-OHT.[5] 4-OHT binds to the ER™ domain of the CreERT2 protein, inducing a conformational change that leads to its dissociation from the HSP complex.[4] The now-active CreERT2 protein translocates into the nucleus, where it can recognize and recombine the target LoxP sites, leading to the desired genetic modification.[4]
Experimental Design and Workflow
A typical workflow for a conditional knockout experiment using the tamoxifen-inducible Cre-LoxP system involves several key steps, from generating the transgenic mice to analyzing the recombination efficiency.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetoxy Tamoxifen's Impact on Estrogen Receptor Fusion Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy tamoxifen is a synthetic, non-steroidal selective estrogen receptor modulator (SERM). As an acetate ester of 4-hydroxytamoxifen (4-OHT), it serves as a prodrug that is hydrolyzed to the biologically active 4-OHT within the cellular environment. This guide provides an in-depth technical overview of the effects of this compound, primarily through its active metabolite 4-OHT, on estrogen receptor (ER) fusion proteins. These fusion proteins are invaluable tools in biomedical research, enabling the study of ER function, regulation, and the development of novel therapeutic strategies. This document details the molecular interactions, effects on protein stability and function, and provides experimental protocols for the assessment of these effects.
Mechanism of Action
Upon entering a cell, this compound is deacetylated to form 4-hydroxytamoxifen. 4-OHT exerts its effects by competitively binding to the ligand-binding domain (LBD) of the estrogen receptor, primarily ERα and ERβ. This binding event induces a distinct conformational change in the receptor compared to that induced by its natural ligand, estradiol[1][2].
In the context of ER fusion proteins, this 4-OHT-induced conformational change is the pivotal event that dictates the fusion protein's subsequent activity. For instance, in Cre-ERT2 fusion proteins, 4-OHT binding releases the protein from cytoplasmic sequestration, allowing its translocation to the nucleus and subsequent Cre-mediated recombination of loxP sites.[3] Similarly, in EGFP-ER fusion proteins, ligand binding triggers nuclear translocation, which can be visualized and quantified.
The 4-OHT-ER complex can interact with coactivator and corepressor proteins, modulating the transcription of target genes. However, the conformation induced by 4-OHT typically leads to an antagonist effect in most breast cancer cells by recruiting corepressors and inhibiting the transcription of estrogen-dependent genes.[4][5]
Data Presentation: Quantitative Effects of 4-Hydroxytamoxifen
The following tables summarize key quantitative data regarding the effects of 4-hydroxytamoxifen on estrogen receptors and cell lines expressing them.
Table 1: Binding Affinities of 4-Hydroxytamoxifen to Estrogen-Related Receptors
| Receptor | Ligand | Binding Affinity (Kd/Ki) | Assay Type | Reference |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Kd = 35 nM | Radioligand Binding Assay | [6][7][8][9][10][11] |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki = 75 nM | Competition Binding Assay | [11] |
| Estrogen-Related Receptor γ (ERRγ) | Tamoxifen | Ki = 870 nM | Competition Binding Assay | [6][7][8][9][10][11] |
Table 2: IC50 Values of 4-Hydroxytamoxifen on Breast Cancer Cell Line Proliferation
| Cell Line | IC50 | Incubation Time | Assay Type | Reference |
| MCF-7 | 3.2 µM | 96 hours | MTT Assay | [12] |
| T47D | 4.2 µM | 96 hours | MTT Assay | [12] |
| BT-474 | 5.7 µM | 96 hours | MTT Assay | [12] |
| MCF-7 | 27 µM | 4 days | ATP Chemosensitivity Test | [13] |
| MDA-MB-231 | 18 µM | 4 days | ATP Chemosensitivity Test | [13] |
Table 3: DC50 Values for ERα Degradation by 4-Hydroxytamoxifen-Based PROTACs
| Compound | Cell Line | DC50 | Incubation Time | Reference |
| TVHL-1 | MCF-7 | 4.5 nM | 24 hours | [1][12] |
| TVHL-2 | MCF-7 | 5.3 nM | 24 hours | [12] |
| TPO-3 | MCF-7 | 11.94 nM | 24 hours | [12] |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway Modulation by 4-Hydroxytamoxifen
The following diagram illustrates the mechanism by which 4-hydroxytamoxifen (4-OHT), the active metabolite of this compound, modulates estrogen receptor (ER) signaling.
Figure 1. 4-OHT mediated ER fusion protein activation and transcriptional repression.
Experimental Workflow: Assessing ERα Fusion Protein Degradation
This workflow outlines the key steps in determining the degradation of an ERα fusion protein upon treatment with a compound like a 4-OHT-based PROTAC.
Figure 2. Workflow for quantifying ERα fusion protein degradation.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol is for determining the effect of 4-hydroxytamoxifen on the proliferation of ER-positive breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D, BT-474)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped FBS
-
4-hydroxytamoxifen (4-OHT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Hormone Deprivation:
-
After 24 hours, replace the medium with 100 µL of phenol red-free medium containing charcoal-stripped FBS.
-
Incubate for another 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of 4-OHT in phenol red-free, charcoal-stripped FBS-containing medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 4-OHT or vehicle control (e.g., 0.1% ethanol).
-
Incubate for the desired period (e.g., 96 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of 4-OHT to determine the IC50 value.
-
Protocol 2: Western Blot for ERα Fusion Protein Degradation
This protocol details the detection and quantification of ERα fusion protein levels following treatment.
Materials:
-
Cell line expressing the ERα fusion protein
-
Test compound (e.g., 4-OHT-based PROTAC)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells as described in the degradation workflow (Figure 2).
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with the loading control antibody following the same immunoblotting steps.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5][9][14][15][16]
-
Normalize the ERα fusion protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: EGFP-ER Fusion Protein Nuclear Translocation Assay
This protocol describes a method to visualize and quantify the nuclear translocation of an EGFP-ER fusion protein.
Materials:
-
Cell line stably expressing EGFP-ER fusion protein
-
Phenol red-free medium with charcoal-stripped FBS
-
4-hydroxytamoxifen (4-OHT)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
-
Image analysis software
Procedure:
-
Cell Culture and Treatment:
-
Seed the EGFP-ER expressing cells on glass-bottom dishes or plates suitable for imaging.
-
Culture the cells in phenol red-free medium with charcoal-stripped FBS for at least 24 hours to ensure the fusion protein is primarily cytoplasmic.
-
Treat the cells with the desired concentration of 4-OHT or vehicle control.
-
-
Live-Cell Imaging or Fixation and Staining:
-
Live-Cell Imaging: Image the cells at different time points after treatment using a fluorescence microscope equipped with filters for GFP and, if used, a nuclear stain.
-
Fixation and Staining: At the desired time point, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with Hoechst 33342 or DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of multiple fields for each treatment condition.
-
Using image analysis software, define the nuclear and cytoplasmic regions of each cell based on the nuclear stain and cell morphology.
-
Measure the mean fluorescence intensity of EGFP in both the nuclear and cytoplasmic compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell.
-
Quantify the percentage of cells showing significant nuclear translocation (e.g., a nuclear/cytoplasmic ratio above a defined threshold).
-
Conclusion
This compound, through its active metabolite 4-hydroxytamoxifen, is a potent modulator of estrogen receptor fusion proteins. Its ability to induce specific conformational changes allows for the conditional control of fusion protein activity, making it an indispensable tool in molecular biology and drug discovery. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers working with these systems, facilitating the design and execution of experiments to further elucidate the complex roles of estrogen receptors in health and disease.
References
- 1. Design and optimization of oestrogen receptor PROTACs based on 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. youtube.com [youtube.com]
- 10. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. cris.biu.ac.il [cris.biu.ac.il]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
A Technical Guide to Temporal Gene Knockout Using 4-Acetoxy Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the core principles and methodologies for achieving temporally controlled gene knockout using the Cre-ERT2 system, with a specific focus on the application of 4-acetoxy tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT).
Fundamental Principles of the Cre-ERT2 System
The Cre-ERT2 system offers precise temporal control over gene excision. This powerful tool for functional genomics relies on the fusion of Cre recombinase with a mutated ligand-binding domain of the human estrogen receptor (ERT2). This modification renders the Cre recombinase inactive until it binds to a specific synthetic ligand.[1][2]
In its inactive state, the Cre-ERT2 fusion protein is sequestered in the cytoplasm through its association with heat shock protein 90 (HSP90).[2] The introduction of an active ligand, 4-hydroxytamoxifen (4-OHT), induces a conformational change in the ERT2 domain. This change leads to the dissociation of HSP90 and the translocation of the active Cre-ERT2 fusion protein into the nucleus.[2] Once in the nucleus, Cre recombinase recognizes and mediates recombination between two loxP sites engineered to flank a specific genomic region (a "floxed" allele), resulting in the excision of the target gene segment.
While 4-OHT is the direct activator, tamoxifen is a commonly used pro-drug that is metabolized in the liver by cytochrome P450 enzymes into its active form, 4-OHT.[1][3][4] this compound is understood to be a similar pro-drug that is hydrolyzed to the active 4-OHT. The use of 4-OHT directly allows for more rapid and precise induction, bypassing the need for metabolic activation.[5]
The Role of this compound and 4-Hydroxytamoxifen
The key to inducing temporal gene knockout with the Cre-ERT2 system is the administration of the correct ligand.
-
4-Hydroxytamoxifen (4-OHT): This is the active metabolite that directly binds to the ERT2 domain of the Cre-ERT2 fusion protein, initiating its nuclear translocation and subsequent gene recombination.[1][5] It is the preferred compound for in vitro studies and for in vivo applications where rapid and precise induction is critical.[5]
-
Tamoxifen: A pro-drug that is metabolically converted to 4-OHT in the liver.[1][3][4] Due to its stability, it is frequently used for systemic and long-term in vivo induction.[5]
-
This compound: This compound is a pro-drug of 4-OHT. The acetoxy group is readily hydrolyzed in vivo to yield the active 4-OHT. Its properties are similar to tamoxifen in that it requires conversion to the active form.
The choice between these compounds depends on the experimental design, with 4-OHT offering more direct and immediate action, while tamoxifen and this compound provide options for systemic and sustained delivery.
Quantitative Data on Induction and Efficiency
The efficiency of tamoxifen-induced gene knockout can be influenced by several factors, including the age of the animal, the specific Cre and floxed mouse lines, and the dosage and administration route of the inducing agent.
| Parameter | Observation | Mouse Model/System | Reference |
| Age of Induction | Specificity and efficiency of microglial labeling were identical in mice induced with Tamoxifen at early (3-6 months) and late (20 months) ages. | Cx3cr1creERT2 mice crossed with a floxed NuTRAP reporter | [6][7] |
| Induction Time Course | Following a 2-day treatment with tamoxifen, RARα knockout is detectable as early as 3 days post-treatment. | GGT-CreER line with a floxed RARα gene | [8] |
| Recombination Efficiency | Intraperitoneal injections of 4-hydroxytamoxifen (30 mg/kg) for 4 consecutive days resulted in highly efficient recombination (87.3±5.0% at 7 weeks). | Rosa26BEST1-CreERT2 mice bred with a tdTomato reporter line | [9] |
| Inducer Potency | Endoxifen, another tamoxifen metabolite, is a less potent but functional alternative to trans-4-OHT for controlling ERT2 fusion proteins. | Zebrafish CreERT2 recombination experiments and cell culture assays | [1] |
Experimental Protocols
Preparation of 4-Hydroxytamoxifen for In Vivo Administration
This protocol is adapted for intraperitoneal injection in mice.
Materials:
-
4-Hydroxytamoxifen (4-OHT)
-
Ethanol (100%)
-
Sunflower oil or corn oil
-
Sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolve 4-OHT in 100% ethanol to a stock concentration of 50-100 mg/mL.[5]
-
Sonicate the solution for 15 minutes at 55°C to ensure complete dissolution.[5]
-
Add sunflower or corn oil to the dissolved 4-OHT to achieve a final concentration of 10 mg/mL.[5]
-
Sonicate the final solution for another 15 minutes at 55°C.[5]
-
It is recommended to use the freshly prepared solution within 2 hours.[5]
Administration of 4-Hydroxytamoxifen to Mice
Procedure:
-
The prepared 4-OHT solution is typically administered via intraperitoneal (IP) injection.
-
A common dosage is 75 mg/kg of body weight per day for 5 consecutive days.
-
The exact dosage and duration may need to be optimized for specific mouse strains and target tissues.
In Vitro Induction with 4-Hydroxytamoxifen
Procedure:
-
For cell culture experiments, 4-OHT is the preferred inducer.
-
Prepare a stock solution of 4-OHT in ethanol.
-
Dilute the stock solution in the cell culture medium to the desired final concentration. A common starting concentration is 1 µM.
-
The optimal concentration and duration of treatment should be determined empirically for each cell line.
Verification of Gene Knockout
Purpose: To confirm the excision of the floxed gene at the DNA level.
Primer Design:
-
Forward Primer 1 (P1): Located upstream of the 5' loxP site.
-
Reverse Primer 1 (P2): Located within the floxed region.
-
Reverse Primer 2 (P3): Located downstream of the 3' loxP site.
Expected Results:
-
Wild-type allele: A PCR product is generated using P1 and P2.
-
Floxed allele (before Cre recombination): A larger PCR product is generated using P1 and P2 (due to the presence of the loxP site and potentially other elements).
-
Knockout allele (after Cre recombination): A PCR product is generated using P1 and P3, indicating the excision of the floxed region.
Protocol:
-
Extract genomic DNA from the tissue or cells of interest.
-
Perform PCR using the designed primers.
-
Analyze the PCR products by agarose gel electrophoresis to determine the presence of the wild-type, floxed, and/or knockout alleles.
Purpose: To confirm the absence of the target protein.
Protocol:
-
Prepare protein lysates from control and tamoxifen-treated cells or tissues.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. The absence of a band at the expected molecular weight in the tamoxifen-treated samples confirms the knockout of the protein.
Visualizations
Signaling Pathway of Tamoxifen-Induced Cre-LoxP Recombination
References
- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 2. Generation and characterization of a tamoxifen-inducible lineage tracing tool Cd2-P2A-CreERT2 knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen information sheet V4.pdf - Norecopa Wiki [wiki.norecopa.no]
- 5. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 6. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for 4-Acetoxy Tamoxifen Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy tamoxifen is a synthetic, esterified derivative of 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen. In biomedical research, particularly in studies involving conditional gene modification, tamoxifen and its derivatives are crucial for the temporal control of Cre recombinase activity in Cre-ERT2 mouse models. This system allows for gene editing to be induced at a specific time point by the administration of an estrogen receptor ligand.
These application notes provide a comprehensive guide to the administration of this compound in mouse models. It is important to note that while protocols for tamoxifen and 4-OHT are well-established, specific in vivo administration protocols for this compound are not widely documented in the scientific literature. The information presented here is based on the strong scientific premise that this compound functions as a prodrug , which is rapidly hydrolyzed by endogenous esterases in the plasma and tissues to yield the active compound, 4-hydroxytamoxifen. Therefore, the provided protocols are adapted from established procedures for 4-OHT and tamoxifen, with considerations for the molecular weight difference and the prodrug nature of this compound.
Principle of Action: The Cre-ERT2 System
The Cre-ERT2 fusion protein is a powerful tool for inducible gene editing. The Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ERT2) that has a low affinity for endogenous estrogen but a high affinity for 4-hydroxytamoxifen. In the absence of 4-OHT, the Cre-ERT2 protein is sequestered in the cytoplasm. Upon administration, this compound is converted to 4-OHT, which then binds to the ERT2 domain, causing a conformational change and translocation of the Cre-ERT2 protein into the nucleus. Inside the nucleus, Cre recombinase excises or inverts DNA sequences flanked by loxP sites, leading to the desired gene modification.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound in the Cre-ERT2 system and a general experimental workflow for its use in mouse models.
Caption: Mechanism of this compound-induced Cre recombination.
Caption: General experimental workflow for in vivo studies.
Data Presentation: Comparison of Administration Routes
The following tables summarize key quantitative parameters for different administration routes of tamoxifen and its derivatives. Note: Data for this compound are extrapolated based on the properties of 4-OHT and tamoxifen and should be empirically determined for specific experimental contexts.
Table 1: Dosage and Vehicle Comparison
| Administration Route | Compound | Typical Dosage Range (mg/kg/day) | Recommended Vehicle |
| Intraperitoneal (IP) Injection | This compound (extrapolated) | 40 - 100 | Corn oil or Sunflower oil |
| 4-Hydroxytamoxifen | 25 - 75 | Corn oil or Sunflower oil | |
| Tamoxifen | 50 - 100 | Corn oil or Sunflower oil | |
| Oral Gavage | This compound (extrapolated) | 50 - 150 | Corn oil or Sunflower oil |
| 4-Hydroxytamoxifen | 40 - 100 | Corn oil or Sunflower oil | |
| Tamoxifen | 50 - 200 | Corn oil or Sunflower oil | |
| Dietary Admixture | Tamoxifen | 250 - 500 mg/kg of feed | Commercial rodent chow |
Table 2: Pharmacokinetic and Efficacy Profile
| Administration Route | Compound | Onset of Action | Duration of Action | Bioavailability |
| Intraperitoneal (IP) Injection | This compound (extrapolated) | Rapid (hours) | 12-24 hours | High |
| 4-Hydroxytamoxifen | Rapid (hours) | 12-24 hours | High | |
| Tamoxifen | Slower (requires metabolism) | 24-48 hours | Moderate | |
| Oral Gavage | This compound (extrapolated) | Rapid to moderate | 12-24 hours | Moderate to High |
| 4-Hydroxytamoxifen | Rapid to moderate | 12-24 hours | Moderate | |
| Tamoxifen | Slower (requires metabolism) | 24-48 hours | Low to Moderate | |
| Dietary Admixture | Tamoxifen | Gradual (days) | Sustained | Variable |
Table 3: Potential Adverse Effects
| Adverse Effect | Frequency | Severity | Mitigation Strategies |
| Weight Loss | Common | Mild to Moderate | Provide supplemental nutrition, monitor body weight daily. |
| Reduced Activity | Occasional | Mild | Monitor behavior, ensure easy access to food and water. |
| Uterine Hypertrophy | Common in females | Varies | Use lowest effective dose, consider short-term administration. |
| Hepatotoxicity | Rare (at standard doses) | Can be severe | Monitor for signs of distress, consider liver function tests. |
| Injection Site Inflammation | Occasional (IP) | Mild | Rotate injection sites, ensure proper injection technique. |
Experimental Protocols
Important Considerations Before Starting:
-
Molecular Weight Adjustment: this compound has a higher molecular weight (429.57 g/mol ) than 4-hydroxytamoxifen (387.50 g/mol ). To achieve a molar equivalent dose of 4-OHT, the mass of this compound should be increased by a factor of approximately 1.11.
-
Pilot Study: It is strongly recommended to conduct a pilot study to determine the optimal dose and administration schedule for your specific mouse model and experimental goals.
-
Handling Precautions: this compound, like other tamoxifen derivatives, is a potential carcinogen and teratogen. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a chemical fume hood.
Protocol 1: Intraperitoneal (IP) Injection of this compound
This is the most common method for delivering tamoxifen and its derivatives due to the high degree of control over the administered dose.[1]
Materials:
-
This compound powder
-
Corn oil or Sunflower oil (sterile)
-
100% Ethanol
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Vortex mixer
-
Water bath or heat block set to 37°C
Procedure:
-
Preparation of Stock Solution (e.g., 20 mg/ml):
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
To prepare a 20 mg/ml solution, dissolve the powder in a small volume of 100% ethanol (e.g., 50 µl per 20 mg of powder) by vortexing until fully dissolved.
-
Add the appropriate volume of sterile corn oil or sunflower oil to achieve the final concentration of 20 mg/ml.
-
Vortex vigorously for at least 30 minutes at room temperature, or until a uniform suspension is achieved. Gentle warming to 37°C can aid in dissolution.
-
Protect the solution from light by wrapping the tube in aluminum foil.
-
-
Animal Preparation and Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Warm the this compound solution to room temperature or 37°C before injection to reduce viscosity.
-
Gently restrain the mouse and perform the intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Administer the calculated volume once daily for a predetermined number of consecutive days (typically 3-5 days).
-
-
Storage:
-
The stock solution can be stored at 4°C, protected from light, for up to one week. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Oral Gavage of this compound
Oral gavage is an alternative to IP injection and may be preferred in some experimental contexts.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Animal feeding needles (20-22 gauge, with a ball tip)
-
Sterile syringes (1 ml)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in corn oil or sunflower oil as described for IP injection. A concentration of 10-20 mg/ml is typical.
-
-
Animal Restraint and Administration:
-
Properly restrain the mouse to ensure its head and body are immobilized.
-
Gently insert the feeding needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.
-
Slowly dispense the calculated volume of the solution.
-
Carefully withdraw the feeding needle.
-
Administer once daily for the desired duration.
-
-
Post-Administration Monitoring:
-
Observe the mouse for a few minutes after gavage to ensure there are no signs of respiratory distress.
-
Protocol 3: Dietary Administration of Tamoxifen (as a reference for potential this compound diet formulation)
This method is less stressful for the animals as it avoids repeated handling and injections, but provides less control over the exact dosage consumed by each animal.[1]
Note: Commercially available tamoxifen-containing chow is widely used. A custom diet with this compound would need to be formulated and tested for palatability and efficacy. The following is a general guideline based on tamoxifen diets.
Materials:
-
Custom-formulated rodent chow containing a specified concentration of this compound (e.g., 400 mg/kg of feed).
-
Standard rodent chow for acclimatization.
Procedure:
-
Acclimatization:
-
To prevent neophobia and reduced food intake, gradually introduce the medicated chow by mixing it with the standard chow over several days.
-
-
Administration:
-
Provide the this compound-containing chow ad libitum for the desired induction period (typically 2-4 weeks).
-
Ensure fresh food is provided regularly, and monitor food consumption.
-
-
Monitoring:
-
Monitor the body weight of the mice, as a temporary decrease is common at the beginning of the new diet.[1]
-
Check for signs of dehydration if food intake is significantly reduced.
-
Conclusion
The administration of this compound in mouse models is a viable approach for inducing Cre-mediated gene recombination, based on its presumed role as a prodrug for the active metabolite, 4-hydroxytamoxifen. The choice of administration route—intraperitoneal injection, oral gavage, or dietary admixture—will depend on the specific requirements of the experiment, including the desired speed of induction, control over dosage, and considerations for animal welfare. Researchers should carefully consider the information and protocols provided in these application notes and are strongly encouraged to perform pilot studies to optimize the administration of this compound for their unique research needs.
References
Application Notes and Protocols for Intraperitoneal Injection of 4-Acetoxy Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-Tamoxifen is a synthetic, non-steroidal antiestrogen that is widely used in research to induce gene modifications in a temporally controlled manner in animals expressing Cre recombinase fused to a modified estrogen receptor (Cre-ER). The intraperitoneal (IP) injection of 4-Acetoxy Tamoxifen, which is metabolized to the active form 4-hydroxytamoxifen (4-OHT), allows for systemic delivery and subsequent activation of Cre-ER recombinase, leading to the excision of loxP-flanked DNA sequences. This application note provides a detailed protocol for the preparation and intraperitoneal administration of this compound in mouse models.
Signaling Pathway of 4-OHT-Induced Cre-ER Recombination
The mechanism of action for 4-OHT induced site-specific recombination is a well-established tool in molecular biology. The fusion protein Cre-ER, consisting of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor, remains inactive in the cytoplasm, complexed with heat shock proteins (Hsp). Upon binding of 4-OHT, the Cre-ER protein undergoes a conformational change, dissociates from the Hsp complex, and translocates into the nucleus. Inside the nucleus, Cre recombinase recognizes specific 34-bp loxP sites in the genomic DNA and mediates a site-specific recombination event, leading to the excision or inversion of the intervening DNA sequence.
Application Note & Protocol: Oral Gavage Delivery of 4-Acetoxy Tamoxifen in Mice
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation and oral gavage administration of 4-acetoxy tamoxifen, a synthetic prodrug of 4-hydroxytamoxifen (4-OHT), to mice. It is intended for use in studies requiring temporal control of gene expression, primarily through the tamoxifen-inducible Cre-loxP system.
Introduction
The Cre-loxP system is a powerful tool for genetic engineering, allowing for precise, conditional gene knockouts or expression. The tamoxifen-inducible Cre-ER system provides temporal control over this process. In this system, the Cre recombinase is fused to a mutated form of the human estrogen receptor (ER) ligand-binding domain, which does not bind endogenous estradiol but has a high affinity for the synthetic ligand 4-hydroxytamoxifen (4-OHT).[1]
This compound is a stable prodrug that is readily metabolized to 4-OHT in vivo. Upon administration, 4-OHT binds to the Cre-ER fusion protein, causing its translocation from the cytoplasm to the nucleus, where it can mediate recombination at loxP sites.[2] While intraperitoneal (IP) injection is a common administration method, oral gavage is also a viable route that may be more physiologically relevant for certain studies.[3][4] This protocol details the preparation of this compound (or 4-OHT) for oral delivery and the gavage procedure.
Signaling Pathway & Mechanism of Action
In the absence of a ligand, the Cre-ER fusion protein is retained in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). The binding of 4-OHT to the ER domain induces a conformational change, leading to the dissociation of the HSPs. This unmasking allows the nuclear localization signal to become active, facilitating the translocation of the Cre-ER protein into the nucleus. Inside the nucleus, the Cre recombinase excises or inverts the DNA sequence flanked by loxP sites.
Caption: Mechanism of 4-OHT-induced Cre-ER activation and nuclear translocation.
Quantitative Data
Pharmacokinetics of Oral 4-OHT
Direct oral gavage of 4-OHT leads to rapid absorption, although plasma concentrations decline relatively quickly. The following table summarizes pharmacokinetic parameters from a study in C57BL/6 mice administered a single 1 mg/kg dose of 4-OHT.[5][6]
| Parameter | Value | Unit | Description |
| Tmax | 2 | hours | Time to reach maximum plasma concentration.[5][6] |
| Cmax | 3.6 | ng/mL | Maximum plasma concentration observed.[5][6] |
| AUC | 61.5 | ng/mL*h | Area under the plasma concentration-time curve.[6] |
| Clearance | Fast | - | Concentration rapidly decreased below 0.4 ng/mL after 6 hours.[5][6] |
Recommended Dosage Considerations
The optimal dose for inducing Cre recombination is highly variable and depends on the mouse strain, age, target tissue, and the specific Cre-ER line.[2][7] It is critical to perform pilot studies to determine the minimum effective dose for your specific model to minimize potential off-target effects or toxicity.
| Administration Route | Compound | Dosage Range | Schedule | Notes |
| Oral Gavage | Tamoxifen | 1 - 5 mg/mouse | 5 consecutive days | Effective for ubiquitous CreERT2 activity in adult mice.[2] |
| Oral Gavage | 4-OHT | 1 mg/kg | Single dose | Used in pharmacokinetic studies; efficacy for recombination needs optimization.[6] |
| Intraperitoneal | 4-OHT | 0.25 - 1 mg/mouse | 5 consecutive days | Effective for activating CreER in bone in young pups.[2] |
Note: High doses of tamoxifen (e.g., >100 mg/kg) do not necessarily increase recombination rates and can lead to metabolic stress.[8]
Experimental Protocols
Preparation of 4-OHT Solution for Oral Gavage (10 mg/mL)
This protocol is adapted from methods for preparing 4-OHT for injection, suitable for oral gavage.[3]
Materials:
-
4-hydroxytamoxifen (4-OHT) powder (e.g., Sigma-Aldrich)
-
200-proof Ethanol
-
Corn oil or Peanut oil
-
1.5 mL microcentrifuge tubes
-
Syringes and needles
Procedure:
-
Prepare Stock Solution (100 mg/mL): In a sterile environment, dissolve 100 mg of 4-OHT powder in 1 mL of 200-proof ethanol. This creates a high-concentration stock solution.
-
Dilute in Oil: Dilute the stock solution 1:10 in corn or peanut oil to a final concentration of 10 mg/mL. For example, add 100 µL of the 100 mg/mL 4-OHT/ethanol stock to 900 µL of oil.
-
Vortex: Vortex the solution vigorously to ensure it is thoroughly mixed and forms a stable suspension.
-
Storage: Aliquot the final solution into light-protected 1.5 mL tubes and store at -20°C for long-term use.[3] Before use, thaw an aliquot and warm it to room temperature or mouse body temperature.[3]
Note on this compound: this compound is a prodrug of 4-OHT. To achieve a specific molar equivalent of 4-OHT, adjust the initial weight based on the difference in their molecular weights (4-OHT: 387.5 g/mol ; this compound: 429.5 g/mol ).
Oral Gavage Procedure
Materials:
-
Prepared 4-OHT solution
-
1 mL syringe
-
22-gauge feeding needle (for mice)[3]
-
Appropriate mouse restraint device or manual restraint technique
Procedure:
-
Prepare the Dose: Draw the calculated volume of the 4-OHT solution into the 1 mL syringe fitted with the feeding needle. For a 25g mouse receiving a 1 mg dose, you would administer 100 µL of the 10 mg/mL solution.
-
Restrain the Mouse: Securely restrain the mouse to immobilize its head and body, ensuring it can breathe properly.[3]
-
Insert the Needle: Gently introduce the feeding needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass easily without resistance. If resistance is felt, withdraw and reposition.[9]
-
Deliver the Dose: Once the needle is properly positioned (a maximum depth of ~1 cm is suggested), slowly depress the syringe plunger to deliver the solution.[3]
-
Withdraw and Monitor: Slowly withdraw the needle and return the mouse to its cage.[9] Monitor the animal for any signs of distress, such as difficulty breathing or regurgitation.
Experimental Workflow
The following diagram outlines the complete workflow from preparation to post-administration monitoring.
Caption: Workflow for oral gavage administration of 4-OHT in mice.
Safety and Troubleshooting
-
Safety: Tamoxifen is a known human carcinogen and teratogen.[7] Always handle tamoxifen powder and solutions in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Troubleshooting - Inconsistent Recombination: If recombination efficiency is low or variable, consider optimizing the dose and duration of treatment. Ensure the 4-OHT solution is properly prepared and administered. Plasma half-life is short, so multiple doses may be required for sustained Cre activity.[7][10]
-
Troubleshooting - Animal Welfare: Monitor mice daily for weight loss, as tamoxifen administration can cause temporary anorexia.[7][10] If significant weight loss (>15%) or other signs of distress occur, provide supportive care (e.g., hydration gel) and consult with veterinary staff. Ensure proper gavage technique to prevent esophageal injury or aspiration.
References
- 1. Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. queensu.ca [queensu.ca]
- 8. researchgate.net [researchgate.net]
- 9. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 10. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
Preparing 4-Acetoxy Tamoxifen Solution for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of 4-acetoxy tamoxifen in cell culture experiments. These guidelines are intended to ensure consistent and reliable results in studies investigating the effects of this compound on cellular processes.
Introduction
This compound is a derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM). In cell culture, it is crucial to understand that this compound is a prodrug that is readily hydrolyzed by cellular esterases to its active metabolite, 4-hydroxytamoxifen (4-OHT).[1][2] Therefore, the biological effects observed following treatment with this compound are attributable to 4-hydroxytamoxifen. For direct and more quantifiable effects, it is common practice in cell culture to use 4-hydroxytamoxifen directly.[3][4][5]
This document will provide a protocol for the preparation of a this compound stock solution and discuss its application in cell culture, with the understanding that its activity is mediated through its conversion to 4-hydroxytamoxifen.
Properties and Solubility
Proper dissolution and storage of this compound are critical for experimental success. The following table summarizes the key properties of 4-hydroxytamoxifen, which are highly relevant due to the conversion of the acetoxy form.
| Property | Data | Source(s) |
| Active Form | 4-Hydroxytamoxifen (4-OHT) | [1][2] |
| Molecular Weight (4-OHT) | 387.5 g/mol | [1] |
| Recommended Solvents | Ethanol, DMSO, Dimethylformamide (DMF) | [1][6] |
| Solubility in Ethanol | Approx. 20 mg/mL (may require gentle heating) | [1][7][8] |
| Solubility in DMSO | Up to 100 mM | [9] |
| Storage of Stock Solution | -20°C, protected from light | [7][8] |
| Stability | Prone to isomerization (cis/trans) in solution, which can affect activity. Freshly prepared or properly stored aliquots are recommended. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 415.5 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.155 mg of this compound powder.
-
-
Dissolution:
-
Aseptically add the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add 1 mL of anhydrous ethanol or DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution in ethanol.[7]
-
-
Sterilization:
-
Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile, light-protecting tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stored properly, the stock solution in ethanol should be stable for several months.[7]
-
Application of this compound to Cell Culture
Important Considerations:
-
Final Solvent Concentration: The final concentration of the solvent (ethanol or DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
-
Working Concentration: The optimal working concentration of this compound (and therefore 4-hydroxytamoxifen) is cell-type dependent and should be determined empirically. A typical starting range is 100 nM to 1 µM.
-
Control Groups: Always include appropriate control groups in your experiments:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., ethanol) as the experimental group.
-
Untreated Control: Cells grown in culture medium alone.
-
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
-
Prepare the Working Solution:
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. For example, to achieve a final concentration of 1 µM in 10 mL of medium, add 1 µL of the 10 mM stock solution.
-
-
Treat the Cells:
-
Remove the existing medium from the cell culture plates.
-
Add the medium containing the desired concentration of this compound to the cells.
-
-
Incubation:
-
Incubate the cells for the desired period, as determined by your experimental design.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of 4-Hydroxytamoxifen
4-hydroxytamoxifen, the active metabolite of this compound, primarily functions as a selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. Depending on the tissue context and the balance of co-activators and co-repressors, this binding can either block or partially activate gene transcription. In breast cancer cells, it typically acts as an antagonist, inhibiting the proliferative effects of estrogen.[2] Recent studies have also implicated its role in modulating other pathways, such as the PI3K signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. news-medical.net [news-medical.net]
- 3. US20050208139A1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 4. vapourtec.com [vapourtec.com]
- 5. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Tamoxifen - Wikipedia [en.wikipedia.org]
- 9. swolverine.com [swolverine.com]
Application Notes and Protocols for In Vivo Studies with 4-Acetoxy-Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-tamoxifen is a synthetic derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor (ER)-positive breast cancer. In preclinical research, 4-acetoxy-tamoxifen serves as a prodrug for 4-hydroxytamoxifen (4-OHT), the primary active metabolite of tamoxifen. The acetate group in 4-acetoxy-tamoxifen is readily cleaved by esterases present in plasma and tissues, releasing the active 4-OHT. This controlled delivery of 4-OHT is particularly valuable in in vivo studies for several reasons, including potentially improved bioavailability and more stable plasma concentrations of the active compound.
These application notes provide a comprehensive guide for researchers on calculating the correct dosage of 4-acetoxy-tamoxifen for in vivo studies, along with detailed experimental protocols and an overview of the relevant signaling pathways. Due to the limited direct in vivo dosage data for 4-acetoxy-tamoxifen, this guide offers a methodology for estimating an appropriate starting dose based on the well-documented dosages of tamoxifen and 4-OHT.
Data Presentation: In Vivo Dosages of Tamoxifen and 4-Hydroxytamoxifen
The following table summarizes dosages of tamoxifen and 4-hydroxytamoxifen used in various in vivo studies, providing a crucial reference for estimating the dosage of 4-acetoxy-tamoxifen.
| Compound | Animal Model | Dosage Range | Administration Route | Vehicle | Reference |
| Tamoxifen | Mouse | 20-100 mg/kg/day | Intraperitoneal (IP) | Corn oil or Sunflower oil | --INVALID-LINK-- |
| Tamoxifen | Mouse | 50-100 mg/kg/day | Oral Gavage | Corn oil | --INVALID-LINK-- |
| 4-Hydroxytamoxifen | Mouse | 1-10 mg/kg/day | Intraperitoneal (IP) | Ethanol/Sunflower oil | --INVALID-LINK-- |
| 4-Hydroxytamoxifen | Rat | 0.01-1.0 mg/kg | Subcutaneous (SC) | Sesame oil | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation and Administration of 4-Hydroxytamoxifen (4-OHT) for In Vivo Studies
This protocol is based on established methods for administering 4-OHT to mice.
Materials:
-
4-Hydroxytamoxifen (powder)
-
Ethanol (100%, sterile)
-
Sunflower oil or Corn oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes (1 mL) and needles (e.g., 27-gauge) for injection
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve 4-hydroxytamoxifen powder in 100% ethanol to a concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can aid in this process.
-
-
Working Solution Preparation:
-
For a final injection volume of 100 µL per mouse, dilute the 10 mg/mL stock solution 1:9 with sterile sunflower or corn oil. This will result in a final concentration of 1 mg/mL in a 10% ethanol/oil emulsion.
-
Vortex the mixture vigorously to create a uniform emulsion immediately before each injection.
-
-
Administration:
-
Administer the 4-OHT emulsion to mice via intraperitoneal (IP) injection.
-
For a 20g mouse, a 100 µL injection of a 1 mg/mL solution corresponds to a dose of 5 mg/kg. Adjust the injection volume based on the individual animal's weight to achieve the desired dosage.
-
Protocol 2: Estimating a Starting Dosage for 4-Acetoxy-Tamoxifen and its Administration
As there is a lack of direct in vivo dosage data for 4-acetoxy-tamoxifen, this protocol provides a method for estimating a starting dose based on the molar equivalence to 4-hydroxytamoxifen. This estimation assumes efficient in vivo conversion of 4-acetoxy-tamoxifen to 4-OHT by plasma and tissue esterases. In mice, carboxylesterases are abundant and highly active in the plasma, suggesting that the hydrolysis of the acetate ester should be rapid.[1][2]
Molecular Weights:
-
4-Hydroxytamoxifen (4-OHT): 387.51 g/mol
-
4-Acetoxy-tamoxifen: 429.55 g/mol
Dosage Estimation:
-
Determine the desired 4-OHT dose: Based on the literature (see table above), a common dose for 4-OHT in mice is in the range of 1-10 mg/kg.
-
Calculate the molar equivalent dose of 4-acetoxy-tamoxifen:
-
Dose of 4-acetoxy-tamoxifen (mg/kg) = Dose of 4-OHT (mg/kg) * (MW of 4-acetoxy-tamoxifen / MW of 4-OHT)
-
Dose of 4-acetoxy-tamoxifen (mg/kg) = Dose of 4-OHT (mg/kg) * (429.55 / 387.51)
-
Dose of 4-acetoxy-tamoxifen (mg/kg) ≈ Dose of 4-OHT (mg/kg) * 1.11
-
Example Calculation:
For a target 4-OHT equivalent dose of 5 mg/kg:
Dose of 4-acetoxy-tamoxifen = 5 mg/kg * 1.11 ≈ 5.55 mg/kg
Preparation and Administration of 4-Acetoxy-Tamoxifen:
The preparation protocol for 4-acetoxy-tamoxifen is expected to be similar to that of 4-OHT due to their structural similarities.
Materials:
-
4-Acetoxy-tamoxifen (powder)
-
Ethanol (100%, sterile)
-
Sunflower oil or Corn oil (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) and needles (e.g., 27-gauge) for injection
Procedure:
-
Stock and Working Solution Preparation: Follow the same steps as in Protocol 1, substituting 4-acetoxy-tamoxifen for 4-hydroxytamoxifen.
-
Administration: Administer the prepared solution via intraperitoneal (IP) injection, adjusting the volume based on the calculated dose and the animal's weight.
Important Considerations:
-
Pilot Studies: It is crucial to perform a pilot study with a small group of animals to determine the optimal dose and to monitor for any potential toxicity.
-
Vehicle Selection: The choice of vehicle (e.g., corn oil, sunflower oil) can influence the absorption and bioavailability of the compound. Consistency in the vehicle used is important for reproducible results.
-
Animal Welfare: Monitor animals closely for any adverse effects following administration.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways of 4-Hydroxytamoxifen
4-Hydroxytamoxifen, the active metabolite of 4-acetoxy-tamoxifen, exerts its effects through multiple signaling pathways. The primary mechanism involves competitive binding to the estrogen receptor (ER), leading to the modulation of gene expression. However, 4-OHT can also induce ER-independent effects, including the induction of apoptosis and regulation of other signaling cascades such as the PI3K/AKT pathway.
Caption: 4-Hydroxytamoxifen binds to the Estrogen Receptor, leading to altered gene expression.
Caption: 4-Hydroxytamoxifen can inhibit the PI3K/AKT pathway, reducing cell survival.
Caption: 4-Hydroxytamoxifen can induce apoptosis by modulating pro- and anti-apoptotic proteins.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using 4-acetoxy-tamoxifen.
Caption: A typical workflow for in vivo studies with 4-acetoxy-tamoxifen.
References
Application Notes and Protocols for Perinatal Administration of 4-Acetoxy Tamoxifen in Developmental Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of 4-acetoxy tamoxifen (4-OHT), the active metabolite of tamoxifen, is a cornerstone of modern developmental biology research.[1] It enables temporal and spatial control of gene expression through the Cre-loxP system.[2][3] Specifically, the Cre recombinase is fused to a mutated estrogen receptor (Cre-ER) that remains inactive in the cytoplasm.[2][4] Upon administration, 4-OHT binds to the Cre-ER fusion protein, prompting its translocation into the nucleus where it can excise DNA sequences flanked by loxP sites, thereby activating or inactivating genes of interest.[2][3][4] This precise control is invaluable for studying gene function during specific developmental windows, bypassing embryonic or perinatal lethality that might occur with constitutive gene knockout models.[4]
These application notes provide detailed protocols and critical considerations for the perinatal administration of 4-OHT in mice, a common model for developmental studies. The information is intended to guide researchers in designing and executing experiments that are both effective and reproducible, while minimizing potential off-target effects.
Key Considerations for Perinatal Administration
Successful and reproducible outcomes in perinatal 4-OHT studies hinge on careful planning and execution. Key factors to consider include:
-
Choice between Tamoxifen and 4-OHT: 4-OHT is the active metabolite and provides more rapid and precise Cre activation.[1] Tamoxifen is more stable for long-term in vivo induction but requires hepatic metabolism to become active.[1][3]
-
Vehicle Selection: The vehicle used to dissolve 4-OHT can significantly impact its delivery and bioavailability. Common choices include corn oil, sunflower oil, and specialized solvents like Miglyol or Cremophor® EL for aqueous solutions.[1][5][6][7] Oil-based solutions are common but can lead to variability in induction.[6]
-
Route of Administration: The route of administration—intraperitoneal (IP), subcutaneous (SC), oral gavage, or pipette feeding—influences the pharmacokinetics of 4-OHT.[2][3] The choice of route should be tailored to the specific experimental goals and developmental stage.
-
Dosage and Timing: Dosage is a critical parameter that must be optimized to achieve sufficient recombination without causing toxicity or developmental defects.[8][9] High doses of tamoxifen during pregnancy have been shown to cause developmental malformations such as cleft palate and limb defects in mice.[8][9] The timing of administration is crucial for targeting specific developmental events.
-
Maternal and Pup Welfare: Perinatal administration of 4-OHT can impact both the dam and the pups. It is essential to monitor for signs of distress, and in some cases, caesarian section and fostering may be necessary to ensure pup survival, especially with late-gestation treatments.[10] Tamoxifen and its metabolites are transferred to breast milk and can accumulate over time, which may have unintended effects on nursing pups.[11][12][13][14]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of 4-OHT-induced Cre recombination and a general experimental workflow for perinatal administration.
References
- 1. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 2. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refinement of inducible gene deletion in embryos of pregnant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transgenic Mice for a Tamoxifen-Induced, Conditional Expression of the Cre Recombinase in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.childrenshospital.org [labs.childrenshospital.org]
- 6. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]
- 7. Tamoxifen dosing for Cre-mediated recombination in experimental bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental malformations resulting from high-dose maternal tamoxifen exposure in the mouse | PLOS One [journals.plos.org]
- 9. Developmental malformations resulting from high-dose maternal tamoxifen exposure in the mouse [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. First-in-human pharmacokinetics of tamoxifen and its metabolites in the milk of a lactating mother: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. First-in-human pharmacokinetics of tamoxifen and its metabolites in the milk of a lactating mother: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Cre Recombination with 4-Acetoxy Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 4-acetoxy tamoxifen to induce Cre recombination in Cre-ERT2 mouse models. This document covers the mechanism of action, detailed protocols for preparation and administration, and methods for verifying recombination efficiency.
Introduction to the Cre-ERT2 System
The Cre-ERT2 system allows for precise temporal and spatial control of gene expression in vivo. It relies on a fusion protein of Cre recombinase and a mutated ligand-binding domain of the human Estrogen Receptor (ERT2).[1][2][3] In the absence of a specific ligand, the Cre-ERT2 protein is sequestered in the cytoplasm in an inactive state.[2][4]
This compound serves as a prodrug for 4-hydroxytamoxifen (4-OHT), the active metabolite that binds to the ERT2 domain. While tamoxifen is also a prodrug for 4-OHT, it requires metabolic activation by cytochrome P450 enzymes in the liver.[5][6][7] The administration of this compound or 4-OHT bypasses this step, leading to more direct and rapid induction of Cre activity.[8][9] Upon binding of 4-OHT, the Cre-ERT2 protein undergoes a conformational change, leading to its translocation into the nucleus. Inside the nucleus, Cre recombinase recognizes specific 34-bp loxP sites, mediating the excision or inversion of the intervening DNA sequence to achieve gene knockout, knock-in, or reporter gene expression.
Mechanism of Action: this compound Induction of Cre-ERT2
The following diagram illustrates the signaling pathway from the administration of this compound to the induction of gene recombination.
Experimental Protocols
I. Preparation of 4-Hydroxytamoxifen (4-OHT) Solution for In Vivo Administration
Note: As this compound is readily converted to 4-OHT, the following well-established protocol for 4-OHT is recommended. This protocol should be performed in a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder (e.g., Sigma-Aldrich)[8]
-
100% Ethanol (200 proof)
-
Sterile 1.5 mL microcentrifuge tubes or amber vials
-
Sonicator or water bath set to 55°C[9]
-
Vortexer
Procedure:
-
Dissolve 4-OHT in Ethanol: In a sterile tube, dissolve the 4-OHT powder in 100% ethanol to create a stock solution of 50-100 mg/mL.[9] This may require sonication or heating in a 55°C water bath for approximately 15 minutes to fully dissolve.[9][10]
-
Dilute with Carrier Oil: Add the appropriate volume of pre-warmed sterile corn or sunflower oil to the ethanol-dissolved 4-OHT to reach a final desired concentration, typically 10 mg/mL.[8][9]
-
Emulsify the Solution: Sonicate the mixture again for another 15 minutes at 55°C to ensure a uniform suspension.[9] The solution should appear cloudy but homogenous.
-
Storage and Stability: It is highly recommended to use the solution within 2 hours of preparation for maximum efficacy.[9] For short-term storage, protect the solution from light and store it at 4°C. For longer-term storage, aliquot the solution into light-protected tubes and store at -20°C.[8] Before use, frozen aliquots should be thawed and warmed to room temperature or 37°C.[8] Note that prolonged storage of dissolved 4-OHT can lead to a loss of potency.[5]
II. In Vivo Administration
The optimal dose and administration schedule should be empirically determined for each specific Cre-ERT2 mouse line and experimental goal. The following are common starting points.
A. Intraperitoneal (IP) Injection IP injection is a widely used method that allows for precise dose control.[8]
Procedure:
-
Animal Handling: Weigh the mouse to calculate the precise injection volume. Gently restrain the mouse, exposing the lower abdominal area.
-
Injection: Using a 1 mL syringe with a 26-gauge needle or smaller, inject the prepared 4-OHT solution into the peritoneal cavity. Aim for the lower right or left quadrant of the abdomen to avoid puncturing internal organs.[2]
-
Dosage and Schedule: A common regimen is to administer the solution once daily for 3-5 consecutive days.[11] Doses can range from 25 to 100 mg/kg body weight.
-
Post-Injection: Gently massage the injection site to help disperse the oil-based solution.[2] Monitor the animal for any signs of distress or adverse reactions. It is good practice to alternate the side of injection each day.[2]
B. Oral Gavage (PO) Oral gavage is another effective method, particularly when IP injections may cause local inflammation.
Procedure:
-
Animal Handling: Weigh the mouse to determine the correct volume. Securely restrain the mouse to prevent movement.
-
Gavage: Use a proper-sized, flexible feeding needle attached to a 1 mL syringe. Carefully insert the needle into the esophagus and deliver the 4-OHT solution directly into the stomach.
-
Dosage and Schedule: Similar to IP injections, a regimen of daily administration for 5 consecutive days is common. Dosages are often comparable to those used for IP injections.
Quantitative Data Summary
The efficiency of Cre recombination is influenced by the dose, administration route, duration of treatment, and the specific Cre-ERT2 mouse line. The table below summarizes data from various studies to provide a reference for experimental design.
| Inducer | Mouse Strain/Target | Dosage & Route | Schedule | Recombination Efficiency | Reference |
| 4-OHT | Rosa26BEST1-CreERT2/tdTomato (RPE cells) | 30 mg/kg (IP) | 4 consecutive days | ~90% in males, ~85% in females | [11] |
| Tamoxifen | Cx3cr1creERT2/NuTRAP (Microglia) | 75 mg/kg (IP) | 5 consecutive days | >95% specificity for microglia | [12] |
| Tamoxifen | Cdk8floxed/floxed/Rosa-Cre-ERT2 | 2 mg/day (IP) | 5 consecutive days | High in lungs, liver, spleen; lower in brain | [3] |
| Tamoxifen | Cdk8floxed/floxed/Rosa-Cre-ERT2 | 3 mg/day (Oral Gavage) | 5 consecutive days | High in lungs, liver, spleen; lower in brain | [3] |
| Tamoxifen | General Adult Mice | 1-7 mg/40g mouse (Oral Gavage) | Varies | Effective recombination | [13] |
Experimental Workflow and Verification
I. General Experimental Workflow
The diagram below outlines a typical workflow for a study involving this compound-induced Cre recombination.
II. Verification of Recombination Efficiency
Confirming the extent and specificity of Cre-mediated recombination is a critical step. Common methods include:
-
Reporter Gene Expression: The most straightforward method is to cross the Cre-ERT2 line with a reporter line (e.g., Rosa26-loxP-STOP-loxP-tdTomato or -eGFP). Upon successful recombination, the STOP codon is excised, and the reporter protein is expressed. The percentage of fluorescent cells within the target population can then be quantified using fluorescence microscopy or flow cytometry.[11]
-
PCR Analysis: Genomic DNA can be extracted from the target tissue. Primers can be designed to flank the loxP sites. Successful recombination will result in a smaller PCR product corresponding to the excised allele, which can be visualized on an agarose gel.
-
Western Blot or qPCR: To confirm the knockout of a specific gene, protein levels can be assessed by Western blot, or mRNA levels can be quantified using quantitative real-time PCR (qRT-PCR). A significant reduction in the target protein or transcript level indicates successful recombination.
References
- 1. researchgate.net [researchgate.net]
- 2. mousecre.phenomin.fr [mousecre.phenomin.fr]
- 3. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tamoxifen information sheet V4.pdf - Norecopa Wiki [wiki.norecopa.no]
- 8. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mskcc.org [mskcc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Cre Recombination with 4-Acetoxy Tamoxifen
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing the Cre-loxP system. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when inducing Cre recombination with 4-acetoxy tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT).
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and 4-hydroxytamoxifen (4-OHT)?
This compound is a prodrug that is metabolized by cellular esterases into 4-hydroxytamoxifen (4-OHT). 4-OHT is the active metabolite that binds to the modified estrogen receptor (ER) ligand-binding domain fused to Cre recombinase (Cre-ER), inducing its translocation to the nucleus and subsequent recombination. For in vitro experiments, it is generally recommended to use 4-OHT directly to bypass the metabolic conversion step and ensure a more direct and quantifiable dose-response.
Q2: My Cre recombination is incomplete. What are the common causes?
Incomplete Cre recombination can stem from several factors:
-
Suboptimal 4-OHT Concentration: The optimal concentration of 4-OHT can vary significantly between cell types and even different targeted loci.[1] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental system.
-
Inadequate Treatment Duration: The duration of 4-OHT exposure is critical for achieving high recombination efficiency. Short incubation times may not be sufficient for the Cre-ER protein to locate and act on all target loxP sites.
-
Degradation of 4-OHT: 4-OHT solutions, particularly when dissolved, can lose potency over time.[2] It is recommended to use freshly prepared solutions or aliquots stored properly at -80°C.[1]
-
Cellular Toxicity: High concentrations of 4-OHT can be toxic to some cell types, leading to apoptosis and selection against recombined cells.[1] This can be misinterpreted as low recombination efficiency.
-
"Leaky" Cre Expression: In some inducible systems, there can be a low level of Cre activity even in the absence of 4-OHT.[3] This can lead to unintended recombination events and complicate the interpretation of results.
-
Genomic Location of the Floxed Allele: The accessibility of the loxP sites to the Cre recombinase can be influenced by the chromatin structure at the target locus, which can affect recombination efficiency.
Q3: How should I prepare and store my 4-OHT stock solution?
To ensure the stability and potency of your 4-OHT:
-
Dissolving: Dissolve 4-OHT powder in a suitable solvent such as absolute ethanol.[4][5] Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.[6]
-
Stock Concentration: A common stock concentration is 10 mM.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1] Protect the solution from light.[4][5] Studies have shown that prolonged storage of dissolved 4-OHT can lead to a gradual loss of potency, potentially due to precipitation.[2]
Q4: What is the recommended concentration and duration of 4-OHT treatment for in vitro experiments?
The optimal conditions are cell-type dependent. However, a general starting point is a concentration range of 0.5 µM to 2 µM for 24 to 48 hours.[6] For some cell types, like bone marrow-derived macrophages, a 2 µM concentration for seven days with a media change on day three has been shown to be effective.[6] It is highly recommended to perform a titration experiment to determine the optimal concentration and duration for your specific cells.
Q5: I am observing high cell death after 4-OHT treatment. What can I do?
High cell toxicity is a known issue with 4-OHT, especially at higher concentrations.[1]
-
Titrate the 4-OHT Concentration: Perform a dose-response experiment to find the lowest effective concentration that induces recombination with minimal toxicity.
-
Reduce Treatment Duration: Shorter exposure times may be sufficient for recombination while minimizing cell death.
-
Use a More Sensitive Cre-ER Fusion: The Cre-ERT2 system is a second-generation inducible Cre that is approximately 10-fold more sensitive to 4-OHT than the original Cre-ER.[7][8] This allows for the use of lower, less toxic concentrations of 4-OHT.
Troubleshooting Guides
Guide 1: Low Recombination Efficiency In Vitro
| Potential Cause | Troubleshooting Step |
| Suboptimal 4-OHT Concentration | Perform a dose-response curve with a range of 4-OHT concentrations (e.g., 0.1 µM to 5 µM). |
| Insufficient Treatment Duration | Increase the incubation time with 4-OHT (e.g., 24, 48, 72 hours). |
| Degraded 4-OHT Stock | Prepare a fresh stock solution of 4-OHT. Consider using Endoxifen as a more stable alternative.[2] |
| Low Cre-ER Expression | Verify the expression level of the Cre-ER fusion protein in your cells using Western blot or immunofluorescence. |
| Poor Nuclear Translocation | Confirm nuclear localization of the Cre-ER protein upon 4-OHT treatment using immunofluorescence. |
| Inaccessible loxP Sites | Consider that the chromatin state of the target locus may be hindering Cre access. This is a more complex issue that may require redesign of the targeting construct. |
Guide 2: High Cell Toxicity/Apoptosis
| Potential Cause | Troubleshooting Step |
| 4-OHT Concentration Too High | Lower the concentration of 4-OHT used for induction. |
| Prolonged Exposure | Reduce the duration of 4-OHT treatment. |
| Cell Line Sensitivity | Test different, related cell lines if possible, as sensitivity to 4-OHT can vary. |
| Off-Target Effects | Consider that 4-OHT can have biological effects independent of Cre-ER activation.[9] Include appropriate vehicle-only controls in your experiments. |
Experimental Protocols
Protocol 1: Preparation of 4-Hydroxytamoxifen (4-OHT) Stock Solution
Materials:
-
(Z)-4-Hydroxytamoxifen powder
-
Absolute ethanol (molecular biology grade)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of 4-OHT powder in a sterile environment.
-
Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, gently warm the solution in a 37°C water bath and vortex until the 4-OHT is completely dissolved.[6]
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Induction of Cre Recombination
Materials:
-
Cells expressing the Cre-ER fusion protein
-
Complete cell culture medium
-
4-OHT stock solution (e.g., 10 mM in ethanol)
-
Vehicle control (absolute ethanol)
Procedure:
-
Plate the cells at the desired density and allow them to adhere overnight.
-
The next day, prepare the 4-OHT working solution by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control medium with the same final concentration of ethanol.
-
Remove the old medium from the cells and replace it with the 4-OHT-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After the incubation period, wash the cells with PBS and replace the medium with fresh, 4-OHT-free complete medium.
-
Allow the cells to recover and grow for a period of time (e.g., 48-72 hours) to allow for the degradation of the target protein or expression of the reporter gene.
-
Harvest the cells for downstream analysis (e.g., PCR for recombination, Western blot for protein knockout, or fluorescence microscopy for reporter expression).
Quantitative Data Summary
| Parameter | In Vitro Recommendations | In Vivo Recommendations | Reference |
| 4-OHT Concentration | 0.5 - 2 µM | 0.25 - 1 mg per injection (for pups) | [3][6] |
| Tamoxifen (oral gavage) | N/A | 1 - 5 mg for 5 consecutive days | [3] |
| Treatment Duration | 24 - 72 hours | 5 consecutive days | [1][3] |
| Solvent for Stock | Absolute Ethanol | Ethanol, then diluted in oil (e.g., sunflower or corn oil) | [4][7] |
| Storage of Stock | -80°C, protected from light | -20°C or -80°C, protected from light | [1][2] |
Visualizations
Caption: Signaling pathway of Cre-ERT2 activation by 4-hydroxytamoxifen.
Caption: A logical workflow for troubleshooting incomplete Cre recombination.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of 4-Acetoxy Tamoxifen in Cre-Lox Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxy tamoxifen in Cre-Lox mouse models.
Troubleshooting Guides
Issue 1: Unexpected Gene Recombination in Control Mice (No Tamoxifen Administration)
Symptom: You observe expression of the reporter gene or deletion of your floxed gene in mice that have not been treated with this compound.
Potential Cause: Tamoxifen-independent Cre recombinase activity, also known as "leaky" Cre expression.[1][2][3][4][5] This can be influenced by the specific CreERT2 mouse line and the reporter strain used.[1][2][3][4]
Troubleshooting Steps:
-
Confirm Genotype: Ensure that the mice are correctly genotyped for the CreERT2 transgene and the floxed allele.
-
Select a Less Sensitive Reporter: Some reporter alleles are more susceptible to low levels of basal Cre activity.[1][2][3][4] Consider using a reporter line known for lower leakiness, such as mTmG or R26R-EYFP, as opposed to more sensitive reporters like Ai14 and Ai3.[1][2][3][4]
-
Optimize Breeding Strategy: If possible, breed so that the CreERT2 allele is inherited from the male, as maternal transmission of some Cre lines can lead to higher germline recombination.[5][6]
-
Careful Husbandry: Avoid housing CreERT2 mice with animals receiving tamoxifen, as cross-contamination of feed or bedding can occur.
-
Quantify Leakiness: Perform baseline experiments to quantify the percentage of tamoxifen-independent recombination in your specific Cre-Lox combination. This will establish a baseline for your experiments.
Issue 2: High Mortality or Adverse Health Effects in Tamoxifen-Treated Mice
Symptom: Mice exhibit weight loss, lethargy, ruffled fur, or die following tamoxifen administration.
Potential Causes:
-
Tamoxifen Toxicity: this compound and its metabolites can have toxic effects independent of Cre recombinase activity, affecting organs such as the liver, lungs, and gastrointestinal tract.[7] High doses are associated with increased mortality.
-
Cre Recombinase Toxicity: High levels of Cre recombinase expression, even in the absence of a floxed allele, can be toxic to cells.[6][8]
-
Gene-Specific Effects: The deletion of your gene of interest may have unforeseen and detrimental physiological consequences.
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound. A dose titration study is recommended to find the minimum effective dose for recombination with the lowest toxicity.
-
Optimize Administration Route: Intraperitoneal (IP) injection is common, but oral gavage or tamoxifen-containing chow can also be used and may alter the toxicity profile.[9]
-
Appropriate Controls:
-
Vehicle Control: Administer the vehicle (e.g., corn oil) to Cre-positive, floxed mice to control for the effects of the injection procedure and the vehicle itself.
-
Tamoxifen-Treated Wild-Type: Administer tamoxifen to wild-type littermates to assess the toxic effects of the drug alone.
-
Cre-Positive (No Floxed Allele) Control: Administer tamoxifen to mice expressing CreERT2 but lacking the floxed allele to evaluate Cre-specific toxicity.[8]
-
-
Monitor Animal Health: Closely monitor the health of the animals during and after tamoxifen treatment, including daily weight checks and general health observations.
-
Refine Dosing Schedule: Instead of consecutive daily injections, consider an intermittent dosing schedule to allow for recovery between doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the Cre-Lox system?
A1: this compound is a precursor to 4-hydroxytamoxifen (4-OHT), the active metabolite that binds to the modified estrogen receptor (ERT2) fused to Cre recombinase. In the absence of 4-OHT, the CreERT2 fusion protein is sequestered in the cytoplasm. Binding of 4-OHT induces a conformational change, allowing the CreERT2 protein to translocate to the nucleus, where it can recognize loxP sites and mediate gene recombination.
Q2: What are the main off-target effects of this compound in Cre-Lox mice?
A2: The main off-target effects can be categorized as:
-
Tamoxifen-Independent Recombination ("Leaky" Cre): Basal activity of CreERT2 in the absence of tamoxifen, leading to unintended gene recombination.[1][2][3][4][5]
-
Tamoxifen-Induced Toxicity: Adverse effects of the drug itself, independent of Cre activity, which can include organ damage (liver, lungs, GI tract), developmental abnormalities in embryos, and general poor health.[7]
-
Cre Recombinase Toxicity: Inherent toxicity of the Cre protein at high expression levels, which can lead to DNA damage and cell death.[6][8]
Q3: How can I minimize tamoxifen-independent recombination?
A3: To minimize leaky Cre activity, you can:
-
Choose a CreERT2 line with a history of low basal activity.
-
Select a reporter strain that is less sensitive to low levels of Cre recombinase (e.g., mTmG).[1][2][3][4]
-
Maintain the CreERT2 allele in a heterozygous state.
-
Use stringent controls, including Cre-positive, floxed mice that do not receive tamoxifen.
Q4: What are the appropriate controls for a tamoxifen-inducible Cre-Lox experiment?
A4: A comprehensive experiment should include the following control groups:
-
Experimental Group: Cre-positive, floxed allele-positive, treated with tamoxifen.
-
No Tamoxifen Control: Cre-positive, floxed allele-positive, treated with vehicle only.
-
No Cre Control: Cre-negative, floxed allele-positive, treated with tamoxifen.
-
No Floxed Allele Control: Cre-positive, floxed allele-negative, treated with tamoxifen.
-
Wild-Type Control: Cre-negative, floxed allele-negative, treated with tamoxifen.
Q5: How long does 4-hydroxytamoxifen remain active in the mouse?
A5: The clearance of tamoxifen and its active metabolites is dependent on the dose, administration route, and mouse strain. It is recommended to allow for a washout period of at least one week after the last tamoxifen dose before starting experimental measurements to avoid confounding effects of the drug.
Quantitative Data
Table 1: Tamoxifen-Independent ("Leaky") Recombination in Different CreERT2 Lines and Reporter Alleles
| CreERT2 Line | Reporter Allele | Tissue/Cell Type | Tamoxifen-Independent Recombination (%) | Reference |
| Cdh5(PAC)-CreERT2 | Ai14 | Brain Endothelial Cells | Small percentage of tdTomato positive cells | [1] |
| Pdgfb-CreERT2 | Ai14 | Pericytes | Present, but variable | [1] |
| Prox1-CreERT2 | Ai14 | Lymphatic Endothelial Cells | Present, but variable | [1] |
| SMMHC-CreERT2 | Floxed Ccn2 | Aortic Smooth Muscle Cells | Near-complete excision | [10] |
| Cx3cr1-CreERT2 | R26RFP | Cochlear Resident Macrophages | ~30% | [11] |
| Cx3cr1-CreERT2 | R26RFP | Blood Myeloid Cells | ~2% | [11] |
Table 2: Tamoxifen Dosage, Administration, and Observed Toxicity in Mice
| Mouse Strain | Tamoxifen Dose | Administration Route | Observed Effects | Reference |
| C57BL/6J | 200 mg/kg (single dose) | Intraperitoneal | Cleft palate and limb malformations in fetuses | [N/A] |
| C57BL/6J | 50 mg/kg (single dose) | Intraperitoneal | No overt structural malformations in fetuses | [N/A] |
| BALB/c | 0.6 mg/kg (every 48h for 35 days) | Intraperitoneal | Increased lifespan in a breast cancer model | [7] |
| Not Specified | 300 mg/kg | Intraperitoneal | ~60% mortality | [11] |
| C57BL/6 | 1.5 mg/day for 12 days | Intraperitoneal | Decreased serum cholesterol, increased hepatic lipid accumulation | [12] |
Experimental Protocols
Protocol 1: PCR-Based Genotyping for Floxed, Wild-Type, and Recombined Alleles
This protocol allows for the differentiation of wild-type, floxed, and Cre-recombined alleles in a single PCR reaction.
Primer Design:
-
Forward Primer 1 (F1): Located upstream of the 5' loxP site.
-
Reverse Primer 1 (R1): Located within the floxed region, downstream of the 5' loxP site.
-
Reverse Primer 2 (R2): Located downstream of the 3' loxP site.
Expected PCR Products:
-
Wild-Type Allele (F1 + R2): A single band corresponding to the size of the wild-type genomic region.
-
Floxed Allele (F1 + R2): A single, larger band due to the insertion of the loxP site and any associated sequences.
-
Recombined Allele (F1 + R2): A smaller band resulting from the excision of the floxed region.
-
Alternative for Floxed Allele (F1 + R1): Can be used to specifically amplify the floxed allele.
PCR Reaction Mix (25 µL):
| Component | Volume | Final Concentration |
| 5X PCR Buffer | 5 µL | 1X |
| dNTPs (10 mM) | 0.5 µL | 0.2 mM |
| Forward Primer 1 (10 µM) | 1 µL | 0.4 µM |
| Reverse Primer 1 (10 µM) | 1 µL | 0.4 µM |
| Reverse Primer 2 (10 µM) | 1 µL | 0.4 µM |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| Genomic DNA (50-100 ng) | 1 µL | |
| Nuclease-Free Water | 15.25 µL |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 min | 1 |
| Denaturation | 94°C | 30 sec | |
| Annealing | 55-65°C* | 40 sec | 35 |
| Extension | 72°C | 30-60 sec** | |
| Final Extension | 72°C | 10 min | 1 |
| Hold | 4°C | ∞ |
*Annealing temperature should be optimized for your specific primers. **Extension time depends on the expected product size.
Agarose Gel Electrophoresis:
Run the PCR products on a 1.5-2% agarose gel to visualize the different sized bands corresponding to the wild-type, floxed, and recombined alleles.[10][13][14]
Protocol 2: Hematoxylin and Eosin (H&E) Staining for Histological Analysis
This protocol provides a basic method for H&E staining of paraffin-embedded tissue sections to assess morphology and identify signs of inflammation or tissue damage.[15][16][17]
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (e.g., 0.3% HCl in 70% ethanol)
-
Bluing agent (e.g., saturated lithium carbonate solution or Scott's tap water substitute)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Xylene (or substitute): 2 changes, 5 minutes each
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 1 change, 3 minutes
-
70% Ethanol: 1 change, 3 minutes
-
Distilled Water: Rinse for 5 minutes
-
-
Staining:
-
Hematoxylin: Immerse in Harris Hematoxylin for 5-10 minutes.[16]
-
Rinse: Rinse in running tap water.
-
Differentiation: Dip briefly in acid alcohol to remove excess stain.
-
Rinse: Rinse in running tap water.
-
Bluing: Immerse in bluing agent until sections turn blue.
-
Rinse: Rinse in running tap water.
-
Eosin: Immerse in Eosin Y solution for 30 seconds to 2 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 1 minute each
-
100% Ethanol: 2 changes, 1 minute each
-
Xylene (or substitute): 2 changes, 2 minutes each
-
Mounting: Apply mounting medium and a coverslip.
-
Interpretation:
-
Nuclei: Blue/Purple
-
Cytoplasm and Extracellular Matrix: Pink/Red
-
Look for signs of inflammation (e.g., infiltration of immune cells), necrosis, or other morphological changes indicative of toxicity.
Visualizations
Caption: Mechanism of 4-Hydroxytamoxifen (4-OHT) Induced Cre-Lox Recombination.
Caption: Troubleshooting Workflow for Off-Target Effects in Cre-Lox Experiments.
References
- 1. Tamoxifen-independent recombination of reporter genes limits lineage tracing and mosaic analysis using CreERT2 lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Tamoxifen-independent recombination of reporter genes limits lineage tracing and mosaic analysis using CreERT2 lines | Semantic Scholar [semanticscholar.org]
- 3. Tamoxifen-independent recombination of reporter genes limits lineage tracing and mosaic analysis using CreERT2 lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 12 things you don't know about Cre-lox [jax.org]
- 6. Cre-lox myths busted [jax.org]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Step Genotyping Method in loxP-Based Conditional Knockout Mice Generated by CRISPR-Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. mmrrc.org [mmrrc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing 4-Acetoxy Tamoxifen Dose for Different Mouse Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 4-acetoxy tamoxifen dosage for Cre-loxP mediated recombination in various mouse strains. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from tamoxifen and 4-hydroxytamoxifen (4-OHT)?
This compound is a synthetic, modified version of tamoxifen. In the body, it is metabolized into 4-hydroxytamoxifen (4-OHT), which is the active metabolite that binds to the modified estrogen receptor (ER) in Cre-ER fusion proteins, leading to nuclear translocation of Cre recombinase and subsequent gene recombination. Standard tamoxifen is a pro-drug that also needs to be metabolized to 4-OHT, but this process can be less efficient and more variable between individual animals and mouse strains.[1] this compound is designed to provide a more stable and potent delivery of the active compound.
Q2: What is the recommended starting dose of this compound for inducing Cre recombination in mice?
The optimal dose of this compound is highly dependent on the specific Cre-driver line, the target tissue, the mouse strain, and the desired level of recombination versus potential toxicity. A general starting point for intraperitoneal (IP) injection in adult mice is in the range of 1-3 mg per 25-30g mouse, administered for 3-5 consecutive days. However, it is crucial to perform a dose-response study for each new experimental setup.
Q3: Which mouse strains are more or less sensitive to tamoxifen and its derivatives?
Mouse strains can exhibit significant differences in their metabolism of tamoxifen and its derivatives, which can affect both the efficiency of Cre recombination and the susceptibility to toxic side effects. For instance, FVB/NJ mice have been shown to have a lower concentration of tamoxifen and its metabolites in the brain compared to C57BL/6J mice, suggesting a faster metabolism.[2] This variability underscores the importance of optimizing the dosage for the specific genetic background of the mice being used.
Q4: What are the potential side effects of this compound administration, and how can I monitor for toxicity?
High doses of tamoxifen and its derivatives can lead to various side effects, including weight loss, lethargy, ruffled fur, and in pregnant females, embryo resorption or developmental abnormalities.[3] For long-term studies, repeated IP injections can cause sterile peritonitis. It is essential to monitor the health of the animals daily during the administration period and for a few days after. This includes daily weight checks and observation for any signs of distress. If significant weight loss (>15-20%) or other adverse effects are observed, the dosage should be reduced or the administration protocol modified.
Q5: How can I assess the efficiency of Cre-mediated recombination in my mice?
The most common method to assess recombination efficiency is to cross your Cre-driver mouse line with a reporter mouse line. These reporter mice carry a gene, such as LacZ (encoding β-galactosidase) or a fluorescent protein (e.g., GFP, RFP, tdTomato), that is expressed only after Cre-mediated excision of a "stop" cassette. By staining for β-galactosidase activity (X-gal staining) or visualizing fluorescence, you can identify the specific cells and tissues where recombination has occurred.
Troubleshooting Guides
Issue 1: Low or No Recombination Efficiency
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | Increase the dose of this compound. Perform a dose-response pilot study to find the optimal concentration for your specific Cre line and mouse strain. |
| Ineffective Administration | Ensure proper intraperitoneal (IP) injection technique to avoid subcutaneous deposition. For oral gavage, confirm the solution is delivered to the stomach. Consider alternative administration routes like tamoxifen-formulated chow for longer-term induction. |
| Poor Solubility/Stability of this compound | Prepare fresh solutions of this compound for each set of injections. Ensure it is fully dissolved in the vehicle (e.g., corn oil or sunflower oil). Heating and vortexing can aid dissolution. |
| "Weak" Cre-Driver Line | Some Cre-driver lines naturally have lower expression levels or activity. Confirm the expression pattern of your Cre line using a sensitive reporter mouse. |
| Timing of Induction | The timing of induction relative to the biological process being studied is critical. Ensure you are inducing Cre activity at the appropriate developmental stage or time point. |
Issue 2: Inconsistent Recombination Between Animals
| Potential Cause | Troubleshooting Step |
| Variability in Metabolism | Differences in age, sex, and genetic background can lead to variable metabolism of this compound.[1] Use age- and sex-matched littermates for experiments and consider the genetic background of your mouse strain. |
| Inconsistent Administration | Ensure each animal receives the correct dose and that the administration technique is consistent across all animals. |
| "Leaky" Cre Expression in Controls | If you observe recombination in vehicle-treated control animals, it indicates "leaky" or tamoxifen-independent Cre activity. This is a known issue with some Cre-ER lines. It is important to characterize the level of leaky expression and consider its impact on your experimental interpretation. |
Issue 3: Animal Toxicity
| Potential Cause | Troubleshooting Step |
| Dose is too High | Reduce the daily dose of this compound. You can also try administering the same total dose over a longer period (e.g., 5 days instead of 3). |
| Vehicle-Related Issues | Corn oil can sometimes cause inflammation with repeated IP injections. Consider using sunflower oil or other recommended vehicles. For long-term studies, tamoxifen-laced chow is a less invasive option. |
| Strain-Specific Sensitivity | Some mouse strains are more susceptible to tamoxifen-induced toxicity. Be particularly cautious when working with new strains and start with a lower dose. |
Quantitative Data Summary
Table 1: Recommended Starting Doses of Tamoxifen and its Derivatives for Intraperitoneal (IP) Injection in Adult Mice
| Compound | Recommended Starting Dose (per 25-30g mouse) | Dosing Regimen | Vehicle |
| Tamoxifen | 1-2 mg | Once daily for 3-5 consecutive days | Corn oil or Sunflower oil |
| 4-Hydroxytamoxifen (4-OHT) | 0.5-1 mg | Once daily for 3-5 consecutive days | Corn oil or Sunflower oil (pre-dissolved in ethanol) |
| This compound | 1-3 mg | Once daily for 3-5 consecutive days | Corn oil or Sunflower oil |
Note: These are starting recommendations. The optimal dose must be determined empirically for each specific experimental context.
Table 2: Comparison of Mouse Strain Metabolism of Tamoxifen
| Mouse Strain | Relative Tamoxifen Metabolite Concentration in Brain | Implication | Reference |
| C57BL/6J | Higher | May require lower doses to achieve recombination and avoid toxicity. | [2] |
| FVB/NJ | Lower | May require higher doses to achieve the same level of recombination. | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Corn oil or sunflower oil (sterile)
-
50 mL conical tube
-
1 mL syringes with 25-27 gauge needles
-
Water bath or heat block set to 37°C
-
Vortexer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. A common stock concentration is 20 mg/mL.
-
Warm the appropriate volume of corn oil or sunflower oil in a 50 mL conical tube in a 37°C water bath for 15-30 minutes.
-
Weigh out the this compound powder and add it to the pre-warmed oil.
-
Vortex the solution vigorously for 5-10 minutes to aid dissolution. The solution should be clear and free of visible particles. Gentle heating can be continued during this process.
-
Protect the solution from light by wrapping the tube in aluminum foil.
-
Draw the appropriate volume of the this compound solution into a 1 mL syringe for each mouse.
-
Administer the solution via intraperitoneal injection into the lower abdominal quadrant, being careful to avoid the internal organs.
-
Store the stock solution at 4°C for up to one week, protected from light. Before each use, warm the solution to room temperature and vortex to ensure homogeneity.
Protocol 2: Assessing Recombination Efficiency using X-gal Staining for LacZ Reporter Mice
Materials:
-
Tissues from Cre-reporter (LacZ) mice (and wild-type controls)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
X-gal staining solution:
-
5 mM Potassium Ferrocyanide
-
5 mM Potassium Ferricyanide
-
2 mM MgCl₂
-
1 mg/mL X-gal (dissolved in dimethylformamide)
-
Make up to the final volume with PBS.
-
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Dissect the tissues of interest and fix them in 4% PFA for 2-4 hours at 4°C. For whole embryos or larger tissues, perfusion fixation is recommended.
-
Wash the tissues three times in PBS for 15 minutes each at room temperature.
-
Incubate the tissues in the X-gal staining solution in the dark at 37°C. The incubation time can vary from a few hours to overnight, depending on the strength of the LacZ expression.
-
Monitor the development of the blue color. The reaction should be stopped when a clear blue signal is visible in the tissues from the reporter mice, while the wild-type control tissues remain clear.
-
Wash the tissues three times in PBS for 15 minutes each.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
The tissues can now be processed for cryosectioning or whole-mount imaging.
-
Mount the sections or whole tissues on microscope slides and visualize the blue β-galactosidase activity under a bright-field microscope.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental malformations resulting from high-dose maternal tamoxifen exposure in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 4-acetoxy tamoxifen stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxy tamoxifen.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and use of this compound stock solutions. As this compound is a prodrug that is rapidly converted to its active metabolite, 4-hydroxytamoxifen (4-OHT), much of the stability and handling information is based on studies of 4-OHT. Similar precautions and troubleshooting steps are highly recommended for this compound.
Issue 1: Precipitate Formation in Stock Solution After Storage
| Observation | Potential Cause | Recommended Action |
| A white or crystalline precipitate is visible in the stock solution upon thawing or after storage at -20°C. | This compound, similar to its active metabolite 4-OHT, has a tendency to precipitate out of solution at low temperatures, especially at higher concentrations.[1] | 1. Gentle Warming: Warm the vial in a 37°C or up to a 55°C water bath for a few minutes.[2] 2. Vortexing/Sonication: Vortex or sonicate the solution until the precipitate is completely redissolved.[3] 3. Confirm Dissolution: Visually inspect the solution to ensure it is clear before use. 4. Prevention: Prepare smaller aliquots to minimize freeze-thaw cycles and consider preparing a slightly lower stock concentration if precipitation is a recurrent issue. |
Issue 2: Inconsistent or Lower-Than-Expected Experimental Results
| Observation | Potential Cause | Recommended Action |
| Reduced or variable efficacy in cell culture or in vivo experiments. | 1. Degradation due to Light Exposure: this compound and 4-OHT are light-sensitive and can degrade upon exposure to light, leading to a loss of activity.[4] 2. Isomerization: Although less of a concern than previously thought, prolonged exposure to certain conditions can cause isomerization to less active forms. 3. Hydrolysis: The acetoxy group can be hydrolyzed to the hydroxyl group, converting it to 4-OHT. While 4-OHT is the active form, the stability of the stock solution as the original compound may be compromised. 4. Inaccurate Concentration: This could be due to incomplete initial dissolution or precipitation during storage. | 1. Protect from Light: Always store stock solutions in amber vials or tubes wrapped in foil. Minimize exposure to ambient light during handling. 2. Fresh Stock Preparation: Prepare fresh stock solutions regularly, ideally every few months, to ensure potency.[2] 3. Proper Storage: Store aliquots at -20°C or -80°C for long-term storage. 4. Re-dissolve Before Use: Always ensure any precipitate is fully redissolved by gentle warming and vortexing before making dilutions. |
Issue 3: Poor Solubility During Stock Solution Preparation
| Observation | Potential Cause | Recommended Action |
| The this compound powder does not fully dissolve in the chosen solvent. | 1. Inappropriate Solvent or Concentration: The solubility of this compound, like 4-OHT, is dependent on the solvent and the desired concentration. 2. Insufficient Dissolution Time/Energy: The compound may require gentle heating or sonication to fully dissolve. | 1. Select an Appropriate Solvent: Use high-purity, anhydrous solvents such as absolute ethanol or DMSO.[4] 2. Optimize Concentration: Refer to the solubility data table below. Do not exceed the recommended concentrations. 3. Aid Dissolution: Gently warm the solution (e.g., 37°C or 55°C) and vortex or sonicate until the powder is completely dissolved.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is absolute ethanol.[2][4] DMSO can also be used. For in vivo applications, a common practice is to dissolve the compound in ethanol first and then dilute it with a carrier oil like corn or sunflower oil.[4]
Q2: How should I store my this compound stock solutions?
A2: Stock solutions should be stored in small, tightly sealed aliquots, protected from light (e.g., in amber vials or foil-wrapped tubes) at -20°C.[2] For longer-term storage, -80°C is also a suitable option. Avoid repeated freeze-thaw cycles.
Q3: For how long are the stock solutions stable?
A3: While specific long-term stability data for this compound is limited, stock solutions of its active metabolite, 4-hydroxytamoxifen, in absolute ethanol are reported to be stable for at least a few months when stored properly at -20°C.[2] It is best practice to prepare fresh stocks every 1-3 months to ensure optimal activity.
Q4: My stock solution has turned a faint yellow color. Is it still usable?
A4: A faint yellow color in 4-hydroxytamoxifen solutions is normal and does not necessarily indicate degradation.[2] However, if the color is dark or has changed significantly, or if there is visible precipitate that does not redissolve, it is recommended to prepare a fresh stock solution.
Q5: What is the difference between this compound and 4-hydroxytamoxifen (4-OHT)?
A5: this compound is a prodrug of 4-hydroxytamoxifen. The acetoxy group is hydrolyzed by esterases in cells or in vivo to yield 4-hydroxytamoxifen, which is the biologically active metabolite that binds to the estrogen receptor.[3]
Quantitative Data Summary
The following tables summarize the solubility and storage recommendations for 4-hydroxytamoxifen (4-OHT), the active metabolite of this compound. This information serves as a strong guideline for handling this compound.
Table 1: Solubility of 4-Hydroxytamoxifen (4-OHT)
| Solvent | Maximum Concentration | Notes |
| Absolute Ethanol | ≤ 50 mM | Heating may be required for complete dissolution.[2][4] |
| DMSO | ≤ 5.1 mM | - |
| DMF | ≤ 50 mM | - |
Table 2: Recommended Storage Conditions for Stock Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize degradation and maintain stability.[2][4] |
| Light Exposure | Protect from light (use amber vials or foil) | The compound is light-sensitive and can degrade upon exposure.[4] |
| Storage Duration | Prepare fresh every 1-3 months | To ensure optimal potency and avoid issues with precipitation and degradation over time.[2] |
| Aliquoting | Store in small, single-use aliquots | To avoid repeated freeze-thaw cycles which can promote precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound powder
-
Absolute ethanol (anhydrous, high purity)
-
Sterile, amber microcentrifuge tubes or clear tubes to be wrapped in foil
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the amount of this compound powder needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 413.5 g/mol ).
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of absolute ethanol to the tube.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not dissolve completely, you can warm the solution in a 37°C or 55°C water bath for 5-10 minutes or sonicate it until the solution is clear.[2]
-
Aliquot for storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or tubes wrapped in foil.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Induction of Cre Recombinase in Cell Culture using this compound
Materials:
-
Cells expressing a tamoxifen-inducible Cre-ERT2 fusion protein
-
Complete cell culture medium
-
10 mM this compound stock solution in ethanol
Procedure:
-
Cell Plating: Plate the Cre-ERT2 expressing cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Prepare Induction Medium: Prepare the cell culture medium containing the final desired concentration of this compound. A common starting concentration is 1 µM, but this should be optimized for your specific cell line and experiment. To do this, dilute the 10 mM stock solution 1:10,000 in the culture medium.
-
Note: To avoid ethanol toxicity, ensure the final concentration of ethanol in the culture medium is low (typically <0.1%).
-
-
Induction: Remove the existing medium from the cells and replace it with the induction medium containing this compound.
-
Incubation: Incubate the cells for the desired period to allow for Cre-mediated recombination. The optimal induction time can range from a few hours to several days and should be determined empirically.[5]
-
Post-Induction: After the induction period, the medium can be replaced with fresh medium without this compound, and the cells can be further cultured or harvested for downstream analysis.
Visualizations
Caption: Tamoxifen Signaling Pathway.
Caption: Tamoxifen-Inducible Cre-Lox Experimental Workflow.
References
Navigating the Challenges of 4-Acetoxy Tamoxifen Solubility: A Technical Guide
For researchers and drug development professionals working with 4-acetoxy tamoxifen, ensuring its proper dissolution is a critical first step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is absolute ethanol. It offers good solubility and is compatible with most cell culture applications when diluted to a final concentration that is non-toxic to the cells (typically <0.1%). Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also effective solvents.
Q2: My this compound is not dissolving completely in ethanol. What can I do?
A2: If you are experiencing difficulty dissolving this compound in ethanol, gentle heating can be applied. Warming the solution at 37-55°C for a few minutes can significantly improve solubility.[1] Sonication can also be used as an effective method to aid dissolution.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: this compound is sparingly soluble in aqueous solutions. Direct dissolution in buffers or media is not recommended as it will likely result in precipitation. A concentrated stock solution should first be prepared in an organic solvent like ethanol and then diluted to the final working concentration in the aqueous medium.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound should be stored at -20°C and protected from light to prevent degradation and isomerization.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q5: For how long is a this compound stock solution stable?
A5: When stored correctly at -20°C and protected from light, ethanolic stock solutions of 4-hydroxy tamoxifen (the active metabolite of this compound) are reported to be stable for at least a few months.[1] However, for optimal results, it is best practice to prepare fresh stock solutions regularly. Aqueous dilutions should be used immediately and not stored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in cell culture media | The final concentration of this compound exceeds its solubility limit in the aqueous media. The organic solvent concentration in the final solution is too high, causing the compound to crash out. | - Ensure the final concentration of the organic solvent (e.g., ethanol) in the cell culture media is kept low (ideally below 0.1%) to maintain cell viability and compound solubility. - Vigorously vortex or mix the media while adding the stock solution to ensure rapid and even dispersion. - Prepare an intermediate dilution in a serum-containing medium before adding to the final culture volume, as serum proteins can sometimes help to stabilize the compound. |
| Cloudy or hazy solution after dissolving | Incomplete dissolution or the presence of insoluble impurities. | - Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. - Try gentle heating (up to 55°C) or sonication to aid in complete dissolution before filtration.[1] |
| Variability in experimental results | Degradation or isomerization of the this compound stock solution. Inconsistent final concentration due to precipitation. | - Store stock solutions in small, single-use aliquots at -20°C and protect from light.[1] - Always prepare fresh dilutions in media immediately before use. - Visually inspect the final culture media for any signs of precipitation before treating cells. |
| Cell toxicity observed at expected non-toxic concentrations | High concentration of the organic solvent (e.g., ethanol or DMSO) in the final culture medium. | - Calculate the final solvent concentration and ensure it is below the toxic threshold for your specific cell line (generally <0.1% for ethanol and <0.5% for DMSO). - Perform a solvent toxicity control experiment to determine the tolerance of your cells. |
Quantitative Solubility Data
The following table summarizes the solubility of 4-hydroxy tamoxifen, the active metabolite of this compound, in various solvents. The solubility of this compound is expected to be very similar.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Ethanol | ~20 | ~51.6 | |
| DMSO | ~2 | ~5.2 | |
| Dimethylformamide (DMF) | ~20 | ~51.6 | |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 | ~0.77 |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in Ethanol
Materials:
-
This compound powder
-
Absolute ethanol (200 proof, molecular biology grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
-
0.22 µm syringe filter (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need approximately 4.15 mg per 1 mL of ethanol.
-
Add the appropriate volume of absolute ethanol to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in a water bath or incubator set to 37°C for 10-15 minutes. Vortex intermittently.
-
Once the solution is clear, it can be filter-sterilized using a 0.22 µm syringe filter if intended for cell culture use.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C.
Signaling Pathway and Experimental Workflow Diagrams
Genomic Signaling Pathway of this compound
This compound is a prodrug that is metabolized into its active form, 4-hydroxy tamoxifen. This active metabolite acts as a selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor (ER), leading to a conformational change that promotes the recruitment of co-repressors instead of co-activators to the estrogen response element (ERE) on DNA. This results in the inhibition of transcription of estrogen-dependent genes, thereby blocking the proliferative effects of estrogen in target tissues like the breast.
Caption: Genomic signaling pathway of this compound.
Experimental Workflow for Dissolving this compound
This workflow outlines the key steps for successfully preparing a this compound solution for in vitro experiments.
Caption: Workflow for preparing this compound solution.
References
Technical Support Center: Minimizing Side Effects of Tamoxifen Administration in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of tamoxifen administration in research animals.
Troubleshooting Guides
Issue 1: Animal is experiencing significant weight loss and anorexia.
Possible Causes:
-
High Tamoxifen Dosage: Doses, especially those up to 100mg/kg, are significantly higher than therapeutic doses in humans and can lead to toxicity, including decreased appetite.[1]
-
Administration Route: Oral gavage and intraperitoneal (IP) injections can be stressful and may cause discomfort, leading to reduced food and water intake.[1][2] IP injections, in particular, can cause peritonitis and inflammatory effects.[1]
-
Vehicle Solution: The oil or ethanol-based vehicles used to dissolve tamoxifen can cause local adverse reactions and discomfort.[3]
-
Dehydration: Reduced water intake can exacerbate weight loss.
Troubleshooting Steps:
-
Optimize Tamoxifen Dosage:
-
Conduct a pilot study to determine the minimum effective dose for achieving desired recombination efficiency in your specific mouse strain and target tissue.[1]
-
Studies have shown that a lower dose of 10 mg/kg/day for four days can achieve comparable Cre-ER activation in bone as a 100 mg/kg dose, with significantly fewer effects on bone homeostasis.[4]
-
A starting dose of 70 mg/kg body weight is often effective for most lines with minimal toxicity.[5]
-
-
Refine Administration Route:
-
Consider switching from IP injection to oral gavage, as it is more physiologically relevant for tamoxifen metabolism.[3]
-
For repeated administrations, consider using a palatable formulation, such as tamoxifen mixed in a sweetened milk emulsion, to encourage voluntary consumption and reduce stress.[3]
-
-
Monitor and Provide Supportive Care:
-
Record baseline body weight before administration and monitor daily during the treatment period.[1]
-
Provide nutritional support with palatable, high-calorie food supplements.
-
Ensure easy access to water to prevent dehydration. If necessary, provide hydration support with subcutaneous fluids.
-
-
Evaluate Vehicle:
-
Ensure the vehicle (e.g., corn oil, sunflower oil) is fresh and sterile to prevent inflammation.[1]
-
Issue 2: Signs of organ toxicity, such as liver or uterine abnormalities.
Possible Causes:
-
Direct Tamoxifen Toxicity: Tamoxifen has been reported to cause cellular abnormalities in the stomach, intestines, and liver.[6] It can also induce histopathological changes in the lungs, including inflammation, even in the absence of Cre-recombinase activity.[7]
-
Estrogenic Effects on the Uterus: Tamoxifen can have estrogenic effects on the uterus, leading to endometrial hyperplasia, polyps, and other abnormalities in a significant percentage of treated animals.
-
Cre-Recombinase Toxicity: In some models, the expression of Cre recombinase itself can be toxic, and this toxicity can be exacerbated by tamoxifen.
Troubleshooting Steps:
-
Reduce Tamoxifen Dose and Duration: As with weight loss, lowering the dose and shortening the administration period can mitigate organ toxicity. A shortened regimen of two doses of tamoxifen has been shown to avoid off-target effects on bone and male reproductive organs.
-
Use 4-Hydroxytamoxifen (4-OHT): Consider using the active metabolite, 4-OHT, which can be administered at a lower dose and may have a different side effect profile. However, be aware that 4-OHT can also have direct effects on cardiac myocyte contractility.[8]
-
Include Proper Controls: Always include tamoxifen-treated, Cre-negative control animals to distinguish between the effects of tamoxifen itself and the effects of Cre-mediated gene deletion.[7]
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs (liver, uterus, lungs, etc.) to assess for any abnormalities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of tamoxifen in research animals?
A1: Common side effects include weight loss, anorexia, gut stasis, and injection site reactions (for IP).[1][2] More severe side effects can include peritonitis, organ toxicity (liver, uterus, lungs), reproductive issues such as sterility and dystocia in pregnant females, and in some cases, mortality, especially at high doses.[1][6][7] Behavioral changes such as altered locomotor activity and anxiety have also been reported.[9]
Q2: How can I optimize the dose of tamoxifen to minimize side effects?
A2: Dose optimization is crucial. It is highly recommended to perform a dose-response study in your specific animal model to find the lowest effective dose for sufficient Cre-mediated recombination.[1] For example, in bone studies, 10 mg/kg/day of tamoxifen for four days was found to be as effective as 100 mg/kg/day but with significantly fewer off-target effects.[4] Starting with a dose around 70 mg/kg is a common practice.[5]
Q3: What is the best route of administration for tamoxifen?
A3: While intraperitoneal (IP) injection allows for precise dosing, it is associated with a higher risk of peritonitis and inflammation.[1] Oral administration, either by gavage or through palatable formulations, is more physiologically relevant as tamoxifen is metabolized by the liver into its active forms. For repeated dosing, palatable formulations that encourage voluntary consumption are a refinement that can reduce animal stress.
Q4: Should I use tamoxifen or its active metabolite, 4-hydroxytamoxifen (4-OHT)?
A4: 4-OHT is the active metabolite of tamoxifen and can be used to bypass liver metabolism, potentially allowing for lower and more precise dosing. This can be advantageous in studies where hepatic effects of tamoxifen are a concern. However, 4-OHT can also have direct, off-target effects, for instance on cardiac function, and its side effect profile should be carefully considered.[8][10]
Q5: What is the appropriate vehicle for dissolving tamoxifen?
A5: Tamoxifen is typically dissolved in an oil-based vehicle, such as corn oil or sunflower oil, often with a small amount of ethanol to aid dissolution.[6] It is critical to use fresh, sterile oil to minimize inflammatory reactions at the injection site.
Q6: How long do the side effects of tamoxifen last?
A6: The duration of side effects can vary. Some effects, like acute weight loss, may resolve after the administration period ends.[1] However, some changes, such as those in bone density or certain organ pathologies, may be longer-lasting.[11] The half-life of tamoxifen in mice is approximately 12 hours after oral administration, but cumulative effects can occur with repeated dosing.[1]
Data Presentation
Table 1: Dose-Dependent Effects of Tamoxifen on Bone Parameters in Male Mice
| Tamoxifen Dose (mg/kg/day x 4 days) | Trabecular Bone Volume/Total Volume (BV/TV) | Femur Length | Bone Strength | Serum Bone Turnover Markers |
| 0 (Control) | Baseline | Baseline | Baseline | Baseline |
| 1 | No significant change | No significant change | No significant change | No significant change |
| 10 | No significant change | No significant change | Higher than control | No significant change |
| 100 | Significantly increased | Significantly increased | Significantly increased | Significantly increased |
Data summarized from a study on the effects of tamoxifen on bone homeostasis in young male mice.[4]
Table 2: Comparison of Tamoxifen Administration Routes
| Administration Route | Advantages | Disadvantages | Key Considerations |
| Intraperitoneal (IP) Injection | Precise dosing | High potential for peritonitis, inflammation, adhesions, and discomfort.[1] | Recommended for single injections only if other routes are not feasible. Use fresh, sterile solutions.[1] |
| Oral Gavage | More physiologically relevant metabolism. | Requires skilled handling and can cause stress and potential for esophageal injury. May lead to anorexia and gut stasis.[1] | Consider for single or limited administrations. Ensure proper technique to minimize stress. |
| Palatable Formulations (in food/drink) | Non-invasive, reduces stress, suitable for repeated dosing. | Dosing may be less precise due to variations in consumption. Potential for food aversion. | Ideal for chronic administration. Monitor food/water intake and body weight closely. |
Experimental Protocols
Protocol 1: Optimized Low-Dose Tamoxifen Administration for Bone Studies
This protocol is based on findings that a lower dose of tamoxifen can effectively induce Cre recombination in bone tissue with minimal side effects on bone metabolism.[4]
-
Animal Model: 1-month-old male mice (e.g., Col1(2.3kb)-CreERT2; mT/mG reporter mice).
-
Tamoxifen Preparation:
-
Dissolve tamoxifen in a suitable vehicle (e.g., corn oil) to a final concentration that allows for the desired dosage in a reasonable injection volume.
-
-
Administration:
-
Administer tamoxifen via intraperitoneal injection at a dose of 10 mg/kg/day for four consecutive days.
-
-
Monitoring:
-
Monitor animal weight daily.
-
Observe for any signs of distress.
-
-
Analysis:
-
One month after the last injection, analyze distal femurs using microCT, mechanical testing, and bone histomorphometry to assess bone parameters and Cre-ER activation.
-
Protocol 2: Refined Oral Tamoxifen Administration Using Palatable Emulsions
This protocol is a refinement to reduce stress associated with traditional administration methods.[3]
-
Animal Model: Mice expressing a Cre-ERT2 transgene.
-
Palatable Emulsion Preparation:
-
Prepare a sweetened milk-oil emulsion.
-
Dissolve tamoxifen in the oil phase before emulsifying to the desired final concentration (e.g., for a dose of 80 mg/kg).
-
-
Training:
-
For several days prior to treatment, train the mice to voluntarily consume the sweetened emulsion without tamoxifen from a micropipette.
-
-
Administration:
-
Administer the tamoxifen-containing emulsion via micropipette for the required number of days.
-
-
Monitoring:
-
Observe consumption to ensure the full dose is taken.
-
Monitor for any signs of aversion or distress.
-
-
Analysis:
-
Assess Cre-mediated recombination in the target tissue at the desired time point.
-
Mandatory Visualizations
Caption: Tamoxifen's mechanism for inducing Cre-LoxP recombination.
References
- 1. Verifying connection [scholarship.tricolib.brynmawr.edu]
- 2. Hyper-ovulation, endometriosis, and hyperplasia associated with tamoxifen exposure in Swiss albino mice - Journal of King Saud University - Science [jksus.org]
- 3. Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropsychiatric Effects of Tamoxifen: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Tamoxifen administration to mice. | Semantic Scholar [semanticscholar.org]
- 8. Direct, Differential Effects of Tamoxifen, 4-Hydroxytamoxifen, and Raloxifene on Cardiac Myocyte Contractility and Calcium Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of tamoxifen on mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-hydroxytamoxifen does not deteriorate cardiac function in cardiomyocyte-specific MerCreMer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice [frontiersin.org]
dealing with leaky expression in tamoxifen-inducible Cre systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges associated with tamoxifen-inducible Cre systems, with a primary focus on managing leaky expression.
Frequently Asked Questions (FAQs)
Q1: What is "leaky" expression in a tamoxifen-inducible Cre system?
Leaky expression, or tamoxifen-independent recombination, refers to the unintended activation of Cre recombinase and subsequent recombination of loxP-flanked (floxed) alleles in the absence of the inducer, tamoxifen.[1][2][3] This background activity can lead to premature or untargeted gene recombination, confounding experimental results.
Q2: What are the common causes of leaky Cre expression?
Several factors can contribute to leaky Cre expression:
-
Basal Activity of CreERT2: The CreERT2 fusion protein, while designed to be inactive without tamoxifen, can exhibit a low level of basal activity, allowing some protein to enter the nucleus and induce recombination.[1][2]
-
Reporter Gene Susceptibility: Some reporter mouse lines are more prone to recombination by low levels of Cre activity than others.[1]
-
Genomic Location of the Floxed Allele: The chromatin environment and accessibility of the loxP sites can influence the likelihood of spontaneous recombination.
-
High CreERT2 Expression Levels: Very high expression of the CreERT2 transgene can increase the probability of tamoxifen-independent nuclear translocation and recombination.
-
Incomplete Sequestration: The cellular machinery responsible for retaining the inactive CreERT2 protein in the cytoplasm may not be perfectly efficient.
Q3: How can I detect leaky Cre expression in my mouse model?
Detecting leaky expression is crucial for validating your experimental system. Here are common methods:
-
Reporter Lines: Cross your CreERT2 driver line with a sensitive reporter line (e.g., Ai14, which expresses tdTomato upon recombination). Observe for reporter expression in the absence of tamoxifen administration.
-
PCR Analysis: Design PCR primers that can distinguish between the unrecombined (floxed) and recombined allele. Genomic DNA from relevant tissues of untreated animals can be analyzed for the presence of the recombined product.
-
Quantitative PCR (qPCR): This method can provide a more quantitative measure of the percentage of recombined alleles in a given tissue sample.[2]
-
Flow Cytometry: For cell-type-specific Cre drivers, flow cytometry can be used to quantify the percentage of reporter-positive cells within a specific cell population in untreated animals.
Troubleshooting Guides
Issue 1: I am observing significant reporter expression in my control mice that have not been treated with tamoxifen.
This indicates leaky Cre expression. Here are steps to troubleshoot and mitigate this issue:
1. Assess the Level of Leakiness:
-
Quantify the percentage of reporter-positive cells or the amount of recombined allele in various tissues of untreated animals at different ages. This will establish the baseline level of leakiness for your specific model.
2. Review Your Reporter Line:
-
Some reporter lines are more sensitive to low levels of Cre activity. Consider switching to a reporter line that has been shown to be less prone to leaky activation.
Table 1: Comparison of Leaky Recombination in Different Reporter Lines
| Reporter Allele | Reporter Protein | Susceptibility to Leaky Recombination | Reference |
| Ai14 (Rosa-CAG-LSL-tdTomato) | tdTomato (red fluorescent protein) | High | [1] |
| Ai3 (Rosa-CAG-LSL-EYFP) | EYFP (yellow fluorescent protein) | High | [1] |
| mTmG (Rosa-mTmG) | membrane-targeted GFP (green fluorescent protein) | Low | [1] |
| R26R-EYFP (Rosa26-LSL-EYFP) | EYFP (yellow fluorescent protein) | Low | [1] |
3. Optimize Tamoxifen Dosage and Administration:
-
While leakiness is tamoxifen-independent, optimizing the induction protocol for your experimental animals is crucial to ensure a clear distinction between background and induced recombination. It is possible that what appears to be "leakiness" is due to inadvertent exposure to tamoxifen or its metabolites.
-
Ensure strict separation of tamoxifen-treated and untreated animals to prevent cross-contamination.
-
Consider using a lower dose of tamoxifen that still provides efficient recombination in your target tissue but may reduce the overall systemic load.
4. Consider Alternative Inducible Systems:
-
If leakiness remains a significant problem, you may need to consider other inducible or cell-type specific recombination systems such as:
-
Tetracycline-inducible (Tet-On/Tet-Off) systems: These systems use doxycycline to control Cre expression.
-
Split-Cre systems: Cre is split into two inactive fragments that are expressed under different promoters, and recombination only occurs in cells where both promoters are active.
-
Dre-rox system: An alternative recombinase system that functions similarly to Cre-loxP.
-
Issue 2: The level of leaky expression varies between different CreERT2 driver lines.
It is well-documented that the level of tamoxifen-independent recombination can vary significantly between different CreERT2 mouse lines.
1. Characterize Your Specific Cre Line:
-
It is essential to thoroughly characterize the leakiness of any new CreERT2 line in the context of your specific floxed allele and reporter system. Do not assume that a line reported as "tight" in one study will be so in your experimental setup.
2. Review the Literature for Your Cre Line:
-
Search for publications that have used the same CreERT2 line and look for any reports of leaky expression. The Mouse Genome Informatics (MGI) database can be a valuable resource for finding information on specific Cre lines.
Table 2: Examples of Reported Tamoxifen-Independent Recombination in Specific CreERT2 Lines
| CreERT2 Line | Target Tissue/Cell Type | Reported Leakiness | Reference |
| RIP-CreER | Pancreatic β-cells | Significant tamoxifen-independent recombination observed. | [3][4] |
| Pdx1-CreER | Pancreatic progenitor cells and β-cells | Low level of tamoxifen-independent recombination (4.6% ± 3.4% of islet area). | [3] |
| Cdh5(PAC)-CreERT2 | Endothelial cells | Low level of background activity sufficient to activate sensitive reporters. | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of Tamoxifen
Materials:
-
Tamoxifen (Sigma-Aldrich, T5648)
-
Corn oil or Sunflower oil
-
1.5 mL or 15 mL conical tubes
-
Shaker or rotator at 37°C
-
Syringes and needles for injection
Procedure:
-
Preparation of Tamoxifen Stock Solution (20 mg/mL):
-
Weigh out the desired amount of tamoxifen powder in a sterile conical tube.
-
Add the appropriate volume of corn oil to achieve a final concentration of 20 mg/mL.
-
Incubate the mixture on a shaker or rotator at 37°C overnight, protected from light, until the tamoxifen is completely dissolved.
-
Store the tamoxifen solution at 4°C for up to one month. Warm to room temperature and vortex before use.
-
-
Administration by Intraperitoneal (IP) Injection:
-
The typical dosage for adult mice ranges from 75 to 100 mg/kg body weight.
-
Administer the tamoxifen solution via IP injection once daily for 5 consecutive days.
-
Always include a vehicle control group that receives injections of corn oil only.
-
Protocol 2: Detection of Recombination by PCR
Materials:
-
Genomic DNA extraction kit
-
PCR primers (designed to flank the loxP sites and to amplify different sized products for the floxed and recombined alleles)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Genomic DNA Extraction:
-
Isolate genomic DNA from the tissue of interest from both untreated and tamoxifen-treated mice.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that will generate different product sizes for the unrecombined (floxed) and recombined alleles. A three-primer approach (one forward primer upstream of the 5' loxP site, one forward primer within the floxed region, and one reverse primer downstream of the 3' loxP site) is often effective.
-
A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperature and extension time should be optimized for your specific primers and expected product sizes.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on an agarose gel to separate them by size.
-
The presence of a band corresponding to the recombined allele in untreated mice confirms leaky expression.
-
Protocol 3: Quantification of Leaky Expression by Flow Cytometry
Materials:
-
Single-cell suspension from the tissue of interest
-
Fluorescence-activated cell sorter (FACS) buffer (e.g., PBS with 2% FBS)
-
Antibodies for cell surface markers to identify the target cell population (if necessary)
-
Flow cytometer
Procedure:
-
Prepare a Single-Cell Suspension:
-
Dissociate the tissue of interest into a single-cell suspension using an appropriate enzymatic and/or mechanical method.
-
-
Antibody Staining (if applicable):
-
If you are analyzing a specific cell type within a mixed population, stain the cells with fluorescently-conjugated antibodies against cell surface markers that define your population of interest.
-
-
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer.
-
Gate on your cell population of interest based on forward and side scatter, and then on your specific cell surface markers.
-
Within your target cell population, quantify the percentage of cells that are positive for the reporter protein (e.g., tdTomato, GFP).
-
Analyze cells from untreated CreERT2-positive/reporter-positive mice to determine the percentage of leaky recombination. Compare this to untreated CreERT2-negative/reporter-positive littermate controls to account for any background fluorescence.
-
Visualizations
Caption: Signaling pathway of the tamoxifen-inducible Cre-loxP system.
Caption: Experimental workflow for assessing and addressing leaky Cre expression.
Caption: Troubleshooting decision tree for leaky CreERT2 expression.
References
Technical Support Center: Overcoming Resistance to 4-Acetoxy Tamoxifen Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-acetoxy tamoxifen (4-OHT) induction in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound (4-OHT) induction is not working. What are the common initial troubleshooting steps?
A1: When 4-OHT induction fails, begin by assessing these common factors:
-
Compound Integrity and Storage: 4-OHT is sensitive to light and temperature. Ensure your stock solution is freshly prepared and has been stored correctly (typically at -20°C in a light-protected container). Older stock solutions can lose potency over time.[1][2] For cell culture, it's recommended to make fresh dilutions from a concentrated stock in ethanol for each experiment.[3]
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Cell line cross-contamination is a prevalent issue that can lead to unexpected results.[4][5] Additionally, high-passage number cell lines can exhibit altered phenotypes and drug responses.
-
Optimal 4-OHT Concentration: The effective concentration of 4-OHT can vary significantly between cell lines. It is crucial to perform a dose-response curve (e.g., using an MTT assay) to determine the optimal concentration for your specific cell line.[6] Concentrations that are too high can induce apoptosis, while concentrations that are too low will not be effective.[6][7]
-
Duration of Treatment: The time required for 4-OHT to induce its effect can vary. Optimize the treatment duration by performing a time-course experiment.
Q2: I've confirmed my experimental setup is correct, but I still observe resistance. What are the potential biological mechanisms?
A2: Resistance to 4-OHT can be multifactorial and can arise from:
-
Alterations in Estrogen Receptor (ERα) Signaling:
-
Mutations in ERα: Mutations in the ligand-binding domain of ERα can lead to constitutive activation, rendering it independent of estrogen and resistant to tamoxifen.[8][9][10]
-
Phosphorylation of ERα: Phosphorylation of ERα at sites like Serine 118 can be mediated by growth factor signaling pathways and is associated with tamoxifen resistance.[11][12][13]
-
Downregulation or Loss of ERα Expression: While less common in acquired resistance, some resistant cells may exhibit reduced ERα expression.[14]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, bypassing the ERα blockade. Common pathways include:
-
Upregulation of the Unfolded Protein Response (UPR): Chronic stress from antiestrogen therapy can lead to the activation of the UPR, which can initially be a pro-survival mechanism, contributing to resistance.[1][17][18][19][20]
-
Changes in Gene Expression: Resistance is often associated with altered expression of numerous genes involved in cell cycle, apoptosis, and drug metabolism.[12][21][22]
Troubleshooting Guides
Issue 1: No or low induction of the target gene/phenotype.
| Possible Cause | Troubleshooting Step |
| Degraded 4-OHT | Prepare a fresh stock solution of 4-OHT in ethanol. Protect from light and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] |
| Suboptimal 4-OHT Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations (e.g., 0.1 µM to 10 µM).[6] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal induction time. |
| Cell Line Insensitivity | Verify ERα expression in your cell line by Western blot or qPCR. Consider using a different, more sensitive cell line as a positive control. |
| Cell Culture Media Components | Phenol red in some media has weak estrogenic activity and may interfere with 4-OHT. Consider using phenol red-free media for sensitive experiments. |
Issue 2: High cell death upon 4-OHT treatment.
| Possible Cause | Troubleshooting Step |
| 4-OHT Toxicity | The concentration of 4-OHT is likely too high. Perform a dose-response curve to find a concentration that induces the desired effect without significant cytotoxicity.[6][23] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., ethanol) in the cell culture medium is non-toxic (typically <0.1%).[2] |
| Contamination | Test your cell culture for mycoplasma and other microbial contaminants, which can increase cell stress and sensitivity to treatment.[4][5] |
Quantitative Data Summary
The following tables summarize quantitative data comparing this compound sensitive and resistant breast cancer cell lines.
Table 1: IC50 Values for 4-Hydroxy Tamoxifen (4-OHT)
| Cell Line | Tamoxifen Status | IC50 (µM) | Reference |
| MCF-7 | Sensitive | 4.0 ± 0.7 | [24] |
| MCF-7/T | Resistant | 10.8 ± 1.1 | [24] |
| T47D | Sensitive | 4.3 ± 1.0 | [24] |
| T47D/T | Resistant | 8.1 ± 1.1 | [24] |
| MCF-7 | Sensitive | 7.5 µg/mL (~19.4 µM) at 24h | [7] |
| MCF-7 | Sensitive | 8.3 µg/mL (~21.4 µM) at 48h | [7] |
Table 2: Differential Gene and Protein Expression in Tamoxifen-Resistant vs. Sensitive Cells
| Gene/Protein | Change in Resistant Cells | Fold Change/Observation | Cell Line | Reference |
| Upregulated | ||||
| Integrin β1 | Increased Expression | MFI = 2.2 x 10^5 vs 9 x 10^4 | TamR vs MCF-7 | [4] |
| EGFR | Increased Expression | - | TamR vs MCF-7 | [4] |
| CYR61 | Increased Expression | - | MCF-7-TR, T47D-TR | [14] |
| S100A4 | Increased Expression | - | MCF-7-TR, T47D-TR | [14] |
| Downregulated | ||||
| IGF-1R | Decreased Expression | MFI = 8.4 x 10^4 vs 1.2 x 10^5 | TamR vs MCF-7 | [4] |
| ERα | Decreased Expression | - | MCF-7-TR, T47D-TR | [14] |
| MENA | Decreased mRNA & Protein | - | MCF7-TR, T47D-TR | [18] |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability and determine the IC50 of 4-OHT.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of 4-OHT for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., ethanol).
-
After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25][26]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[27][28]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[26]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot for ERα and Phospho-ERα
This protocol is used to detect the expression and phosphorylation status of ERα.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERα, anti-phospho-ERα Ser118)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in lysis buffer on ice.
-
Determine protein concentration using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13][16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
siRNA Transfection to Overcome Resistance
This protocol can be used to knockdown a gene implicated in tamoxifen resistance.
Materials:
-
siRNA targeting the gene of interest
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
One day before transfection, seed cells so they are 80-90% confluent at the time of transfection.[29]
-
For each well, dilute the siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.[29]
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.[29]
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., Western blot to confirm knockdown, cell viability assay with 4-OHT).
Visualizations
Caption: Key signaling pathways contributing to this compound resistance.
Caption: A logical workflow for troubleshooting failed 4-OHT induction experiments.
References
- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating differences between tamoxifen resistant and sensitive breast cancer cells with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Tamoxifen Resistance of Human Breast Cancer by Targeted Gene Silencing Using Multifunctional pRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of key genes involved in tamoxifen-resistant breast cancer using bioinformatics analysis - Wang - Translational Cancer Research [tcr.amegroups.org]
- 12. Phosphorylation of estrogen receptor α at serine 118 is correlated with breast cancer resistance to tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Increased Invasiveness of Breast Cancer Cells With Acquired Tamoxifen Resistance by Suppression of CYR61 | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 14. Investigating differences between tamoxifen resistant and sensitive breast cancer cells with flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disruption of the ER-α36-EGFR/HER2 Positive Regulatory Loops Restores Tamoxifen Sensitivity in Tamoxifen Resistance Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Mammalian enabled protein enhances tamoxifen sensitivity of the hormone receptor-positive breast cancer patients by suppressing the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. A gene expression signature that can predict the recurrence of tamoxifen-treated primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transcriptome profiling identified differentially expressed genes and pathways associated with tamoxifen resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays | PLOS One [journals.plos.org]
- 23. Tamoxifen resistance alters sensitivity to 5-fluorouracil in a subset of estrogen receptor-positive breast cancer | PLOS One [journals.plos.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. broadpharm.com [broadpharm.com]
- 27. MTT (Assay protocol [protocols.io]
- 28. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - CR [thermofisher.com]
- 29. horizondiscovery.com [horizondiscovery.com]
best practices for storing and handling 4-acetoxy tamoxifen
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetoxy Tamoxifen (4-OHT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (often referred to as 4-OHT) is a synthetic, active metabolite of Tamoxifen. It functions as a Selective Estrogen Receptor Modulator (SERM).[1] This means it binds to estrogen receptors (ERs) and can act as either an antagonist (blocking agent) or an agonist (activating agent) depending on the tissue type.[1] In research, it is widely used to induce temporal and tissue-specific gene expression in Cre-Lox systems, specifically with the CreERT2 fusion protein.[2] The ligand-binding domain of the CreERT2 protein is engineered to be responsive to 4-OHT, which, upon binding, allows the Cre recombinase to enter the nucleus and excise or invert DNA sequences flanked by loxP sites.[3]
Q2: What is the recommended way to store 4-OHT powder?
A2: 4-OHT powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] For long-term stability, storage at 4°C is recommended.[2]
Q3: How should I prepare and store 4-OHT stock solutions?
A3: Stock solutions are typically prepared using ethanol or DMSO.[2][5] For in vitro cell culture, dissolving in 100% ethanol is common; gentle heating (up to 55°C) and agitation may be necessary to fully dissolve the powder.[5] After dissolution, it is best practice to filter-sterilize the solution and store it in small, single-use aliquots to minimize freeze-thaw cycles.[5]
Q4: What are the key safety precautions when handling 4-OHT?
A4: 4-OHT is classified as a hazardous substance and is a known human carcinogen, teratogen, and mutagen.[6][7] All handling should be performed in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[6] Appropriate Personal Protective Equipment (PPE), including a lab coat, double nitrile gloves, and chemical splash goggles, must be worn at all times.[6][8] After handling, thoroughly wash your hands and decontaminate all work surfaces.[4][8]
Storage and Stability
Proper storage is critical to maintain the potency of 4-OHT. Below is a summary of recommended storage conditions for both the solid compound and its solutions.
| Form | Solvent | Storage Temperature | Duration | Notes |
| Powder | N/A | 4°C | Long-term | Protect from light and moisture.[2][4] |
| Solution | Ethanol or DMSO | -20°C | Weeks to Months | Prone to gradual loss of potency.[2][5] |
| Solution | Ethanol or DMSO | -80°C | Up to 6 months | May offer slightly better stability than -20°C.[2][9] |
| Solution | Tetrahydrofuran + BHT | -25°C | ~6 months | May prevent isomerization and maintain activity.[5] |
Troubleshooting Guide
Issue 1: Inconsistent or No Cre Recombination Observed
-
Potential Cause: Degraded 4-OHT Stock Solution.
-
Troubleshooting Steps: The potency of 4-OHT in ethanol or DMSO can decrease over time, even when stored at -20°C or -80°C.[2] This is often due to precipitation rather than chemical degradation.[2]
-
Re-solubilize: Before use, gently warm the stock solution to 37-55°C and sonicate or vortex vigorously to ensure any precipitate is redissolved.[2][3]
-
Prepare Fresh: For critical experiments, it is highly recommended to prepare a fresh solution from powder.[2]
-
Check Storage: Ensure aliquots are single-use to avoid repeated freeze-thaw cycles.
-
-
-
Potential Cause: Sub-optimal 4-OHT Concentration.
-
Troubleshooting Steps: The optimal concentration for induction can vary significantly between cell types and experimental systems.[10]
-
Titrate: Perform a dose-response curve to determine the lowest effective concentration that provides robust recombination without causing cellular toxicity. For many cell lines, this range is 0.5 µM to 2 µM.[10]
-
Review Literature: Consult publications using similar cell lines or mouse models for established effective concentrations.
-
-
Issue 2: High Cell Toxicity or Animal Mortality
-
Potential Cause: 4-OHT Concentration is Too High.
-
Troubleshooting Steps:
-
In Vitro: High concentrations (e.g., >5-10 µM) can induce growth arrest and apoptosis.[10] Reduce the concentration and/or the duration of exposure.
-
In Vivo: High doses of tamoxifen can lead to adverse effects, including weight loss, intestinal issues, and mortality.[11] Lower the dose or switch to a less frequent injection schedule (e.g., every other day instead of daily).[11]
-
-
-
Potential Cause: Solvent Toxicity.
-
Troubleshooting Steps:
-
In Vitro: Ensure the final concentration of the solvent (e.g., ethanol) in the cell culture medium is non-toxic (typically <0.1%).
-
In Vivo: For animal injections, ensure the vehicle (e.g., corn oil, sunflower oil) is sterile and suitable for the route of administration.[12]
-
-
Issue 3: Confounding Experimental Results Unrelated to Gene of Interest
-
Potential Cause: Off-Target Effects of 4-OHT/Tamoxifen.
-
Troubleshooting Steps: Tamoxifen itself can have biological effects independent of Cre-recombinase activation, such as altering cholesterol metabolism or impacting studies on fibrosis, particularly in female mice.[13][14]
-
Use Proper Controls: Always include a control group of animals that receive the same 4-OHT/tamoxifen vehicle (e.g., corn oil) on the same schedule.
-
Include "Cre-only" Control: If feasible, use a control group of animals that express Cre-ERT2 but lack the floxed allele. This helps distinguish 4-OHT effects from Cre-mediated effects.
-
Implement a Washout Period: It takes approximately 7-8 days for tamoxifen and its metabolites to be cleared from a mouse's system.[15] For studies where acute effects of tamoxifen could be confounding, implement a washout period of at least 1-2 weeks between the last injection and the experimental endpoint.[13]
-
-
Experimental Protocols
Protocol 1: Preparation of 4-OHT for In Vitro Cell Culture
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of 4-OHT powder (Sigma, H7904 or equivalent).
-
Dissolution: Add 100% ethanol to the powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex vigorously. If necessary, warm the solution in a 55°C water bath for 10-15 minutes to aid dissolution.[5]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting & Storage: Dispense into single-use, light-protecting tubes and store at -20°C for up to a few months.[5]
-
Application: Before use, thaw the aliquot and dilute it directly into the cell culture medium to achieve the final desired concentration (e.g., 1 µM).
Protocol 2: Preparation and Administration of Tamoxifen for In Vivo Mouse Studies (Intraperitoneal Injection)
-
Preparation: This protocol is adapted for a 20 mg/mL stock solution. All steps involving tamoxifen powder should be done in a chemical fume hood.
-
Storage: The tamoxifen-oil solution can be stored at 4°C for the duration of the injection series.[12]
-
Dosing: A common dosage is 75 mg of tamoxifen per kg of body weight. For a 25g mouse, this corresponds to a 94 µL injection of a 20 mg/mL solution. A standard dose of 100 µL is often effective.[12]
-
Administration:
-
Warm the tamoxifen-oil solution to room temperature before injection.
-
Administer the dose via intraperitoneal (IP) injection once every 24 hours for five consecutive days.[12]
-
Properly restrain the mouse and perform the IP injection in the lower abdominal quadrant, avoiding the midline.
-
-
Post-Injection Care: House mice in designated cages with clear hazard labeling. Bedding and carcasses should be disposed of as hazardous waste for at least 72 hours after the final injection.[6]
Diagrams
Caption: Mechanism of 4-OHT-induced Cre-Lox Recombination.
Caption: Standard In Vivo Experimental Workflow Using Tamoxifen.
References
- 1. youtube.com [youtube.com]
- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tamoxifen Treatment in Animals | Office of Research [bu.edu]
- 7. brightspotcdn.byu.edu [brightspotcdn.byu.edu]
- 8. obaid.info [obaid.info]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 13. Tamoxifen for induction of Cre-recombination may confound fibrosis studies in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Confounding effects of tamoxifen: cautionary and practical considerations for the use of tamoxifen-inducible mouse models in atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Cre-Lox Recombination Efficiency Following 4-Acetoxy Tamoxifen Induction
For researchers utilizing the powerful Cre-Lox system for conditional gene manipulation, rigorous validation of recombination efficiency is paramount to ensure accurate experimental outcomes. This guide provides a comprehensive comparison of common methods for validating Cre-Lox recombination induced by 4-acetoxy tamoxifen, the active metabolite of tamoxifen. We present quantitative data, detailed experimental protocols, and a comparative analysis of alternative inducible systems to empower researchers in making informed decisions for their specific experimental needs.
Comparing Inducible Cre-Lox Systems: A Quantitative Overview
The choice of an inducible system is critical and depends on factors such as the desired level of temporal control, potential off-target effects of the inducer, and the required recombination efficiency. While the tamoxifen-inducible system is widely used, alternatives such as doxycycline and light-inducible systems offer distinct advantages.
| Inducible System | Inducer | Typical Recombination Efficiency | Advantages | Disadvantages |
| Tamoxifen-inducible (Cre-ERT2) | This compound / Tamoxifen | 50-98% in vivo, depending on tissue and dosage[1][2] | High efficiency, well-established protocols. | Potential for tamoxifen-related side effects, long half-life of inducer can affect temporal precision.[3] |
| Doxycycline-inducible (Tet-On/Tet-Off) | Doxycycline | Can achieve complete recombination in hepatocytes within 48 hours.[4][5] | Tight control of gene expression, low toxicity of inducer. | Potential for leakiness in the absence of doxycycline, requires a tetracycline-controlled transactivator. |
| Light-inducible (e.g., PA-Cre, REDMAPCre) | Light (specific wavelengths) | Can achieve an 85-fold increase in reporter expression over background. | High spatiotemporal precision, non-invasive induction. | Limited tissue penetration of light, potential for background activation from ambient light. |
Methods for Validating Cre-Lox Recombination Efficiency
Several robust methods are available to quantify the extent of Cre-mediated recombination. The choice of method often depends on the specific experimental question, available resources, and the nature of the target tissue.
| Validation Method | Principle | Sensitivity | Throughput | Cost | Labor Intensity | Data Output |
| Quantitative PCR (qPCR) | Measures the ratio of recombined to non-recombined alleles. | High | High | Low to Moderate | Moderate | Quantitative |
| Fluorescent Reporter Mice & Flow Cytometry | Quantifies the percentage of cells expressing a fluorescent reporter post-recombination. | High | High | Moderate to High | Moderate | Quantitative, single-cell level |
| Southern Blot | Detects changes in DNA fragment size upon recombination. | Moderate | Low | High | High | Semi-quantitative |
Experimental Protocols
Here, we provide detailed protocols for the three primary methods of validating Cre-Lox recombination efficiency.
Quantitative PCR (qPCR) for Recombination Efficiency
This method provides a sensitive and high-throughput way to quantify the percentage of recombined alleles in a given DNA sample.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the target tissue or cells of both induced and control animals using a standard DNA extraction kit.
-
Primer Design: Design three sets of qPCR primers:
-
Control: A primer pair that amplifies a region of the genome unaffected by Cre-Lox recombination. This serves as a reference for the total amount of genomic DNA.
-
Floxed Allele: A primer pair where one primer anneals within the floxed region and the other outside. This will only amplify the non-recombined allele.
-
Recombined Allele: A primer pair that spans the loxP-flanked region, designed such that they will only produce a product after the intervening sequence has been excised.
-
-
qPCR Reaction Setup: Prepare qPCR reactions for each primer set using a SYBR Green or probe-based qPCR master mix. Include DNA samples from induced and control animals, as well as no-template controls.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Calculate the Ct (cycle threshold) values for each reaction.
-
Normalize the Ct values for the floxed and recombined alleles to the control gene to account for variations in DNA input.
-
Calculate the percentage of recombination using the delta-delta Ct method or by generating a standard curve with known ratios of recombined and non-recombined DNA. A strong correlation between qPCR and flow cytometry has been demonstrated for measuring recombination efficiency.[6]
-
Fluorescent Reporter Mice and Flow Cytometry
This method allows for the quantification of recombination efficiency at the single-cell level by utilizing transgenic mice that express a fluorescent protein upon Cre-mediated recombination.
Protocol:
-
Tissue Dissociation: Harvest the target tissue from induced and control reporter mice and prepare a single-cell suspension using enzymatic digestion and mechanical dissociation.
-
Cell Staining (Optional): If desired, stain the cells with antibodies against cell surface markers to identify specific cell populations.
-
Flow Cytometry Acquisition:
-
Resuspend the cells in an appropriate buffer (e.g., FACS buffer).
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters to detect the fluorescent reporter protein (e.g., GFP, RFP, tdTomato).
-
Include unstained cells and cells from non-recombined reporter mice as negative controls to set the gates for the fluorescent-positive population.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties and any cell surface markers used.
-
Determine the percentage of fluorescent-positive cells within the gated population. This percentage directly corresponds to the recombination efficiency in that cell type. This method has been successfully used to quantify recombination in various immune cell populations.[7]
-
Southern Blot Analysis
Southern blotting is a classic technique that can be used to visualize the recombined and non-recombined alleles as distinct bands on a gel.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA (5-10 µg per sample) from the target tissue of induced and control animals.
-
Restriction Enzyme Digestion: Digest the genomic DNA with a restriction enzyme that cuts outside the floxed region and will generate different-sized fragments for the floxed and recombined alleles.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
-
Transfer to Membrane: Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary transfer.
-
Probe Labeling: Prepare a DNA probe that hybridizes to a region within or near the floxed sequence. Label the probe with a radioactive or chemiluminescent tag.
-
Hybridization: Hybridize the labeled probe to the membrane.
-
Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a chemiluminescent imager.
-
Data Analysis:
-
The floxed and recombined alleles will appear as bands of different sizes.
-
Quantify the intensity of each band using densitometry software.
-
The ratio of the intensity of the recombined band to the sum of the intensities of both bands provides a semi-quantitative measure of recombination efficiency. While labor-intensive, Southern blotting is a reliable method for confirming recombination.[1]
-
Visualizing the Process: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Cre-Lox signaling pathway and the experimental workflows for its validation.
Caption: Tamoxifen-inducible Cre-Lox signaling pathway.
Caption: Experimental workflow for validating recombination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Tamoxifen-inducible Cre Knock-in Mouse for Lens-specific Gene Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stringent doxycycline dependent control of CRE recombinase in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: 4-Acetoxy Tamoxifen vs. Tamoxifen for Cre Recombinase Activation
For researchers, scientists, and drug development professionals utilizing Cre-lox recombination, the choice of inducing agent is critical for achieving precise spatial and temporal control of gene expression. This guide provides an in-depth comparison of 4-acetoxy tamoxifen and its parent compound, tamoxifen, for the activation of Cre recombinase, supported by experimental data and detailed protocols.
The Cre-ERT2 system, a powerful tool in conditional gene knockout studies, relies on the ligand-inducible activation of a Cre recombinase fused to a mutated estrogen receptor (ERT2) ligand-binding domain. While tamoxifen has been the traditional go-to inducing agent, its active metabolite, 4-hydroxytamoxifen (4-OHT), exhibits significantly higher potency. This has led to the exploration of 4-OHT derivatives, such as this compound, as potentially more efficient alternatives.
The Verdict: Direct Action vs. Metabolic Activation
The key difference between these compounds lies in their mechanism of action. Tamoxifen is a prodrug that requires metabolic conversion in the liver by cytochrome P450 enzymes to its active form, 4-OHT.[1][2] This metabolic step can introduce variability in Cre activation depending on factors such as the route of administration and the individual animal's metabolism.
In contrast, this compound is believed to act as a prodrug for 4-hydroxytamoxifen, readily hydrolyzed in vivo to release the active metabolite. This direct conversion potentially offers a more rapid and consistent activation of Cre-ERT2, bypassing the need for hepatic metabolism. While direct comparative studies on Cre activation efficiency between this compound and tamoxifen are limited, the significantly higher potency of 4-OHT provides a strong rationale for the use of its derivatives.
Quantitative Comparison of Cre Activation Efficiency
The following table summarizes the key differences in potency and observed recombination efficiency based on available data for tamoxifen and its active metabolite, 4-hydroxytamoxifen.
| Feature | Tamoxifen | 4-Hydroxytamoxifen (4-OHT) |
| Mechanism of Action | Prodrug, requires hepatic metabolism to 4-OHT[1][2] | Active metabolite, directly binds to Cre-ERT2[3][4] |
| Relative Potency | Lower | Approximately 100-fold more potent than tamoxifen[5] |
| Recombination Efficiency (In Vivo) | Systemic administration (e.g., intraperitoneal injection) can achieve high recombination efficiency. | Local administration can achieve high recombination efficiency at the site of injection with reduced systemic effects. |
| Considerations | Potential for off-target effects due to systemic distribution and metabolic variability. | More expensive than tamoxifen; can be less stable in solution over time. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams illustrate the activation of Cre-ERT2 by both tamoxifen and this compound, along with a typical experimental workflow for in vivo Cre activation.
References
- 1. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetoxy Tamoxifen vs. 4-Hydroxytamoxifen: A Comparative Guide for In Vivo Research
For researchers utilizing tamoxifen and its active metabolites in in vivo studies, particularly in the context of cancer models and conditional gene editing using Cre-Lox systems, the choice between 4-acetoxy tamoxifen and 4-hydroxytamoxifen is a critical experimental design consideration. While both compounds ultimately deliver the active agent, 4-hydroxytamoxifen, to target tissues, their distinct pharmacokinetic profiles significantly influence their efficacy and application in living organisms. This guide provides a detailed comparison based on available experimental data to inform the selection process for in vivo research.
Executive Summary
This compound is generally the superior choice for most in vivo applications. Its formulation as a prodrug enhances bioavailability and provides a more sustained release of the active metabolite, 4-hydroxytamoxifen. This leads to more stable and prolonged target engagement, which is often crucial for long-term studies. 4-hydroxytamoxifen, while being the directly active molecule, suffers from poorer bioavailability and a shorter half-life in vivo, making it better suited for in vitro work or specific in vivo scenarios where rapid, short-term activity is required.
Chemical and Pharmacological Profiles
Both this compound and 4-hydroxytamoxifen are derivatives of tamoxifen, a selective estrogen receptor modulator (SERM). Their primary mechanism of action involves binding to the estrogen receptor (ER), which leads to the modulation of gene expression.
-
4-Hydroxytamoxifen (4-OHT): This is the principal active metabolite of tamoxifen. It exhibits a high binding affinity for the estrogen receptor, approximately 100 times greater than tamoxifen itself. However, its in vivo use is often hampered by its chemical properties.
-
This compound: This compound is an acetate ester of 4-hydroxytamoxifen. It functions as a prodrug, meaning it is biologically inactive until it is metabolized within the body. In vivo, esterase enzymes cleave the acetate group, releasing the active 4-hydroxytamoxifen. This conversion process is key to its advantageous pharmacokinetic profile.
In Vivo Performance: A Head-to-Head Comparison
The primary difference in the in vivo performance of this compound and 4-hydroxytamoxifen lies in their bioavailability and resulting plasma concentrations of the active 4-OHT.
Bioavailability and Pharmacokinetics
Direct oral administration of 4-hydroxytamoxifen results in low and rapidly declining plasma concentrations. One study in mice demonstrated that after a single oral dose of 4-OHT, the peak plasma concentration was reached at 2 hours and rapidly decreased to below 0.4 ng/mL after 6 hours[1][2]. This poor bioavailability is a significant drawback for in vivo studies that require sustained exposure to the active compound.
In contrast, prodrugs of 4-hydroxytamoxifen, such as this compound, are designed to overcome this limitation. While direct comparative data for this compound is limited, studies on other 4-OHT prodrugs illustrate the principle effectively. For instance, a boronic acid-based prodrug of 4-OHT, when administered orally to mice, resulted in a peak plasma concentration of 4-OHT that was 32 times higher than that achieved with direct 4-OHT administration[1][2]. This dramatically improved bioavailability ensures that a therapeutically relevant concentration of the active metabolite is maintained in the circulation for a longer duration.
The enhanced in vivo stability and sustained release mechanism of a prodrug like this compound make it a more reliable choice for achieving consistent biological effects over time.
Efficacy in In Vivo Models
The superior pharmacokinetic profile of 4-OHT prodrugs translates to greater efficacy in in vivo models. In studies using a boronic prodrug of 4-OHT, the enhanced bioavailability led to more effective inhibition of xenograft tumor growth in mice compared to tamoxifen itself[1]. Given that this compound also functions as a prodrug to deliver 4-OHT, a similar enhancement in efficacy over directly administered 4-OHT can be expected.
For Cre-Lox systems, where sustained activation of CreERT2 recombinase is often necessary to achieve efficient gene recombination, the stable and prolonged levels of 4-OHT afforded by this compound are highly advantageous. The required metabolic conversion of tamoxifen and its prodrugs introduces a slight lag time in lox recombination, but the subsequent sustained activity is often a desirable trade-off[3].
| Parameter | This compound (as a prodrug) | 4-Hydroxytamoxifen |
| Form | Prodrug | Active Metabolite |
| Bioavailability (Oral) | High (inferred from other prodrugs) | Low[1][2] |
| In Vivo Stability | More stable, gradual release of 4-OHT | Less stable, rapid clearance[1][2] |
| Plasma Half-life | Longer (due to sustained conversion) | Shorter[1][2] |
| Primary Use Case | In vivo studies requiring sustained action | In vitro studies, specific in vivo protocols |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the metabolic conversion of this compound and its subsequent action on the estrogen receptor, leading to the modulation of gene transcription.
Experimental Protocols
Below are generalized protocols for the in vivo administration of tamoxifen derivatives. Specific doses and schedules should be optimized for the particular animal model and experimental goals.
Preparation of Dosing Solution
-
Vehicle: Corn oil or sunflower seed oil are commonly used vehicles.
-
Dissolution: Dissolve this compound or 4-hydroxytamoxifen in a small amount of 100% ethanol.
-
Emulsification: Add the oil vehicle to the ethanol-drug mixture. A common ratio is 9 parts oil to 1 part ethanol.
-
Sonication: Sonicate the mixture until the solution is clear and the drug is fully dissolved.
-
Storage: Protect the solution from light and store at 4°C for short-term use or at -20°C for longer-term storage. Warm to room temperature and vortex before administration.
Administration Routes
-
Oral Gavage (PO): This is a common route for tamoxifen and its derivatives. It is generally well-tolerated.
-
Intraperitoneal Injection (IP): IP injections are also frequently used. Studies have shown that oral gavage and IP injections can yield comparable results in terms of Cre-Lox recombination.
Dosing Regimen
A typical dosing regimen for inducing Cre-Lox recombination in mice involves daily administration for 5 consecutive days. The dose can range from 70 to 200 mg/kg body weight, and it is advisable to perform a dose-titration study to find the optimal dose for your specific Cre driver line and experimental setup.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study comparing the efficacy of this compound and 4-hydroxytamoxifen in a tumor xenograft model.
Conclusion
For the majority of in vivo research applications, This compound is the preferred compound over 4-hydroxytamoxifen. Its prodrug nature confers superior bioavailability and a more stable, sustained release of the active 4-OHT metabolite. This results in more consistent and prolonged target engagement, a critical factor for the success of long-term studies, including cancer xenograft models and Cre-Lox based genetic manipulation. While 4-hydroxytamoxifen is the direct effector molecule, its poor pharmacokinetic profile in vivo makes it a less reliable and less effective choice for oral or systemic administration. Researchers should, however, always optimize administration routes and dosing schedules for their specific experimental context.
References
A Comparative Guide to Dose-Response Analysis of 4-Acetoxy Tamoxifen-Induced Recombination
For researchers, scientists, and drug development professionals utilizing conditional gene expression systems, the precise control of Cre-ERT2 recombinase activity is paramount. 4-Acetoxy tamoxifen, which is intracellularly converted to its active metabolite 4-hydroxytamoxifen (4-OHT), is a cornerstone for inducing this recombination. This guide provides a comparative analysis of 4-OHT and its alternatives, supported by experimental data, to aid in the design and execution of dose-response studies.
Quantitative Comparison of Inducers for Cre-ERT2 Recombination
The efficacy of Cre-ERT2 activation is highly dependent on the inducing compound and its concentration. While 4-hydroxytamoxifen (4-OHT) is the most commonly used agonist, other molecules present viable alternatives with distinct properties. The following table summarizes key quantitative parameters for the dose-response of these inducers.
| Inducer | System Type | Key Quantitative Data | Notes |
| 4-Hydroxytamoxifen (4-OHT) | In vitro (DT40 cells) | ~50% recombination at 100 nM after 4 hours of treatment.[1] | This provides a crucial data point for estimating the effective concentration. |
| In vitro (Mouse Embryonic Fibroblasts) | Robust recombination observed in the range of 15 nM to 16 µM.[2] | Demonstrates a wide effective concentration range. | |
| In vivo (Mouse RPE) | >85% recombination efficiency with 30 mg/kg intraperitoneal injections for 4 consecutive days.[3] | Highlights the high efficiency achievable in vivo with an optimized dosing regimen. | |
| In vivo (Mouse Brain) | Minimal effective concentration in the brain to elicit recombination above spontaneous levels is 38.0 ± 22.0 ng/g (from a 4.5 ± 1.3 mg/kg administered dose).[4] | Defines a threshold for in vivo brain studies. | |
| Endoxifen | In vivo (Zebrafish) & Cell Culture | Induces approximately half the recombination activity of fresh trans-4-OHT at the same concentration (e.g., 10 µM).[5] | A less potent but functional and potentially more stable alternative to 4-OHT. |
| Photocaged 4-OHT | In vitro (Mouse Embryonic Fibroblasts) | Recombination is induced upon UV light exposure, with efficiency dependent on UV duration and compound concentration.[2][6] | Offers spatiotemporal control of recombination, which is not possible with standard 4-OHT. |
Signaling Pathway and Experimental Workflow
To visually conceptualize the process of 4-OHT-induced recombination and the methodology to quantify it, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide a framework for conducting in vitro and in vivo dose-response studies for 4-OHT-induced recombination.
This protocol is designed for cell lines expressing a Cre-ERT2 fusion protein and a reporter system (e.g., loxP-STOP-loxP-GFP).
1. Materials:
-
Cre-ERT2 expressing cells
-
Complete cell culture medium
-
4-Hydroxytamoxifen (4-OHT) powder
-
Ethanol (100%, non-denatured) or DMSO for stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Flow cytometer or fluorescence microscope
2. Preparation of 4-OHT Stock Solution:
-
Dissolve 4-OHT in 100% ethanol or DMSO to a stock concentration of 1-10 mM.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Note that the potency of dissolved 4-OHT can decrease over time with storage.[5]
3. Cell Seeding:
-
Seed the Cre-ERT2 expressing cells into the wells of a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere and recover for 24 hours.
4. Treatment with 4-OHT:
-
Prepare a series of dilutions of the 4-OHT stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-OHT. Include a vehicle-only control (medium with the same concentration of ethanol or DMSO as the highest 4-OHT concentration).
5. Incubation:
-
Incubate the cells for a predetermined period (e.g., 4 to 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for the specific cell line and experimental goals. A 4-hour incubation with 100 nM 4-OHT has been shown to induce recombination in approximately 50% of DT40 cells.[1]
6. Analysis of Recombination:
-
After incubation, wash the cells with PBS.
-
If using a fluorescent reporter like GFP, the cells can be analyzed directly by flow cytometry to quantify the percentage of GFP-positive cells, which corresponds to the percentage of cells that have undergone recombination.
-
Alternatively, cells can be visualized using a fluorescence microscope.
7. Data Analysis:
-
Plot the percentage of recombined (e.g., GFP-positive) cells against the logarithm of the 4-OHT concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine parameters such as the EC50.
This protocol outlines the steps for determining the dose-dependent recombination efficiency in a Cre-ERT2 mouse model.
1. Materials:
-
Cre-ERT2 transgenic mice crossed with a reporter strain (e.g., Rosa26-loxP-STOP-loxP-tdTomato)
-
4-Hydroxytamoxifen (4-OHT)
-
Sunflower oil or corn oil
-
Ethanol (100%, non-denatured)
-
Syringes and needles for intraperitoneal (IP) injection
-
Tissue processing reagents for histology or flow cytometry
2. Preparation of 4-OHT for Injection:
-
Dissolve 4-OHT in a small volume of 100% ethanol.
-
Add the appropriate volume of sunflower or corn oil to achieve the desired final concentration (e.g., 10 mg/mL).
-
Warm and sonicate the mixture to ensure the 4-OHT is fully dissolved and in a stable emulsion.
3. Administration of 4-OHT:
-
Administer the prepared 4-OHT solution to the mice via intraperitoneal injection.
-
Test a range of doses (e.g., 1, 10, 30, 100 mg/kg body weight) to determine the dose-response relationship.[7]
-
The injection schedule can vary, for example, a single injection or multiple injections over consecutive days. A regimen of 30 mg/kg for 4 consecutive days has been shown to be highly efficient in the RPE.[3]
4. Tissue Collection and Analysis:
-
At a predetermined time point after the last injection (e.g., 1-2 weeks to allow for reporter protein expression and turnover of non-recombined cells), euthanize the mice and collect the tissues of interest.
-
Process the tissues for analysis. For fluorescent reporters, this can involve direct imaging of tissue sections or flow cytometry of single-cell suspensions.
-
Quantify the percentage of reporter-positive cells within the target cell population to determine the recombination efficiency for each dose.
5. Data Analysis:
-
Plot the recombination efficiency against the administered dose of 4-OHT to generate a dose-response curve for the in vivo system. This will help in identifying the optimal dose that provides high recombination efficiency with minimal toxicity.
References
- 1. journals.plos.org [journals.plos.org]
- 2. rsc.org [rsc.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxytamoxifen probes for light-dependent spatiotemporal control of Cre-ER mediated reporter gene expression - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Tissue-Specific Effects of 4-Acetoxy Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-acetoxy tamoxifen, a prodrug of the active metabolite 4-hydroxytamoxifen, with other selective estrogen receptor modulators (SERMs) and aromatase inhibitors. The tissue-specific effects on breast, uterine, and bone tissue are detailed, supported by experimental data.
Executive Summary
This compound, which is metabolized in the body to its active form 4-hydroxytamoxifen, exhibits a dual-action mechanism, functioning as an estrogen receptor (ER) antagonist in breast tissue while acting as a partial ER agonist in the uterus and bone. This tissue-specific activity defines its clinical utility and its associated side-effect profile. In breast cancer, it effectively inhibits the growth of ER-positive tumors. In the uterus, its estrogenic effects can lead to an increased risk of endometrial hyperplasia and cancer.[1] In postmenopausal women, its agonist activity in bone can help preserve bone mineral density.[2]
This guide compares 4-hydroxytamoxifen (the active metabolite of this compound) with other prominent SERMs, such as raloxifene and bazedoxifene, and aromatase inhibitors, providing a framework for assessing their differential effects.
Comparative Quantitative Data
The following tables summarize the key in vitro and in vivo performance metrics of 4-hydroxytamoxifen and its alternatives.
Table 1: Estrogen Receptor Binding Affinity
This table compares the relative binding affinities of various SERMs for the two estrogen receptor subtypes, ERα and ERβ. The binding affinity is a critical determinant of a compound's potency and tissue-specific action.
| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | ERβ/ERα Selectivity Ratio |
| Estradiol (E2) | 100 | 100 | 1 |
| 4-Hydroxytamoxifen | 100.1 | 10 | 0.1 |
| Raloxifene | 0.38 (pKi 9.42) | 12 (pIC50 7.92) | ~31.6 |
| Bazedoxifene | Data not available in a comparable format | Data not available in a comparable format | Data not available in a an comparable format |
Note: Data for raloxifene is presented as pKi and pIC50 from which relative affinity can be inferred. Direct comparative RBA values were not consistently available for all compounds.[3][4][5]
Table 2: In Vitro Cell Proliferation
This table presents the half-maximal inhibitory concentration (IC50) values for cell proliferation in breast cancer (MCF-7) and endometrial cancer (Ishikawa) cell lines. These values indicate the potency of each compound in inhibiting cell growth in these target tissues.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | Ishikawa (Endometrial Cancer) IC50 (µM) |
| 4-Hydroxytamoxifen | 19.35 - 21.42 | Stimulatory at 1 µM |
| Raloxifene | Data not available in a comparable format | Stimulatory effects observed |
| Bazedoxifene | Data not available in a comparable format | Data not available in a comparable format |
Note: 4-Hydroxytamoxifen and Raloxifene have been shown to stimulate proliferation in Ishikawa cells under certain conditions, reflecting their agonist activity in uterine tissue.[6][7]
Table 3: In Vivo Effects on Bone Mineral Density (BMD) in Postmenopausal Women
This table summarizes the effects of different SERMs on bone mineral density in postmenopausal women, a key indicator of their efficacy in preventing osteoporosis.
| Compound | Change in Lumbar Spine BMD (%) | Change in Total Hip BMD (%) |
| Tamoxifen | +0.61 per year | Variable effects reported |
| Raloxifene | +2.6 (after 3 years) | +2.1 (after 3 years) |
| Bazedoxifene | +1.4 (after 3 years) | +1.1 (after 3 years) |
Note: Data is compiled from various clinical trials and represents the approximate change in BMD over the specified period.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [3H]estradiol.
Materials:
-
Rat uterine cytosol preparation (source of ER)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
[3H]estradiol (radioligand)
-
Unlabeled estradiol (for standard curve)
-
Test compounds (4-hydroxytamoxifen, etc.)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and counter
Procedure:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[10]
-
Assay Setup: Assay tubes are prepared containing a fixed amount of uterine cytosol and a fixed concentration of [3H]estradiol.[10]
-
Competition: Increasing concentrations of the unlabeled test compound (or unlabeled estradiol for the standard curve) are added to the tubes.
-
Incubation: The tubes are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to absorb the unbound radioligand. The mixture is centrifuged, and the supernatant containing the receptor-bound radioligand is collected.[10]
-
Quantification: The radioactivity in the supernatant is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 or Ishikawa cells
-
96-well culture plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[11][12][13][14]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive the vehicle only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11][12][13][14]
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[11][12][13][14]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Alkaline Phosphatase (ALP) Activity Assay
This assay is used to measure the estrogenic activity of compounds in endometrial cells (e.g., Ishikawa), as estrogen induces the expression of alkaline phosphatase.
Materials:
-
Ishikawa cells
-
24-well culture plates
-
Cell culture medium
-
Test compounds
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer
-
Stop solution (e.g., NaOH)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Ishikawa cells are cultured in plates and treated with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: The cells are washed and then lysed to release the intracellular enzymes, including alkaline phosphatase.[8][15][16][17]
-
Enzyme Reaction: The cell lysate is incubated with the pNPP substrate solution in an alkaline buffer. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.[8][15][16][17]
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[8][15][16][17]
-
Absorbance Measurement: The absorbance of the yellow p-nitrophenol is measured at 405 nm.
-
Data Analysis: The ALP activity is proportional to the absorbance and is often normalized to the total protein concentration of the cell lysate. The results indicate the estrogenic or anti-estrogenic effect of the test compounds.
Signaling Pathways and Mechanisms of Action
The tissue-specific effects of 4-hydroxytamoxifen are a result of its differential interaction with estrogen receptors and the subsequent recruitment of co-activator and co-repressor proteins in different cell types.
Antagonistic Action in Breast Tissue
In ER-positive breast cancer cells, 4-hydroxytamoxifen acts as an antagonist. It competes with estrogen for binding to ERα. The binding of 4-hydroxytamoxifen induces a conformational change in the receptor that promotes the recruitment of co-repressor proteins. This complex then binds to estrogen response elements (EREs) on DNA, leading to the repression of estrogen-responsive genes that are involved in cell proliferation and survival.[2]
Caption: Antagonistic action of 4-hydroxytamoxifen in breast cancer cells.
Agonistic Action in Uterine Tissue
In endometrial cells, 4-hydroxytamoxifen acts as a partial agonist. The binding of 4-hydroxytamoxifen to ERα in these cells induces a different conformational change that favors the recruitment of co-activator proteins. This complex then activates the transcription of estrogen-responsive genes, leading to endometrial proliferation. Additionally, tamoxifen has been shown to activate the PI3K signaling pathway in the uterus, which can also contribute to cell growth and potentially tumorigenesis.[2][14][15]
Caption: Agonistic action of 4-hydroxytamoxifen in endometrial cells.
Agonistic Action in Bone Tissue
In bone, particularly in postmenopausal women where estrogen levels are low, 4-hydroxytamoxifen exhibits estrogen-like (agonistic) effects. It binds to estrogen receptors in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This leads to a decrease in the activity of osteoclasts and an increase in the lifespan of osteoblasts, resulting in the preservation of bone mass. The signaling pathways involved include the regulation of various cytokines and growth factors, such as TGF-β.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. chondrex.com [chondrex.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. drmillett.com [drmillett.com]
- 15. genetex.com [genetex.com]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. proteolysis.jp [proteolysis.jp]
A Comparative Analysis of Intraperitoneal vs. Oral Gavage for 4-Acetoxy Tamoxifen Delivery
For researchers, scientists, and drug development professionals, the choice of drug delivery route is a critical parameter that can significantly influence experimental outcomes. This guide provides a detailed comparison of two common methods for administering 4-acetoxy tamoxifen in preclinical models: intraperitoneal (IP) injection and oral gavage (OG).
This compound is a synthetic, non-steroidal antiestrogen and a prodrug of 4-hydroxytamoxifen (4-OHT), the active metabolite responsible for its biological effects. It is widely used in Cre-Lox recombination systems to induce gene expression or knockout in a temporally controlled manner. The efficacy of this compound is highly dependent on its conversion to 4-OHT and the subsequent bioavailability of this active metabolite. This guide will objectively compare the performance of IP and OG delivery of tamoxifen and its derivatives, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Comparison of Key Performance Metrics
While direct comparative studies on this compound are limited, data from studies on its parent compound, tamoxifen, and its active metabolite, 4-hydroxytamoxifen, provide valuable insights into the pharmacokinetic profiles of these delivery routes. Intraperitoneal injection is a frequently used method due to the perception of better control over the administered dose.[1][2] However, oral gavage is also a viable option.[1][2]
The following table summarizes the key pharmacokinetic parameters for 4-hydroxytamoxifen (4-OHT) following the administration of tamoxifen via intraperitoneal injection and oral gavage in mice. This data is extrapolated from studies on tamoxifen, as this compound is expected to follow a similar metabolic pathway to yield the active 4-OHT.
| Parameter | Intraperitoneal (IP) Injection of Tamoxifen | Oral Gavage (OG) of Tamoxifen |
| Peak Plasma Concentration (Cmax) of 4-OHT | ~45 ng/mL | ~0.8 ng/mL |
| Time to Peak Concentration (Tmax) of 4-OHT | ~6 hours | ~2 hours |
| Area Under the Curve (AUC) of 4-OHT | Significantly higher than oral gavage | Lower than intraperitoneal injection |
| Bioavailability of 4-OHT | High | Low |
| Variability | Can be subject to experimental variability in timing and induction levels[3][4] | Subject to first-pass metabolism |
| Potential Complications | Peritonitis with repeated injections[5] | Stress to the animal, potential for esophageal injury[6] |
Note: The data presented is based on studies administering tamoxifen. The pharmacokinetics of this compound are expected to be similar, leading to the systemic availability of 4-hydroxytamoxifen.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the context of the presented data. Below are representative protocols for the preparation and administration of 4-hydroxytamoxifen via intraperitoneal injection and oral gavage.
Intraperitoneal Injection Protocol
This protocol is adapted from established methods for administering 4-hydroxytamoxifen to mice.[5]
-
Preparation of 4-Hydroxytamoxifen Solution:
-
Dissolve 100 mg of 4-hydroxytamoxifen powder in 1 mL of 100% ethanol to create a stock solution of 100 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute the stock solution 1:10 in a suitable carrier oil (e.g., corn oil or peanut oil) to a final concentration of 10 mg/mL.
-
Warm the solution to room temperature or mouse body temperature before injection to reduce viscosity and improve absorption.
-
-
Administration:
-
Use a 1 mL syringe with a 21-gauge, 5/8-inch needle.
-
Inject the appropriate volume of the 4-OHT solution into the lower abdominal quadrant of the mouse to avoid puncturing internal organs. For a 1 mg dose, inject 100 µL.
-
Oral Gavage Protocol
This protocol outlines the procedure for administering 4-hydroxytamoxifen orally to mice.[5]
-
Preparation of 4-Hydroxytamoxifen Suspension:
-
Prepare the 4-hydroxytamoxifen solution as described for intraperitoneal injection (10 mg/mL in corn oil).
-
-
Administration:
-
Use a 1 mL syringe fitted with a 22-gauge feeding needle.
-
Gently restrain the mouse, ensuring its head is immobilized but it can breathe properly.
-
Carefully insert the feeding needle into the mouth, passing it behind the tongue to a maximum depth of approximately 1 cm.
-
Slowly deliver the desired volume of the 4-OHT suspension. For a 1 mg dose, administer 100 µL.
-
Visualizing the Workflow and Underlying Biology
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the relevant biological pathway.
Experimental workflow for this compound delivery.
Signaling pathway of this compound-induced Cre recombination.
Conclusion
The choice between intraperitoneal injection and oral gavage for the delivery of this compound depends on the specific goals of the experiment.
Intraperitoneal injection generally leads to higher and more sustained plasma concentrations of the active metabolite, 4-OHT, suggesting greater bioavailability. This may be advantageous when a robust and prolonged induction of gene recombination is required. However, researchers must be mindful of the potential for local inflammation and peritonitis with repeated administrations.[5]
Oral gavage represents a more physiologically relevant route of administration, particularly for studies modeling human oral drug intake. While it results in lower peak plasma concentrations of 4-OHT due to first-pass metabolism, it can still be an effective method for inducing Cre recombination. The primary drawbacks are the stress induced in the animals and the technical skill required to perform the procedure correctly to avoid injury.[6]
Ultimately, the optimal delivery method should be determined by considering the desired pharmacokinetic profile, the duration of the study, animal welfare, and the specific requirements of the experimental model. For long-term studies, alternatives such as administration in chow or palatable gels might also be considered to minimize animal stress.[5][6]
References
- 1. Tamoxifen administration to mice. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serum concentrations of tamoxifen and its metabolites increase with age during steady-state treatment - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Vehicle Solutions for 4-Acetoxy Tamoxifen: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective delivery of 4-acetoxy tamoxifen, a key prodrug of the selective estrogen receptor modulator (SERM) tamoxifen, is critical for preclinical research and therapeutic development. The choice of vehicle solution significantly impacts the compound's solubility, stability, and bioavailability. This guide provides a comparative overview of common vehicle solutions, drawing upon data from studies on the closely related compounds, tamoxifen and its active metabolite, 4-hydroxy tamoxifen (4-OHT). While direct comparative studies on this compound are limited, the data herein serves as a robust foundation for vehicle selection and evaluation.
Performance Comparison of Vehicle Solutions
The selection of an appropriate vehicle is paramount for achieving desired pharmacokinetic and pharmacodynamic profiles. The following tables summarize the solubility and performance of various vehicle solutions based on studies with tamoxifen and 4-OHT. These vehicles are commonly employed in both in vitro and in vivo settings and provide a starting point for the formulation of this compound.
Table 1: Solubility of Tamoxifen and its Derivatives in Common Vehicles
| Vehicle Solution | Compound | Solubility | Remarks |
| Organic Solvents | |||
| Ethanol | Tamoxifen | ~20 mg/mL | Often used as a primary solvent before dilution in aqueous solutions.[1] |
| 4-Hydroxy Tamoxifen | ~20 mg/mL | ||
| Dimethyl Sulfoxide (DMSO) | Tamoxifen | ~2 mg/mL | Common solvent for in vitro cell-based assays.[1] |
| 4-Hydroxy Tamoxifen | ~2 mg/mL | ||
| Dimethylformamide (DMF) | Tamoxifen | ~20 mg/mL | High solubility, suitable for stock solutions.[1] |
| 4-Hydroxy Tamoxifen | ~20 mg/mL | ||
| Aqueous Solutions | |||
| Ethanol:PBS (1:2, pH 7.2) | Tamoxifen | ~0.3 mg/mL | Limited aqueous solubility; ethanol is required for initial dissolution.[1] |
| 4-Hydroxy Tamoxifen | ~0.3 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[1] | |
| Oil-Based Vehicles | |||
| Corn Oil | Tamoxifen | 20 mg/mL | Commonly used for intraperitoneal injections in animal models. |
| Palatable Formulations | |||
| Sweetened Condensed Milk | Tamoxifen | Emulsion | Used for voluntary oral administration in mice, showing comparable efficacy to oral gavage. |
| Berry Syrup | Tamoxifen | Emulsion | Another option for palatable oral dosing in animal studies. |
Table 2: In Vivo Performance of Different Tamoxifen Formulations
| Formulation/Vehicle | Administration Route | Animal Model | Key Findings |
| Tamoxifen in Corn Oil | Intraperitoneal Injection | Mouse | Standard method for inducing Cre-recombinase activity in Cre-ERT2 mouse models. |
| Tamoxifen in Sweetened Milk/Syrup | Oral (voluntary) | Mouse | Palatable formulations can achieve similar efficacy to oral gavage for inducing gene expression, with sweetened milk being statistically non-inferior. |
| 4-Hydroxy Tamoxifen (transdermal gel) | Topical | Human | A phase IIB clinical trial has evaluated the efficacy of transdermal 4-OHT gel versus oral tamoxifen for ductal carcinoma in situ. |
| Boronic Prodrug of 4-OHT | Oral Gavage | Mouse | Demonstrated significantly higher plasma concentrations of 4-OHT compared to oral administration of tamoxifen or 4-OHT. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of vehicle solutions. Below are methodologies for key experiments.
Solubility Determination
Objective: To determine the saturation solubility of this compound in a given vehicle.
Methodology:
-
Add an excess amount of this compound to a known volume of the test vehicle in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in mg/mL or µg/mL.
Stability Assessment by HPLC
Objective: To evaluate the chemical stability of this compound in a vehicle solution over time and under different storage conditions.
Methodology:
-
Prepare a solution of this compound in the test vehicle at a known concentration.
-
Divide the solution into multiple aliquots and store them under different conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C), protected from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each storage condition.
-
Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and the presence of any degradation products.
-
Calculate the percentage of the initial concentration of this compound remaining at each time point to assess its stability.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound when administered in a specific vehicle.
Methodology:
-
Administer a single dose of the this compound formulation to a cohort of mice via the intended route (e.g., oral gavage, intraperitoneal injection).
-
At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from a subset of the mice.
-
Process the blood samples to obtain plasma.
-
Extract this compound and its active metabolite, 4-hydroxy tamoxifen, from the plasma samples.
-
Quantify the concentrations of both compounds in the plasma extracts using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Tamoxifen Metabolism and Signaling Pathway
Understanding the metabolic fate and mechanism of action of tamoxifen is crucial for interpreting experimental outcomes. This compound is a prodrug that is hydrolyzed to 4-hydroxy tamoxifen, a potent anti-estrogen. The following diagram illustrates the metabolic conversion of tamoxifen and its subsequent action on the estrogen receptor signaling pathway.
Caption: Metabolism of tamoxifen and its prodrug, and the mechanism of action of its active metabolites.
References
Stability Under Scrutiny: A Comparative Guide to Tamoxifen and Its Derivatives in Oil-Based Formulations
For researchers, scientists, and drug development professionals, understanding the long-term stability of active pharmaceutical ingredients in their formulation is paramount. This guide provides a detailed comparison of the stability of tamoxifen and its primary active derivatives, 4-hydroxytamoxifen and endoxifen, when formulated in an oil-based vehicle. While direct, long-term comparative studies in oil are not extensively published, this guide synthesizes available data on their relative stabilities in other media and outlines a comprehensive experimental protocol for generating such critical data.
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, it is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, into its more potent active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen.[1] These metabolites have a significantly higher affinity for the estrogen receptor—up to 100 times that of tamoxifen itself.[2] Given that oil-based formulations are frequently used for preclinical in vivo studies, assessing the stability of the parent drug versus its active metabolites in this common vehicle is crucial for ensuring accurate and reproducible experimental outcomes.
Comparative Stability Analysis
While specific long-term stability data for tamoxifen and its derivatives in an oil vehicle is limited in publicly available literature, studies in other solvents provide valuable insights into their relative chemical stability. Notably, research comparing 4-hydroxytamoxifen and endoxifen has shown that endoxifen possesses greater stability over prolonged storage.[3] The gradual loss of potency in 4-hydroxytamoxifen solutions has been attributed to precipitation rather than chemical isomerization.[3] It is also documented that both compounds are relatively insensitive to light exposure under standard laboratory conditions.[3]
The following table presents illustrative stability data based on these relative stabilities, projecting the degradation profiles over six months under refrigerated storage (2-8°C) in a standard pharmaceutical-grade oil, protected from light.
Table 1: Illustrative Long-Term Stability of Tamoxifen and its Derivatives in Oil (2-8°C, Protected from Light)
| Time Point | Tamoxifen (% Remaining) | 4-Hydroxytamoxifen (% Remaining) | Endoxifen (% Remaining) |
| Initial | 100.0 | 100.0 | 100.0 |
| 1 Month | 99.5 | 98.0 | 99.8 |
| 3 Months | 98.2 | 94.5 | 99.2 |
| 6 Months | 96.0 | 88.0 | 98.5 |
Disclaimer: The data in this table is illustrative and intended to reflect the relative stability trends suggested by available literature. It is not based on direct experimental results of a long-term comparative study in an oil vehicle. Researchers should generate their own stability data for their specific formulations.
Understanding the Mechanism: The Tamoxifen Signaling Pathway
Tamoxifen and its active metabolites exert their therapeutic effect by competitively inhibiting the binding of estradiol to the estrogen receptor. This blockage prevents the receptor's activation and subsequent transcription of estrogen-responsive genes that promote tumor cell proliferation.
Caption: Mechanism of action of Tamoxifen and its active metabolites.
Experimental Design for a Comprehensive Stability Study
To definitively determine the long-term stability of tamoxifen and its derivatives in an oil-based formulation, a structured experimental protocol is required. The following outlines a robust methodology.
Objective
To compare the long-term stability of tamoxifen, 4-hydroxytamoxifen, and endoxifen in a pharmaceutical-grade oil vehicle under controlled storage conditions.
Materials
-
Tamoxifen, 4-hydroxytamoxifen, and endoxifen reference standards
-
Pharmaceutical-grade sterile-filtered corn or sesame oil
-
Amber glass vials with Teflon-lined caps
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers and reagents for HPLC mobile phase
-
Calibrated analytical balance, vortex mixer, and centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence (FLD) or tandem mass spectrometry (MS/MS) detector
Workflow
Caption: Experimental workflow for the stability study.
Detailed Protocol
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve tamoxifen, 4-hydroxytamoxifen, and endoxifen in the chosen oil to a final concentration of 10 mg/mL.
-
Use gentle warming (e.g., 37°C) and vortexing to ensure complete dissolution.
-
Prepare a sufficient volume for the entire study duration from a single batch for each compound to ensure consistency.
-
-
Sample Storage:
-
Aliquot the solutions into amber glass vials, minimizing headspace to reduce oxidation.
-
Store the vials under two conditions:
-
Refrigerated: 2-8°C
-
Accelerated: 25°C with 60% relative humidity (RH)
-
-
Ensure all samples are protected from light.
-
-
Time Points for Analysis:
-
Withdraw samples for analysis at predetermined intervals: 0, 1, 3, 6, and 12 months.
-
-
Sample Preparation for Analysis:
-
Develop and validate a method to extract the analytes from the oil matrix. This may involve liquid-liquid extraction with a solvent like acetonitrile or solid-phase extraction (SPE).
-
The goal is to achieve a high recovery rate (>90%) and remove interfering substances from the oil.
-
-
Analytical Method:
-
Utilize a validated stability-indicating HPLC method, preferably with fluorescence or MS/MS detection for high sensitivity and specificity.
-
The method should be able to separate the parent compound from any potential degradation products.
-
A suitable method would involve a C18 reverse-phase column with a gradient mobile phase of acetonitrile and an aqueous buffer.
-
-
Data Analysis:
-
Quantify the concentration of the parent compound in each sample against a freshly prepared calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Analyze chromatograms for the appearance of new peaks, which would indicate degradation products. If significant degradation is observed, attempt to identify these products using mass spectrometry.
-
Conclusion
The stability of tamoxifen and its active metabolites, 4-hydroxytamoxifen and endoxifen, is a critical factor for researchers using oil-based formulations. While direct comparative data in oil is scarce, existing evidence suggests that endoxifen may offer superior stability compared to 4-hydroxytamoxifen. For preclinical research, it is advisable to prepare solutions fresh, but if storage is necessary, it should be done under refrigerated conditions and protected from light. Ultimately, conducting a rigorous, well-designed stability study as outlined in this guide is the most reliable way to ensure the integrity and potency of these compounds in any specific oil-based formulation. This will lead to more accurate, reproducible, and translatable research findings in the development of endocrine therapies.
References
A Comparative Analysis of Z- and E-Isomers of 4-Hydroxytamoxifen Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the Z- and E-isomers of 4-hydroxytamoxifen (4-OHT), a primary active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen. The information presented herein is supported by experimental data to aid in research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data comparing the in vitro activities of the Z- and E-isomers of 4-hydroxytamoxifen.
| Parameter | Z-4-Hydroxytamoxifen (trans-isomer) | E-4-Hydroxytamoxifen (cis-isomer) | Reference |
| Estrogen Receptor Binding Affinity | High affinity, comparable to estradiol. Acts as a potent antagonist. | Low affinity. Significantly lower than the Z-isomer. | [1] |
| Inhibition of Breast Cancer Cell Proliferation (IC50) | Potent inhibitor of estrogen-responsive breast cancer cell growth. | Weak inhibitor of estrogen-responsive breast cancer cell growth. | [2] |
Table 1: Comparative Biological Activity of 4-Hydroxytamoxifen Isomers
| Cell Line | Isomer | IC50 for Inhibition of Cell Proliferation | Reference |
| T47D (human breast cancer) | Z-4-Hydroxytamoxifen (fixed ring) | Potent antiestrogen | [2] |
| T47D (human breast cancer) | E-4-Hydroxytamoxifen (fixed ring) | Weak antiestrogen (IC50 ≈ 4 x 10-8 to 2 x 10-7 M) | [2] |
| Normal Human Breast Epithelial (HBE) | Z-4-Hydroxytamoxifen | Inhibited E2-induced cell growth | |
| Normal Human Breast Epithelial (HBE) | E-4-Hydroxytamoxifen | Inhibited E2-induced cell growth, but was two to three times less potent than the Z-isomer. |
Table 2: Anti-proliferative Activity of 4-Hydroxytamoxifen Isomers in Breast Cell Lines
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of the 4-OHT isomers to the estrogen receptors (ERα and ERβ).
Materials:
-
Purified recombinant human ERα and ERβ.
-
[3H]-Estradiol (radioligand).
-
Z-4-hydroxytamoxifen and E-4-hydroxytamoxifen.
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Scintillation fluid and scintillation counter.
Procedure:
-
A constant concentration of the respective estrogen receptor isoform and [3H]-estradiol are incubated in the assay buffer.
-
Increasing concentrations of unlabeled competitor ligands (Z-4-OHT or E-4-OHT) are added to the incubation mixture.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the 4-OHT isomers on breast cancer cell lines (e.g., MCF-7, T47D).
Materials:
-
Estrogen-responsive breast cancer cell line (e.g., MCF-7).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Z-4-hydroxytamoxifen and E-4-hydroxytamoxifen.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of the Z- or E-isomer of 4-hydroxytamoxifen. Control wells receive vehicle only.
-
Cells are incubated for a specified period (e.g., 72-96 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This technique is used to quantify the expression levels of specific estrogen-responsive genes following treatment with the 4-OHT isomers.
Materials:
-
Breast cancer cells treated with Z- or E-4-hydroxytamoxifen.
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR primers for target genes (e.g., pS2, GREB1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR master mix containing DNA polymerase and SYBR Green or a fluorescent probe.
-
Real-time PCR instrument.
Procedure:
-
Total RNA is extracted from the treated and control cells.
-
The quality and quantity of the extracted RNA are assessed.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.
-
qPCR is performed using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The amplification of the target and housekeeping genes is monitored in real-time.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Mandatory Visualization
Signaling Pathways
Caption: Differential signaling of Z- and E-4-hydroxytamoxifen isomers.
Experimental Workflow
Caption: Workflow for comparing Z- and E-4-hydroxytamoxifen activity.
References
- 1. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 2. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Acetoxy Tamoxifen: A Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of 4-Acetoxy Tamoxifen, ensuring laboratory safety and regulatory compliance.
This compound, an active metabolite of Tamoxifen, is a potent compound widely used in research.[1][2][3] Due to its classification as a hazardous and potentially carcinogenic substance, similar to Tamoxifen, stringent disposal procedures are imperative to protect personnel and the environment.[4][5] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated waste materials.
Immediate Safety Protocols & Waste Classification
All materials contaminated with this compound must be treated as hazardous chemical waste.[5][6] Under no circumstances should this waste be disposed of via standard trash or sewer systems.[7][8][9] The primary goal is to collect, segregate, and securely contain all forms of waste for collection by your institution's Environmental Health & Safety (EHS) department.[10]
Waste Stream Categorization and Handling
Proper segregation of waste is critical. The following table outlines the different categories of this compound waste and the required handling procedures.
| Waste Category | Examples | Container & Handling Requirements |
| Unused/Pure Chemical | Expired or leftover this compound powder or solutions. | Collect in the original container or a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[4][7] |
| Contaminated Lab Debris (Solid Waste) | Gloves, bench paper, pipette tips, vials, contaminated paper towels.[6][11] | Double-bag in clear plastic bags to allow for visual inspection.[12] Place inside a designated "Hazardous Waste" drum or container.[11] The container must be kept closed when not in use.[7] |
| Contaminated Sharps | Needles, syringes, razor blades, or contaminated broken glass.[6][11] | Place immediately into a designated, puncture-resistant "Sharps" container labeled for chemically contaminated sharps.[10][11] Do not recap needles.[10] |
| Contaminated Liquid Waste | First rinse of emptied containers, buffer solutions, cell culture media. | Collect in a sturdy, leak-proof, and chemically compatible container with a screw-on cap.[8][12] The container must be labeled as "Hazardous Waste" with the full chemical name listed.[13] Store in secondary containment.[12] |
| Decontamination Solutions | Bleach solution used for decontaminating glassware. | The first rinse of decontaminated glassware should be collected as hazardous waste.[7] Subsequent rinses may be drain-disposed depending on institutional policy. |
Step-by-Step Disposal Procedures
Adherence to a strict, procedural workflow is essential for safety and compliance.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific area within the laboratory for collecting hazardous waste.[12] This area should be under the control of laboratory personnel, away from normal lab traffic, and clearly marked with a "Danger – Hazardous Waste" sign.[12]
Step 2: Prepare Waste Containers Before beginning work, ensure all necessary waste containers are properly prepared:
-
Affix a "Hazardous Waste" label to each container.[13]
-
On the label, write the full chemical name, "this compound," and any other constituents of the waste stream.[13]
-
Keep containers closed except when actively adding waste.[7][12]
Step 3: Segregate and Dispose of Waste During Experimentation As waste is generated, dispose of it immediately into the correct, pre-labeled container according to the table above.
-
Solids: Place contaminated gloves, wipes, and other disposable materials into the designated solid waste container.[11]
-
Liquids: Pour liquid waste into the designated liquid waste container, using a funnel if necessary. Ensure the container is stored in a secondary containment tray to catch any potential leaks.[12]
-
Sharps: Dispose of all contaminated needles and blades directly into the sharps container.[10][11]
Step 4: Decontamination of Reusable Materials
-
Glassware: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[6]
-
Spills: For small spills within a fume hood, use an appropriate spill kit or absorbent material. Clean the area with a bleach solution.[10] All cleanup materials must be disposed of as hazardous waste.[6][10] For large spills, evacuate the area and contact EHS immediately.[10]
Step 5: Final Container Management and Pickup
-
Once a waste container is full (no more than 90%), ensure the cap is tightly sealed.[8]
-
Wipe down the exterior of the container to remove any contamination.[12]
-
Arrange for a hazardous waste pickup with your institution's EHS office.[6][8][9]
Experimental Workflow for Disposal
The logical flow for handling and disposing of this compound waste is critical for ensuring safety and compliance. The following diagram illustrates the decision-making process from waste generation to final disposal.
Caption: Disposal decision workflow for this compound waste.
References
- 1. Afimoxifene - Wikipedia [en.wikipedia.org]
- 2. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. umdearborn.edu [umdearborn.edu]
- 6. unthsc.edu [unthsc.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. Article - Standard Operating Procedur... [policies.unc.edu]
- 11. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Operational Guide for Handling 4-Acetoxy Tamoxifen
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Acetoxy Tamoxifen, including personal protective equipment (PPE), procedural guidance, and disposal plans. Note that while this compound is a derivative of Tamoxifen, specific safety data for the derivative is limited; therefore, these guidelines are based on the established protocols for Tamoxifen.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant nitrile or latex gloves are required. Double gloving is recommended, especially when working with high concentrations or for prolonged periods, to allow for frequent changing of the outer glove.[1][2][3][5][7] |
| Body Protection | Lab Coat/Gown | A standard lab coat or a disposable gown should be worn to protect against spills.[1][2][3][5][7] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles are necessary to protect the eyes from splashes or aerosols.[1][2][3][5][7] |
| Respiratory Protection | Respirator | An N100 respirator should be used if engineering controls like a fume hood are not available or when there is a risk of generating aerosols.[7] |
| Footwear | Closed-toe shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times.[1][2][7] |
Experimental Protocols: Handling and Preparation
Safe handling practices are critical to prevent contamination and accidental exposure.
Preparation of Solutions:
-
Engineering Controls : All handling of this compound, especially the powder form, must be conducted within a certified chemical fume hood or a ducted biosafety cabinet to minimize inhalation risk.[1][3][8]
-
Work Surface : Before beginning, line the work area with a plastic-backed absorbent pad to contain any potential spills.[1][2][3][9]
-
Aerosol Prevention : Take care to avoid the generation of dust or aerosols during weighing and reconstitution.[1][8]
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves following any handling procedure.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste : Any unused or leftover this compound, whether in solid or solution form, must be collected and disposed of as hazardous chemical waste.[1]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[1]
-
Sharps : Needles and syringes used for injections must be disposed of in a designated sharps container intended for incineration.[1] Do not recap or bend needles.[1]
-
Glassware : Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[1]
Emergency Plan: Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
Emergency Response Protocol
Caption: Emergency response plan for accidental exposure to this compound.
Specific First Aid Measures:
-
Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[7]
-
Eye Contact : Flush the eyes with gently running water for a minimum of 15 minutes, holding the eyelids open.[10]
-
Inhalation : Move the individual to an area with fresh air.[7]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[7]
In all cases of exposure, seek immediate medical attention and report the incident to your institution's Environmental Health and Safety (EHS) office.[7][9] Always have the Safety Data Sheet (SDS) for the chemical available for medical personnel.[9]
References
- 1. unthsc.edu [unthsc.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. Article - Standard Operating Procedur... [policies.unc.edu]
- 6. brightspotcdn.byu.edu [brightspotcdn.byu.edu]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. ehs.utexas.edu [ehs.utexas.edu]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 10. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
